molecular formula C22H26F3N3O3S B580002 Fluphenazine S,S-dioxide CAS No. 1476-79-5

Fluphenazine S,S-dioxide

Katalognummer: B580002
CAS-Nummer: 1476-79-5
Molekulargewicht: 469.523
InChI-Schlüssel: GHRRWTIXBRORSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluphenazine S,S-dioxide, also known as Fluphenazine EP Impurity B and Fluphenazine USP Related Compound B, is a high-purity chemical reference standard essential for pharmaceutical analysis . With the molecular formula C22H26F3N3O3S and a molecular weight of 469.52 g/mol, it is specifically designed for analytical method development, method validation, and quality control (QC) applications in the production and regulation of the antipsychotic drug Fluphenazine . This compound aids researchers in ensuring the safety, efficacy, and consistency of pharmaceutical products by serving as a critical benchmark for identifying and quantifying impurities. The broader Fluphenazine molecule is a phenothiazine-derivative antipsychotic that acts primarily as a postsynaptic dopaminergic receptor antagonist . Beyond its established neurological applications, ongoing research into the Fluphenazine scaffold indicates promising repurposing potential in oncology, with studies suggesting it may regulate the cell cycle, reduce cancer cell proliferation, and induce apoptosis in various human cancer cell lines . This expanding research profile makes well-characterized derivatives like this compound increasingly valuable tools in biomedical research. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)32(21,30)31)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRRWTIXBRORSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123531
Record name 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476-79-5
Record name 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluphenazine S,S-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPHENAZINE S,S-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6267DR81T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Fluphenazine S,S-dioxide, a key oxidized derivative of the potent antipsychotic agent, Fluphenazine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the precise chemical structure, synthesis, characterization, and analytical methodologies pertinent to this compound. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding this important phenothiazine derivative.

Introduction: Situating this compound in the Metabolic Landscape

Fluphenazine is a high-potency, first-generation antipsychotic of the phenothiazine class, widely utilized in the management of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic effect is primarily mediated through the antagonism of dopamine D1 and D2 receptors in the mesolimbic pathways of the brain.[3] Like other phenothiazines, fluphenazine undergoes extensive metabolism, primarily through hepatic pathways involving cytochrome P450 enzymes.

The principal metabolic routes include hydroxylation and, critically for this guide, oxidation of the sulfur atom within the phenothiazine tricycle.[4] The initial oxidation product is the well-documented and biologically active Fluphenazine S-oxide (sulfoxide).[5] Further oxidation of this sulfoxide metabolite yields the subject of this guide: This compound , also known as Fluphenazine Sulfone .[6][7] This secondary oxidation transforms the sulfide moiety into a sulfone group (SO₂), significantly altering the electronic and steric properties of the molecule. Understanding the structure and properties of this dioxide derivative is crucial for comprehensive pharmacokinetic studies, impurity profiling, and toxicological assessments of fluphenazine.

Chemical Identity and Physicochemical Properties

This compound is a specific, well-defined chemical entity. Its unambiguous identification is paramount for any research or regulatory endeavor.

Chemical Structure and Nomenclature

The definitive structure of this compound involves the oxidation of the sulfur atom at position 5 of the phenothiazine ring to a sulfone.

  • IUPAC Name : 2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)-10H-5λ⁶-phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol[6]

  • Common Synonyms : Fluphenazine Sulfone, this compound, Fluphenazine Related Compound B (USP)[7]

  • CAS Number : 1476-79-5[6][7]

  • Molecular Formula : C₂₂H₂₆F₃N₃O₃S[8]

Caption: 2D Chemical Structure of this compound (Sulfone).

Physicochemical Data Summary

The introduction of the highly polar sulfone group significantly alters the physicochemical properties of the molecule compared to the parent fluphenazine. These properties are critical for predicting its solubility, membrane permeability, and chromatographic behavior.

PropertyValueSource
Molecular Weight 469.52 g/mol [8]
Appearance Off-white solid[8]
Molecular Formula C₂₂H₂₆F₃N₃O₃S[8]
CAS Number 1476-79-5[6][7]
Predicted XLogP3 3.2PubChem CID 72941445[9]
Solubility Soluble in Methanol[8]

Synthesis and Structural Characterization

The synthesis of this compound is achieved through the controlled oxidation of fluphenazine. The choice of oxidant and reaction conditions is critical to drive the reaction past the intermediate sulfoxide stage to the desired sulfone without causing unwanted side reactions.

Synthetic Pathway and Rationale

The conversion of a sulfide to a sulfone is a standard transformation in organic chemistry. For phenothiazines, this requires a more forceful oxidizing environment than that needed for sulfoxide formation.

Synthesis_Pathway Fluphenazine Fluphenazine (Sulfide) Sulfoxide Fluphenazine S-oxide (Sulfoxide) Fluphenazine->Sulfoxide [O] (e.g., 1 eq. H₂O₂ or m-CPBA) Sulfone This compound (Sulfone) Sulfoxide->Sulfone [O] (e.g., excess H₂O₂/heat or 2 eq. m-CPBA)

Caption: Synthetic oxidation pathway from Fluphenazine to its S,S-dioxide.

Causality of Experimental Choices:

  • Oxidizing Agents : Strong oxidizing agents are required. Common choices include hydrogen peroxide (H₂O₂) in a medium like glacial acetic acid or meta-chloroperbenzoic acid (m-CPBA).[10][11]

    • Hydrogen Peroxide (30% in Glacial Acetic Acid) : This system is effective and widely cited for phenothiazine oxidation. Heating the reaction mixture (e.g., to 70°C) is often necessary to provide the activation energy needed to oxidize the relatively stable sulfoxide intermediate to the sulfone.[10][12]

    • m-CPBA : Using a stoichiometric amount (2 equivalents) of m-CPBA relative to the fluphenazine starting material can provide a controlled route to the sulfone at room temperature.[11] One equivalent typically yields the sulfoxide, while the second equivalent completes the oxidation.

Experimental Protocol: Oxidation via H₂O₂/Acetic Acid

The following protocol is a representative method adapted from established procedures for phenothiazine sulfone synthesis.[10]

Step-by-Step Methodology:

  • Dissolution : Dissolve Fluphenazine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Oxidant Addition : Slowly add an excess of 30% aqueous hydrogen peroxide (e.g., 3-4 equivalents) to the stirred solution. An initial exotherm may be observed.

  • Reaction : Heat the reaction mixture to 70-80°C and maintain for several hours (e.g., 4-6 hours). The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material and the sulfoxide intermediate.

  • Work-up : After cooling to room temperature, carefully quench the excess peroxide (e.g., with sodium metabisulfite solution). Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction : Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Structural Characterization

Structural confirmation of the synthesized compound is essential. As a commercially available reference standard, this compound (EP Impurity B) is typically supplied with a comprehensive Certificate of Analysis including the following spectroscopic data.[8][13]

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is ideal. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 470.17 . This corresponds to the addition of two oxygen atoms (32 Da) to the parent fluphenazine (m/z 438.18).

  • Proton NMR (¹H-NMR) : The ¹H-NMR spectrum would show characteristic downfield shifts for the aromatic protons adjacent to the newly formed sulfone group due to its strong electron-withdrawing nature. The signals corresponding to the propyl and piperazine-ethanol side chain would remain largely intact, though minor shifts are expected.

  • Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum would be the appearance of two strong absorption bands characteristic of a sulfone group, typically found in the ranges of 1350–1300 cm⁻¹ (asymmetric stretching) and 1160–1120 cm⁻¹ (symmetric stretching).

  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed by HPLC, typically using a C18 reversed-phase column. Due to the increased polarity from the sulfone group, this compound will have a shorter retention time than both fluphenazine and fluphenazine S-oxide under standard reversed-phase conditions. A purity of ≥99% is expected for a reference standard.[8]

Pharmacological Profile and Biological Significance

While the parent drug, fluphenazine, is a potent dopamine receptor antagonist, the pharmacological activity of its metabolites can vary significantly. Oxidation of the sulfur atom generally reduces antipsychotic activity.

Mechanism of Action (Predicted)

Direct pharmacological studies on this compound are not widely published. However, based on the known pharmacology of phenothiazine metabolites, the following can be inferred:

  • Reduced Dopamine Receptor Affinity : The bulky and highly polar sulfone group is expected to significantly reduce the molecule's affinity for the D2 dopamine receptor compared to the parent drug. The precise fit into the receptor's binding pocket is likely disrupted.

  • Metabolic Endpoint : The formation of the sulfone is generally considered a step towards detoxification and elimination. As a more polar and water-soluble compound than its precursors, it is more readily excreted from the body. Sulfoxidation is a major metabolic pathway for fluphenazine, and the sulfone represents the terminal oxidation state of the sulfur atom.[5]

Metabolic_Pathway cluster_0 Metabolic Oxidation in the Liver (CYP450) FPZ Fluphenazine (Active Drug) FSO Fluphenazine S-oxide (Major Metabolite, Reduced Activity) FPZ->FSO Sulfoxidation (Step 1) FSO2 This compound (Further Oxidized Metabolite) FSO->FSO2 Further Oxidation (Step 2) Excretion Renal/Biliary Excretion FSO2->Excretion

Caption: Metabolic pathway showing the sequential oxidation of Fluphenazine.

Analytical Methodology for Quantification

A robust and sensitive analytical method is required for the detection and quantification of this compound in various matrices, such as in bulk drug substance or for pharmacokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[4]

Protocol: LC-MS/MS Quantification in a Plasma Matrix

This protocol is adapted from validated methods for fluphenazine and its other metabolites and represents a self-validating system for the reliable quantification of the sulfone.[4][14]

Analytical_Workflow start 1. Sample Collection (100 µL Plasma) step2 2. Protein Precipitation Add 300 µL Acetonitrile with Internal Standard (e.g., Fluphenazine-d8) start->step2 step3 3. Vortex & Centrifuge (Vortex 30s, Centrifuge >12,000g for 2 min) step2->step3 step4 4. Supernatant Transfer Transfer clear supernatant to LC vial step3->step4 step5 5. LC-MS/MS Analysis step4->step5 step6 6. Data Processing Quantify against calibration curve step5->step6 end Report Concentration step6->end

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Methodology:

  • Standard Preparation : Prepare calibration standards and quality control samples by spiking known concentrations of this compound reference standard into drug-free human plasma.

  • Sample Preparation (Protein Precipitation) :

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., Fluphenazine-d8).

    • Vortex vigorously for 30 seconds to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 2-5 minutes to pellet the precipitated protein.

    • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm).[14]

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : A linear gradient from low to high organic content (e.g., 20% to 90% B) over a short runtime (e.g., 3-5 minutes).

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization : Electrospray Ionization, Positive Mode (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Predicted) :

      • This compound : Precursor Ion (Q1): 470.2 m/z → Product Ion (Q3): (Fragment specific to the piperazine-ethanol side chain, likely around 143.1 or 171.1 m/z, would need to be optimized).

      • Internal Standard (Fluphenazine-d8) : Precursor Ion (Q1): 446.3 m/z → Product Ion (Q3): 171.1 m/z.[4]

  • Quantification : Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Conclusion

This compound, or Fluphenazine Sulfone, is the terminal sulfur-oxidation product in the metabolic cascade of fluphenazine. Its chemical structure is definitively characterized by a sulfone group on the phenothiazine ring, a feature that imparts high polarity and distinguishes it from its pharmacologically active parent compound. While direct data on its biological activity is sparse, its identity as a key metabolite makes its synthesis, characterization, and analysis essential for a complete understanding of fluphenazine's disposition in vivo. The synthetic and analytical protocols detailed herein provide a robust framework for researchers and drug development professionals to accurately work with and quantify this important molecule.

References

  • Heyes, W. F. (n.d.). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of some biologically active phenothiazine, sulfone and sulfonamide drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • SynZeal. (n.d.). Fluphenazine EP Impurity B | 1476-79-5. Retrieved from [Link]

  • Dixit, Y., et al. (n.d.). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Retrieved from [Link]

  • Van der Kuil, D., et al. (1993). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. PubMed. Retrieved from [Link]

  • Veeprho. (n.d.). Fluphenazine Dihydrochloride EP Impurity B | CAS 1476-79-5. Retrieved from [Link]

  • Khandelwal, N., et al. (2012). Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluphenazine - Impurity B | CAS No : 1476-79-5. Retrieved from [Link]

  • Allmpus. (n.d.). FLUPHENAZINE DIHYDROCHLORIDE EP IMPURITY B. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Jaszczyszyn, A., et al. (2012). The synthesis route of the preparation of the fluphenazine analogues. ResearchGate. Retrieved from [Link]

  • Kidron, A., & Nguyen, H. (2023). Phenothiazine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Fluphenazine. Retrieved from [Link]

  • Sharma, P., et al. (2019). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]

  • Tomer, S., & Rathod, D. (2022). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies. Retrieved from [Link]

  • mzCloud. (n.d.). Fluphenazine. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. Retrieved from [Link]

  • Whelpton, R., et al. (1985). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link]

  • Rajan, S. T., et al. (2023). Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. ResearchGate. Retrieved from [Link]

  • Slawson, M. H., & Johnson-Davis, K. L. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed. Retrieved from [Link]

  • Shul'pin, G. B., et al. (2021). Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. Royal Society of Chemistry. Retrieved from [Link]

  • Duarte, D., & Vale, N. (2022). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. Retrieved from [Link]

  • Asr, R. (2023). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. Retrieved from [Link]

  • SpectraBase. (n.d.). Fluphenazine - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Harris, K. J., et al. (2019). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]

  • Blazheyevskiy, M. Y., et al. (2021). Indirect Polarographic Method for the Determination of Fluphenazine hydrochloride using Peroxomonosulphate. ResearchGate. Retrieved from [Link]

  • Goldstein, S. A., & Van Vunakis, H. (1981). Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography and Radioimmunoassay. eScholarship.org. Retrieved from [Link]

  • Blazheyevskiy, M. Y., & Kopernyk, I. M. (2021). Difference spectrophotometric method for the determination of Fluphenazine hydrochloride in tablets using peroxomonosulfate. ResearchGate. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluphenazine, a potent phenothiazine-class antipsychotic, undergoes extensive metabolism, with sulfoxidation being a primary pathway.[1][2][3] The complete oxidation of the sulfur atom in the phenothiazine ring system leads to the formation of Fluphenazine S,S-dioxide, a sulfone metabolite. While generally considered to possess reduced pharmacological activity compared to the parent drug, the synthesis and characterization of this compound are crucial for comprehensive pharmacokinetic studies, impurity profiling, and toxicological assessments.[1] This guide provides a detailed technical overview of the synthetic route to this compound via controlled oxidation and outlines a robust, multi-technique approach for its structural confirmation and purity assessment. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of phenothiazine derivatives.

Introduction: The Significance of Fluphenazine Metabolism

Fluphenazine (FPZ) is a cornerstone therapeutic agent for managing chronic psychoses, primarily schizophrenia.[4][5][6] Its clinical efficacy is intrinsically linked to its complex pharmacological profile and metabolic fate.[4] The metabolic transformation of Fluphenazine is extensive, occurring primarily in the liver via cytochrome P450 (CYP) enzymes, and includes pathways such as N-dealkylation, aromatic hydroxylation, and, most notably, sulfoxidation.[1][3]

The sulfur atom within the tricyclic phenothiazine core is susceptible to oxidation, leading first to the formation of Fluphenazine sulfoxide and subsequently to the fully oxidized this compound (sulfone).[1] Understanding these metabolites is critical for several reasons:

  • Pharmacokinetics: Quantifying metabolites helps in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Drug Monitoring: Monitoring plasma levels of Fluphenazine and its metabolites is essential for optimizing therapeutic outcomes and minimizing adverse effects.[7]

  • Safety and Toxicology: Metabolites can have their own pharmacological or toxicological profiles, which must be assessed.

  • Reference Standards: Pure, well-characterized samples of metabolites like the S,S-dioxide are required as analytical standards for quantitative bioanalytical methods (e.g., LC-MS/MS) and for impurity analysis in pharmaceutical formulations.[8]

This document provides the scientific community with a detailed guide to the deliberate synthesis of this compound and the subsequent analytical methodologies required for its unambiguous characterization.

Synthesis of this compound

The synthesis of the S,S-dioxide metabolite is achieved through the chemical oxidation of the parent Fluphenazine molecule. The core principle is the conversion of the sulfide moiety in the phenothiazine ring to a sulfone. This requires a potent oxidizing agent capable of introducing two oxygen atoms onto the sulfur.

Mechanistic Rationale and Reagent Selection

The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry.[9][10] The reaction proceeds in two steps: the initial oxidation of the sulfide to a sulfoxide, followed by a second oxidation of the sulfoxide to the sulfone.

Synthesis_Pathway Fluphenazine Fluphenazine (Sulfide) Sulfoxide Fluphenazine Sulfoxide (Intermediate) Fluphenazine->Sulfoxide [O] Sulfone This compound (Product) Sulfoxide->Sulfone [O]

Caption: General oxidation pathway from Fluphenazine to its S,S-dioxide.

Commonly employed oxidizing agents for this purpose include:

  • Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant. The reaction is often catalyzed by an acid, such as acetic acid. To drive the reaction to the sulfone, elevated temperatures or a higher concentration of H₂O₂ may be required.[9][11]

  • Peroxy Acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid is a highly effective reagent for sulfide oxidation. Stoichiometric control is crucial; approximately one equivalent will yield the sulfoxide, while two or more equivalents are needed for the sulfone.

  • Potassium Peroxymonosulfate (Oxone®): A versatile and stable solid oxidant that works well in various solvent systems.

For the synthesis of this compound, hydrogen peroxide in an acidic medium is a practical choice, balancing reactivity and cost. The use of a higher temperature can facilitate the second oxidation step from the sulfoxide intermediate to the final sulfone product.[11]

Detailed Experimental Protocol

This protocol is a representative synthesis. Researchers should adapt it based on available laboratory equipment and safety procedures.

Materials:

  • Fluphenazine dihydrochloride

  • 30% Hydrogen Peroxide (w/w)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (or other suitable base)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Fluphenazine (1.0 eq) in glacial acetic acid.

  • Oxidation: Slowly add an excess of 30% hydrogen peroxide (approx. 3.0-4.0 eq) to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to approximately 70-80°C and maintain for several hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and sulfoxide intermediate are consumed.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully quench the excess peroxide by adding a saturated solution of sodium sulfite until a negative test with peroxide indicator strips is obtained. Slowly neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

Characterization of this compound

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the synthesized product and for separating it from the starting material and the sulfoxide intermediate.[4][8][12]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase Injector Injector Prep->Injector Inject 20 µL Column C18 Reversed-Phase Column Injector->Column Mobile Phase Flow Detector UV Detector (e.g., 259 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Integrate Peaks Calculate Purity Chromatogram->Analysis

Caption: A typical workflow for HPLC analysis of the synthesized product.

Typical HPLC Method Parameters:

Parameter Value Rationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Provides good separation for phenothiazine derivatives based on polarity.[4][8]
Mobile Phase Acetonitrile/Methanol/Ammonium Acetate Buffer A common mobile phase for these compounds, offering good peak shape and resolution.[8]
Flow Rate 1.0 mL/min Standard flow rate for analytical columns of this dimension.
Detection UV at 259 nm Fluphenazine and its metabolites exhibit strong UV absorbance at this wavelength.[8]

| Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times. |

Expected Results: The S,S-dioxide is more polar than both Fluphenazine and the intermediate sulfoxide. Therefore, in a reversed-phase system, it will have the shortest retention time. A pure sample should show a single major peak.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming the addition of two oxygen atoms.

Technique: Electrospray Ionization (ESI) in positive mode is typically used, coupled with a high-resolution mass analyzer (like TOF or Orbitrap) for accurate mass determination.

Expected Results:

Compound Molecular Formula Exact Mass [M+H]⁺
Fluphenazine C₂₂H₂₆F₃N₃OS 438.1825

| this compound | C₂₂H₂₆F₃N₃O₃S | 470.1723 |

The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of this compound. A mass shift of +32 Da from the starting material confirms the successful oxidation. Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural confirmation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The oxidation of the sulfur atom to a sulfone induces significant changes in the electronic environment of the phenothiazine ring, leading to predictable shifts in the NMR spectrum.

Key Expected Changes (¹H NMR):

  • Downfield Shift of Aromatic Protons: The sulfone group is strongly electron-withdrawing. This deshields the protons on the aromatic rings of the phenothiazine core, causing them to resonate at a lower field (higher ppm) compared to the parent Fluphenazine. The protons closest to the sulfone group will experience the most significant shift.

  • Side Chain Protons: Protons on the piperazine side chain will be less affected but may show minor shifts.

Key Expected Changes (¹³C NMR):

  • Aromatic Carbon Shifts: Similar to the protons, the aromatic carbon signals will shift downfield due to the electron-withdrawing nature of the sulfone group. The carbons directly bonded to the sulfur atom will be most affected.

By comparing the NMR spectra of the starting material and the final product, the structural transformation can be unequivocally confirmed.

Summary of Properties

PropertyFluphenazineThis compound
Molecular Formula C₂₂H₂₆F₃N₃OS[13]C₂₂H₂₆F₃N₃O₃S[14]
Molecular Weight 437.5 g/mol [13]469.5 g/mol
Chemical Class Phenothiazine (Sulfide)Phenothiazine (Sulfone)
Polarity Less PolarMore Polar
Pharmacological Activity Potent Antipsychotic[5]Generally considered inactive or significantly less active.[1]

Conclusion

The synthesis and characterization of this compound are fundamental for advancing the study of phenothiazine antipsychotics. The synthetic protocol detailed herein, based on a robust oxidation reaction, provides a reliable method for obtaining this key metabolite. Furthermore, the comprehensive analytical workflow, combining HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for definitive structural elucidation, ensures a self-validating system for researchers. This guide provides the necessary technical foundation for professionals in drug metabolism, analytical chemistry, and pharmacology to produce and verify this important reference compound.

References

  • Journal of Medicinal and Medical Chemistry. A Review on Fluphenazine Pharmacology and its Analytical Methods. [Link]

  • Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–311. [Link]

  • Widerlöv, E., Lång, S., & Sjöström, R. (1983). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology, 81(3), 227–232. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Fluphenazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • ResearchGate. Structure of fluphenazine hydrochloride. [Link]

  • Heyes, W. F. (1984). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. CORE. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Heyes, W. F., Salmon, J. R., & Marlow, W. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. Journal of Chromatography A, 194, 416–420. [Link]

  • ResearchGate. The synthesis route of the preparation of the fluphenazine analogues. [Link]

  • National Center for Biotechnology Information. Fluphenazine. PubChem Compound Database. [Link]

  • Heyes, W. F. (1984). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. Liverpool John Moores University. [Link]

  • Semantic Scholar. Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. [Link]

  • Tomer, S., & Rathod, D. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies, 10(9). [Link]

  • Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1383, 49–57. [Link]

  • Wikipedia. Fluphenazine. [Link]

  • ResearchGate. Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. [Link]

  • Gzyl-Malcher, B., et al. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. MDPI. [Link]

  • Stroup, T. S., & Gray, N. (2023). Fluphenazine. In StatPearls. StatPearls Publishing. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation. [Link]

Sources

Physical and chemical properties of Fluphenazine S,S-dioxide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Fluphenazine S,S-dioxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key metabolite of the potent antipsychotic drug Fluphenazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights to elucidate the core physical and chemical characteristics of this compound. We will delve into its structural features, physicochemical properties, and the analytical methodologies crucial for its study.

Introduction: The Significance of Fluphenazine and its Metabolism

Fluphenazine is a typical antipsychotic of the phenothiazine class, widely used in the management of psychotic disorders such as schizophrenia. Its therapeutic action is primarily attributed to its dopamine D2 receptor antagonism. The metabolism of Fluphenazine is extensive and complex, occurring primarily in the liver through various enzymatic pathways, including oxidation, hydroxylation, and conjugation. One of the key metabolic transformations is the oxidation of the sulfur atom in the phenothiazine ring system, leading to the formation of Fluphenazine sulfoxide (S-oxide) and subsequently the S,S-dioxide. Understanding the properties of these metabolites is critical for a complete pharmacokinetic and pharmacodynamic profile of the parent drug.

Molecular Structure and Physicochemical Properties

The introduction of two oxygen atoms to the sulfur atom in the phenothiazine nucleus dramatically alters the molecule's electronic and steric properties. This transformation from a sulfide to a sulfone significantly increases the polarity of the compound.

Predicted Physicochemical Data

Direct experimental data for this compound is not extensively reported in the literature. However, based on the known properties of Fluphenazine and related phenothiazine sulfones, we can predict its key physicochemical parameters.

PropertyPredicted Value/InformationCausality and Expert Insights
Molecular Formula C₂₂H₂₆F₃N₃O₃SThe addition of two oxygen atoms to the Fluphenazine structure.
Molecular Weight 469.52 g/mol Increased from Fluphenazine (437.52 g/mol ) due to the two oxygen atoms.
Appearance Likely a white to off-white crystalline solid.Similar to other phenothiazine derivatives.
Melting Point Expected to be significantly higher than Fluphenazine.The increased polarity and potential for stronger intermolecular interactions (dipole-dipole) in the sulfone would lead to a more stable crystal lattice.
Solubility Enhanced aqueous solubility, particularly at lower pH. Reduced solubility in non-polar organic solvents.The highly polar sulfone group increases the molecule's affinity for polar solvents like water, especially when the basic nitrogen atoms are protonated.
pKa The pKa of the side-chain amino groups is expected to be slightly lower than that of Fluphenazine.The electron-withdrawing effect of the sulfone group can influence the basicity of the distant nitrogen atoms.

Synthesis and Chemical Reactivity

This compound can be synthesized in the laboratory by the oxidation of Fluphenazine. A common method involves the use of a strong oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds stepwise, with the formation of the sulfoxide as an intermediate.

Illustrative Synthetic Workflow

Fluphenazine Fluphenazine Sulfoxide Fluphenazine Sulfoxide (Intermediate) Fluphenazine->Sulfoxide Step 1: Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Sulfoxide Dioxide This compound (Final Product) Oxidizing_Agent->Dioxide Sulfoxide->Dioxide Step 2: Further Oxidation

Caption: Synthetic pathway for this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and quantification of this compound.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), is the method of choice for the analysis of Fluphenazine and its metabolites.

Experimental Protocol: Reversed-Phase HPLC-MS

  • Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is effective for separating compounds with varying polarities.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the more non-polar compounds. Due to its increased polarity, this compound will elute earlier than Fluphenazine and its sulfoxide metabolite.

  • Detection: Mass spectrometry (MS) provides high sensitivity and selectivity. Electrospray ionization (ESI) in positive ion mode is well-suited for these basic compounds. Monitoring for the specific m/z of the protonated molecule [M+H]⁺ allows for targeted analysis.

Spectroscopic Analysis
  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can help in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons near the sulfone group.

  • Infrared (IR) Spectroscopy: The presence of the sulfone group will be indicated by strong absorption bands in the regions of approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

Conclusion

This compound is a significant metabolite whose properties are dictated by the presence of the highly polar sulfone group. While direct experimental data is sparse, a combination of predictive chemistry and analytical principles allows for a robust understanding of its behavior. The methodologies outlined in this guide provide a solid foundation for researchers engaged in the study of Fluphenazine metabolism and the broader field of drug development.

References

  • PubChem. (n.d.). Fluphenazine. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (n.d.). Fluphenazine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Fluphenazine. NIST Chemistry WebBook. Retrieved from [Link]

Fluphenazine S,S-dioxide: A Technical Guide to a Putative Metabolite of Fluphenazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Primary Metabolite

Fluphenazine, a potent phenothiazine antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2] Its clinical efficacy is intrinsically linked to its complex pharmacology and metabolic fate. While the primary metabolic pathway of fluphenazine leading to the formation of fluphenazine sulfoxide is well-documented, the potential for further oxidation to Fluphenazine S,S-dioxide (a sulfone) represents an area of scientific inquiry with implications for understanding the complete metabolic profile and potential long-term effects of the parent drug. This technical guide provides a comprehensive exploration of this compound, from its chemical synthesis and properties to its putative role as a metabolite, analytical detection methodologies, and potential biological significance.

I. Fluphenazine Metabolism: The Central Role of Sulfoxidation

Fluphenazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] The most prominent metabolic transformation is the oxidation of the sulfur atom in the phenothiazine ring to form fluphenazine sulfoxide.[3] This reaction is predominantly catalyzed by CYP2D6, with minor contributions from other isoforms like CYP1A2 and CYP3A4 reported for other phenothiazines.[5][6]

The formation of the sulfoxide is a critical step in the detoxification and elimination of fluphenazine. However, the sulfur atom in the sulfoxide is still susceptible to further oxidation, which could theoretically lead to the formation of this compound.

Fluphenazine Fluphenazine (Sulfide) Sulfoxide Fluphenazine Sulfoxide (S-oxide) Fluphenazine->Sulfoxide CYP2D6 (major) CYP1A2, CYP3A4 (minor) Dioxide This compound (Sulfone) Sulfoxide->Dioxide Further Oxidation (Putative)

Caption: Metabolic pathway of Fluphenazine sulfoxidation.

II. This compound: Chemical Profile and Synthesis

While the in vivo formation of this compound remains to be definitively established, its chemical synthesis is well-described in the context of phenothiazine chemistry.

Synthesis Protocol: Oxidation of Fluphenazine

The synthesis of phenothiazine sulfones, including this compound, is typically achieved through the oxidation of the corresponding phenothiazine. A common and effective method involves the use of hydrogen peroxide in an acidic medium.[7]

Step-by-Step Protocol:

  • Dissolution: Dissolve Fluphenazine in glacial acetic acid.

  • Oxidation: Add a 30% solution of hydrogen peroxide to the fluphenazine solution.

  • Reaction: The reaction mixture is typically heated to facilitate the oxidation of the sulfur atom to a sulfone.

  • Isolation: The resulting this compound can be isolated and purified using standard chromatographic techniques.

This synthetic route provides a reliable method for obtaining a pure standard of this compound, which is essential for analytical method development and biological activity screening.

PropertyFluphenazineFluphenazine SulfoxideThis compound
Molecular Formula C₂₂H₂₆F₃N₃OSC₂₂H₂₆F₃N₃O₂SC₂₂H₂₆F₃N₃O₃S
Molecular Weight 437.53 g/mol 453.53 g/mol 469.53 g/mol
Sulfur Oxidation State -20+2
Polarity Least PolarIntermediate PolarityMost Polar

III. Analytical Methodologies for Detection and Differentiation

The unequivocal identification and quantification of this compound in biological matrices require sophisticated analytical techniques capable of differentiating it from the more abundant sulfoxide metabolite.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of drug metabolites due to its high sensitivity and specificity.[8][9]

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Perform a protein precipitation of the plasma or urine sample using a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve baseline separation of fluphenazine, fluphenazine sulfoxide, and the putative S,S-dioxide. Due to the increased polarity of the S,S-dioxide, it is expected to have a shorter retention time than the sulfoxide under reverse-phase conditions.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Select specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode for quantification. The distinct molecular weights of the parent drug, sulfoxide, and S,S-dioxide will result in unique precursor ions.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological_Matrix Biological_Matrix Protein_Precipitation Protein_Precipitation Biological_Matrix->Protein_Precipitation Evaporation_Reconstitution Evaporation_Reconstitution Protein_Precipitation->Evaporation_Reconstitution Chromatographic_Separation Chromatographic_Separation Evaporation_Reconstitution->Chromatographic_Separation ESI ESI Chromatographic_Separation->ESI Mass_Analyzer Mass_Analyzer ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Caption: Analytical workflow for the detection of Fluphenazine metabolites.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a viable alternative for the separation of phenothiazine sulfones.[10][11] The choice of the mobile phase is critical for achieving the necessary resolution between the sulfoxide and S,S-dioxide. A multi-component solvent system, optimized for polarity, can effectively separate these closely related compounds on a silica gel plate.

IV. Biological Activity and Toxicological Significance: An Extrapolation

The biological activity of this compound has not been specifically reported. However, studies on other phenothiazine sulfones have indicated potential antimicrobial and anthelmintic properties.[7] It is generally considered that the sulfoxide metabolites of phenothiazines have reduced antipsychotic activity compared to the parent drug. It is plausible that the more polar S,S-dioxide would have even lower affinity for dopamine receptors and consequently, diminished psychoactive effects.

The toxicological profile of this compound is also unknown. The parent compound, fluphenazine, can cause a range of adverse effects, including extrapyramidal symptoms and, rarely, liver injury.[12][13] The formation of reactive metabolites is sometimes implicated in drug-induced toxicity. Further research is necessary to determine if the S,S-dioxide has any unique toxicological properties.

V. Future Directions and Conclusion

The existence of this compound as a chemical entity is confirmed, and its synthesis is achievable. However, its role as a genuine in vivo metabolite of fluphenazine remains an open question. The development and application of highly sensitive and specific analytical methods, such as LC-MS/MS, are crucial to investigate its potential formation in biological systems.

For researchers and professionals in drug development, a complete understanding of the metabolic pathways of a drug is paramount. While this compound may be a minor or even absent metabolite in most individuals, its potential formation under specific conditions (e.g., in certain genetic polymorphs of CYP enzymes or during drug-drug interactions) cannot be entirely ruled out without further investigation.

This technical guide serves as a foundational resource for stimulating further research into the complete metabolic profile of fluphenazine. The elucidation of the formation, biological activity, and potential toxicity of this compound will contribute to a more comprehensive understanding of this widely used antipsychotic medication.

References

  • Daniel, W. A., Syrek, M., & Haduch, A. (2002). The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics. European Neuropsychopharmacology, 12(5), 371-377. [Link]

  • Górniak, A., & Daniel, W. A. (2004). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 32(11), 1339-1346. [Link]

  • Jercan, E., & Tautu, L. (2002). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 385-389. [Link]

  • Asrar, R., Noble, B. B., Seden, P. T., Gill, A. D., & Jones, A. M. (2023). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. ChemRxiv. [Link]

  • Kreft, H., & Breyer-Pfaff, U. (1979). Formation of the sulfone metabolite of didesmethylchlorpromazine in the rat in vivo and in vitro. Drug Metabolism and Disposition, 7(6), 404-410.
  • GoodRx. (n.d.). Fluphenazine. [Link]

  • Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. [Link]

  • Asrar, R., Noble, B. B., Seden, P. T., Gill, A. D., & Jones, A. M. (2023). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

  • Guengerich, F. P. (2021). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. Accounts of chemical research, 54(5), 1246–1256. [Link]

  • ResearchGate. (2002). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. [Link]

  • National Institute of Standards and Technology. (n.d.). Fluphenazine. NIST WebBook. [Link]

  • Strieth-Kalthoff, F., Le, C., & Glorius, F. (2023). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 145(10), 5674–5685. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem. [Link]

  • Kumar, A., Sharma, S., & Kumar, P. (2012). Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides. Nucleosides, Nucleotides & Nucleic Acids, 31(9), 680-691. [Link]

  • MIMS. (n.d.). Fluphenazine. [Link]

  • Guengerich, F. P., & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of steroid biochemistry and molecular biology, 179, 4–13. [Link]

  • Otręba, M., Kośmider, L., & Rzepecka-Stojko, A. (2020). Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review. European journal of pharmacology, 887, 173553. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1383, 49–57. [Link]

  • Strieth-Kalthoff, F., Le, C., & Glorius, F. (2023). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 145(10), 5674–5685. [Link]

  • ResearchGate. (2020). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. [Link]

  • Guengerich, F. P., & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of steroid biochemistry and molecular biology, 179, 4–13. [Link]

  • National Center for Biotechnology Information. (2018). Fluphenazine. LiverTox. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Generation of Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fluphenazine is a potent phenothiazine-class antipsychotic agent widely used in the management of schizophrenia.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate, which is complex and involves multiple enzymatic pathways. A critical metabolic transformation is the oxidation of the sulfur atom within the phenothiazine ring, leading to the formation of Fluphenazine sulfoxide and, subsequently, Fluphenazine S,S-dioxide (also known as fluphenazine sulphone).[3][4] The in vitro generation of these metabolites is paramount for drug development and research. It provides essential analytical standards for pharmacokinetic studies, enables comprehensive toxicological assessments, and facilitates the elucidation of metabolic pathways. This guide provides a detailed technical overview of field-proven methodologies for the controlled in vitro generation of this compound through both chemical and enzymatic synthesis, designed for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of Fluphenazine Oxidative Metabolism

Fluphenazine's tricyclic structure, characterized by a phenothiazine ring system, is susceptible to oxidative metabolism at several sites.[5][6] While N-oxidation on the piperazine side chain can occur, the oxidation of the electron-rich sulfur atom at position 5 of the phenothiazine nucleus is a major metabolic route.[3][4]

This oxidation is a two-step process:

  • Sulfoxidation: The initial oxidation converts the sulfide group (-S-) into a sulfoxide (-SO-). This metabolite, Fluphenazine sulfoxide, is frequently detected in patients undergoing treatment.[4][7]

  • Sulfonation: Further oxidation of the sulfoxide yields the corresponding S,S-dioxide or sulphone (-SO₂-).

The generation of a pure standard of the S,S-dioxide metabolite is often necessary to distinguish it from other metabolites and to accurately quantify its presence in biological matrices. In vitro synthesis provides a reliable and controlled source of this compound, circumventing the complexities and low yields associated with isolation from in vivo samples.

Section 2: Chemical Synthesis of this compound

Chemical synthesis offers a direct and high-yield route to this compound. The core principle involves the use of a potent oxidizing agent in a controlled stoichiometric ratio to drive the oxidation past the sulfoxide intermediate to the desired sulphone.

Expertise & Causality: The Choice of Oxidant

The selection of the oxidizing agent is critical. While milder oxidants may selectively form the sulfoxide, a more robust agent is required for the second oxidation step. Meta-chloroperoxybenzoic acid (m-CPBA) is an excellent candidate due to its efficacy in oxidizing sulfides to sulphones and its good solubility in common organic solvents. A related thesis on fluphenazine oxidation confirms the utility of peroxy acids in this context.[3] To ensure the reaction proceeds to the S,S-dioxide, a molar excess of the oxidant is employed. Using at least two equivalents of m-CPBA relative to the fluphenazine starting material provides the necessary driving force for complete oxidation to the sulphone.

Experimental Protocol: Chemical Synthesis

Objective: To synthesize this compound from Fluphenazine hydrochloride using m-CPBA.

Materials:

  • Fluphenazine dihydrochloride

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve Fluphenazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask with stirring. The solution should be protected from light.

  • Oxidant Addition: In a separate container, dissolve m-CPBA (approximately 2.5 equivalents to account for purity) in DCM.

  • Reaction: Cool the Fluphenazine solution to 0°C using an ice bath. Add the m-CPBA solution dropwise over 30 minutes. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction may require several hours to 24 hours for completion.

  • Quenching: Upon completion, quench the excess m-CPBA by adding saturated Na₂SO₃ solution and stirring for 20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid byproduct) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product using column chromatography on silica gel or by preparative HPLC.[5]

Data Presentation: Synthesis Parameters
ParameterSpecificationRationale
Starting Material FluphenazineSubstrate for oxidation
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)Effective for sulfide-to-sulphone oxidation
Stoichiometry 1 : 2.5 (Fluphenazine : m-CPBA)Molar excess ensures complete oxidation to S,S-dioxide
Solvent Dichloromethane (DCM)Good solubility for reactants; relatively inert
Temperature 0°C to Room TemperatureControls reaction rate and minimizes side reactions
Reaction Time 4-24 hours (Monitored)Allows for complete conversion
Expected Yield 60-80% (Post-purification)Typical for this class of oxidation reaction
Visualization: Chemical Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Fluphenazine in Anhydrous DCM C Cool Fluphenazine Solution to 0°C A->C B Dissolve m-CPBA in Anhydrous DCM D Add m-CPBA Solution Dropwise B->D C->D E Stir at RT until Reaction is Complete D->E F Quench with Sodium Sulfite E->F G Wash with NaHCO₃ and Brine F->G H Dry & Concentrate G->H I Purify via HPLC or Column Chromatography H->I J Fluphenazine S,S-dioxide I->J

Caption: Workflow for the chemical synthesis of this compound.

Section 3: Enzymatic Synthesis of this compound

Enzymatic synthesis provides a biomimetic approach that reflects the physiological formation of the metabolite. This method is crucial for confirming that the S,S-dioxide is indeed a product of enzymatic metabolism and for studying the kinetics of its formation. The primary enzymes responsible for Fluphenazine oxidation in vivo are from the Cytochrome P450 (CYP) superfamily, particularly CYP2D6.[1][8]

Expertise & Causality: The Biocatalytic System

The self-validating system for enzymatic synthesis relies on a well-characterized biological matrix, such as human liver microsomes (HLMs). HLMs contain a rich complement of drug-metabolizing enzymes, including CYP450s. To ensure sustained enzyme activity, a cofactor regenerating system for NADPH (the primary electron donor for CYP450s) is essential. This system, typically comprising glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺, continuously replenishes the NADPH consumed during the catalytic cycle. This setup provides a robust and physiologically relevant environment for metabolite generation.

Experimental Protocol: Enzymatic Synthesis

Objective: To generate this compound using human liver microsomes.

Materials:

  • Fluphenazine

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: NADP⁺, Solution B: G6P, G6PDH)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN), cold, with internal standard

  • Microcentrifuge tubes

  • Incubator/shaking water bath

Step-by-Step Methodology:

  • Pre-incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix containing phosphate buffer, HLM protein (e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-warm: Pre-incubate this mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding Fluphenazine (final concentration typically 1-10 µM) to the mixture. Vortex briefly.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath. A time-course experiment is recommended to optimize the yield of the S,S-dioxide versus the sulfoxide intermediate.

  • Terminate Reaction: Stop the reaction by adding 2-3 volumes of cold acetonitrile containing an appropriate internal standard (for analytical quantification).

  • Protein Precipitation: Vortex vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to a new tube or HPLC vial for analysis by LC-MS/MS to identify and quantify the formation of this compound.

Data Presentation: Incubation Parameters
ParameterSpecificationRationale
Enzyme Source Pooled Human Liver Microsomes (HLMs)Provides a relevant mix of human metabolic enzymes.[3]
Protein Conc. 0.2 - 1.0 mg/mLBalances metabolic activity with cost and matrix effects
Substrate Conc. 1 - 10 µMTypically below or near the Km for relevant CYP enzymes
Cofactor System NADPH Regenerating SystemEnsures sustained CYP450 activity.
Buffer 0.1 M Potassium Phosphate, pH 7.4Mimics physiological pH
Temperature 37°COptimal temperature for human enzyme activity
Incubation Time 0 - 120 minutesTime-course allows for monitoring product formation
Visualization: Enzymatic Synthesis Workflow

cluster_incubation Incubation cluster_processing Sample Processing A Prepare Pre-incubation Mix (HLMs, Buffer, Cofactors) B Pre-warm at 37°C A->B C Initiate with Fluphenazine B->C D Incubate at 37°C C->D E Terminate with Cold Acetonitrile D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for the enzymatic synthesis of this compound.

Section 4: Purification and Structural Confirmation

Regardless of the synthesis method, the final product must be purified and its identity unequivocally confirmed.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying Fluphenazine and its oxides.[5][9] A C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonia to improve peak shape) can effectively separate the non-polar Fluphenazine from the more polar sulfoxide and S,S-dioxide metabolites.

  • Characterization:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirmation. The S,S-dioxide will have a mass-to-charge ratio (m/z) that is 32 Da higher than the parent Fluphenazine, corresponding to the addition of two oxygen atoms.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation of a bulk-synthesized standard, ¹H and ¹³C NMR are required to confirm the integrity of the molecule's carbon-hydrogen framework and to observe chemical shifts indicative of oxidation at the sulfur atom.

References

  • New Drug Approvals. (2022). FLUPHENAZINE.
  • Heyes, W. F. (n.d.). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online.
  • Widerlöv, E., et al. (1982).
  • Heyes, W. F., Salmon, J. R., & Marlow, W. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate.
  • Wikipedia. (2024). Fluphenazine.
  • Luo, J. P., et al. (1996). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography.
  • PubChem. (n.d.). Fluphenazine.
  • Tomer, S., & Rathod, D. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme.
  • Goldstein, S. A., & Van Vunakis, H. (1981). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. European Journal of Clinical Pharmacology, 21(2), 143-149.
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods.
  • Blazheyevskiy, M. Y. (2021). Indirect Polarographic Method for the Determination of Fluphenazine hydrochloride using Peroxomonosulphate.
  • Blazheyevskiy, M. Y., & Logoyda, L. S. (2021). Difference spectrophotometric method for the determination of Fluphenazine hydrochloride in tablets using peroxomonosulfate.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.). Fluphenazine and Impurities.
  • Patsnap Synapse. (2024).
  • ResearchGate. (n.d.).
  • Preskorn, S. H. (2021). Fluphenazine and Fluphenazine Decanoate. In The Clinical Use of Antipsychotic Plasma Levels.

Sources

Fluphenazine S,S-dioxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Fluphenazine S,S-dioxide, a significant metabolite of the potent antipsychotic drug Fluphenazine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical identity, pharmacological relevance, synthesis, and analytical methodologies pertinent to this compound.

Core Identification and Chemical Properties

This compound is a key oxidation product of Fluphenazine. Understanding its fundamental properties is crucial for any scientific investigation.

PropertyValueSource
Chemical Name 2-[4-[3-[5,5-dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol
CAS Number 72941445
Molecular Formula C22H26F3N3O3S[1]
Molecular Weight 469.52 g/mol

A related compound, Fluphenazine Decanoate S-Oxide, which is the S-oxide of the decanoate ester prodrug of Fluphenazine, has the CAS number 64610-50-0 .[2][3] It is essential to distinguish between these two entities in research and procurement.

Pharmacological Context: The Significance of a Metabolite

Fluphenazine is a first-generation (typical) antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders.[4][5] Its therapeutic effects are attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[6][7]

The metabolism of Fluphenazine is extensive, occurring mainly in the liver via enzymes such as the cytochrome P450 system, particularly CYP2D6.[6][] Metabolic pathways include oxidation, dehydrogenation, demethylation, and glucuronidation.[] Oxidation of the sulfur atom in the phenothiazine ring is a key metabolic step, leading to the formation of Fluphenazine S-oxide and subsequently the S,S-dioxide. While the parent drug, Fluphenazine, is the primary active moiety, its metabolites may also possess pharmacological activity and contribute to the overall therapeutic and side-effect profile.

Mechanism of Action of the Parent Compound: Fluphenazine

Fluphenazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal Signal Transduction (Reduced Psychotic Symptoms) D2R->Signal Activates Fluphenazine Fluphenazine Fluphenazine->D2R Blocks

Caption: Dopaminergic pathway and Fluphenazine's antagonistic action.

Synthesis and Formation

This compound is primarily formed through the metabolic oxidation of Fluphenazine. In a laboratory setting, it can be synthesized by the controlled oxidation of Fluphenazine.

Conceptual Synthesis Workflow

The synthesis of Fluphenazine itself involves a multi-step process, often starting from 2-(trifluoromethyl)-10H-phenothiazine.[9][10][11] The subsequent oxidation to the S,S-dioxide can be achieved using strong oxidizing agents.

Synthesis_Workflow A 2-(Trifluoromethyl)- 10H-phenothiazine B Alkylation with 1-(3-chloropropyl)-4- (2-hydroxyethyl)piperazine A->B Step 1 C Fluphenazine B->C Step 2 D Oxidation (e.g., m-CPBA, H₂O₂) C->D Step 3 E Fluphenazine S,S-dioxide D->E Step 4

Sources

Navigating the Synthesis and Quality Control of Fluphenazine S,S-dioxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the study of Fluphenazine and its metabolites, Fluphenazine S,S-dioxide represents a compound of significant interest. As a potential metabolite and degradation product, its synthesis and analytical characterization are crucial for comprehensive drug safety and efficacy studies. This in-depth technical guide provides a practical framework for sourcing precursor materials, understanding potential synthetic pathways, and establishing robust analytical and quality control procedures for this compound and its related compounds.

Sourcing Strategy: Addressing the Commercial Unavailability of this compound

A direct search for commercial suppliers of this compound will likely yield limited to no results, as it is not a commonly stocked research chemical or pharmaceutical standard. The primary route to obtaining this compound is through in-house synthesis. Therefore, the sourcing strategy must focus on acquiring high-purity precursors and related compounds that can serve as starting materials or reference standards.

The most critical precursor for the synthesis of this compound is its less oxidized counterpart, Fluphenazine S-oxide . Several reputable suppliers specialize in pharmaceutical impurities and reference standards and offer Fluphenazine S-oxide and related derivatives.

Table 1: Commercial Suppliers of Fluphenazine S-oxide and Related Compounds

SupplierCompound NameCAS NumberNotes
Simson Pharma LimitedFluphenazine Decanoate S-oxide64610-50-0Offers the decanoate ester form.
VeeprhoFluphenazine S-Oxide Impurity1674-76-6Provides the S-oxide as an impurity standard.[1]
AllmpusFLUPHENAZINE DECANOATE S-OXIDE64610-50-0Lists the decanoate S-oxide as an in-stock item.[2]
Axios ResearchFluphenazine Decanoate S-Oxide64610-50-0Supplies as a reference standard for analytical and QC applications.[3]
BOC SciencesFluphenazine Decanoate S-oxide64610-50-0Offers as an impurity standard.[]
Venkatasai Life SciencesFluphenazine Decanoate Sulfoxide64610-50-0Available for custom synthesis.

In addition to the S-oxide, securing a high-purity source of the parent compound, Fluphenazine , is essential for comparative analytical studies and as a potential starting material for a two-step oxidation process. Numerous GMP-certified manufacturers and suppliers offer Fluphenazine API.[5]

Synthetic Considerations for this compound

The synthesis of this compound from Fluphenazine or its S-oxide involves an oxidation reaction targeting the sulfur atom of the phenothiazine ring. The literature suggests that controlled oxidation can selectively yield the S-oxide and, with stronger conditions or further reaction, the S,S-dioxide.

A plausible synthetic approach involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a common reagent for the oxidation of sulfides to sulfoxides and subsequently to sulfones (dioxides). A study on the oxidative degradation of Fluphenazine decanoate describes the synthesis of "Fluphenazine Sulphoxide di N-Oxide" using m-CPBA, indicating the reactivity of the phenothiazine core to such oxidants.[6]

Conceptual Synthetic Workflow:

G cluster_0 Starting Material Selection cluster_1 Oxidation Reaction cluster_2 Purification cluster_3 Characterization Fluphenazine_or_S-oxide Fluphenazine or Fluphenazine S-oxide Oxidation Oxidation (e.g., m-CPBA) Fluphenazine_or_S-oxide->Oxidation Dissolve in appropriate solvent Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Oxidation->Reaction_Monitoring Monitor for product formation Purification Purification (Column Chromatography) Reaction_Monitoring->Purification Upon completion Characterization Structural Characterization (NMR, MS) Purification->Characterization Isolate pure product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality: The choice of a peroxy acid like m-CPBA is predicated on its established efficacy in oxidizing sulfur-containing heterocycles. The reaction conditions, such as temperature, stoichiometry of the oxidant, and reaction time, will be critical in controlling the extent of oxidation to favor the formation of the S,S-dioxide over the S-oxide or other byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal endpoint and prevent over-oxidation or degradation.

Analytical Characterization and Quality Control

A robust analytical framework is paramount to confirm the identity and purity of the synthesized this compound and to distinguish it from the parent drug and the S-oxide.

Chromatographic Methods

HPLC is the cornerstone for the analysis of Fluphenazine and its related compounds.[7] A stability-indicating HPLC method is crucial for separating the S,S-dioxide from potential impurities and degradation products.

Table 2: Typical HPLC Method Parameters

ParameterRecommended ConditionsRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of the relatively non-polar Fluphenazine and its more polar oxidized metabolites.
Mobile Phase Gradient of acetonitrile/methanol and an aqueous buffer (e.g., ammonium acetate)Allows for the elution of compounds with a range of polarities.
Detection UV at ~259 nmThe phenothiazine chromophore exhibits strong absorbance at this wavelength.[8]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for the definitive identification of this compound.[8][9] It provides molecular weight information and fragmentation patterns that can confirm the structure. The expected molecular weight of this compound will be 32 atomic mass units higher than that of Fluphenazine, corresponding to the addition of two oxygen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound. 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for confirmation of the S,S-dioxide structure.

Analytical Workflow for Quality Control:

G cluster_0 Initial Purity Assessment cluster_1 Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Quality Release HPLC_UV HPLC-UV Analysis LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Confirm peak identity NMR NMR Spectroscopy (1H, 13C) LC_MS->NMR For structural confirmation Final_QC Certificate of Analysis (Purity, Identity) NMR->Final_QC Generate comprehensive data

Caption: A self-validating analytical workflow for the quality control of synthesized this compound.

This multi-tiered analytical approach forms a self-validating system. HPLC provides the initial assessment of purity, LC-MS/MS confirms the molecular weight and therefore the identity of the main component, and NMR provides the definitive structural proof.

Forced Degradation Studies

Forced degradation studies are critical to understanding the stability of Fluphenazine and identifying its degradation products, including the S,S-dioxide.[8][10][11] Exposing Fluphenazine to stress conditions such as oxidation (e.g., with hydrogen peroxide), acid, base, heat, and light can help to generate the S-oxide and potentially the S,S-dioxide, which can then be characterized.[8][11] These studies are essential for developing stability-indicating analytical methods.

Handling, Storage, and Stability

Given the susceptibility of the phenothiazine core to oxidation, proper handling and storage of Fluphenazine and its oxides are crucial.

  • Storage: Store in well-closed, light-resistant containers at controlled room temperature, protected from moisture.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

  • Stability: Fluphenazine is known to be sensitive to light and air, which can accelerate the formation of oxidative degradation products.[9] Solutions should be freshly prepared and protected from light.

By adopting a strategic approach to sourcing precursors, employing controlled synthetic methods, and implementing a rigorous, multi-technique analytical framework, researchers can confidently prepare and characterize this compound for their drug development and metabolism studies.

References

  • Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297. [Link]

  • A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Bhavyasri, K., et al. (2021). method development, validation and forced degradation. International Journal of Biology and Pharmacy Allied Sciences. [Link]

  • Degradation study of fluphenazine with VIS radiation. ResearchGate. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ScienceOpen. [Link]

  • Fluphenazine Impurities. SynZeal. [Link]

  • Fluphenazine Impurities and Related Compound. Veeprho. [Link]

  • FLUPHENAZINE DECANOATE S-OXIDE. Allmpus. [Link]

  • Heyes, W. F. STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online. [Link]

  • Fluphenazine S-Oxide Impurity | CAS 1674-76-6. Veeprho. [Link]

  • Fluphenazine Impurities. Venkatasai Life Sciences. [Link]

  • Fluphenazine API Suppliers. Pharmaoffer.com. [Link]

  • Fluphenazine Decanoate S-Oxide - CAS - 64610-50-0. Axios Research. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the analytical detection and quantification of Fluphenazine S,S-dioxide, a significant sulphone metabolite of the antipsychotic drug Fluphenazine. Intended for researchers, analytical scientists, and professionals in drug development, this guide details robust methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols are presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility. This guide includes step-by-step protocols, data presentation tables, workflow diagrams, and a curated list of authoritative references to support further investigation.

Introduction: The Significance of Fluphenazine Metabolism

Fluphenazine is a potent, high-potency typical antipsychotic of the phenothiazine class, widely used in the management of chronic psychoses like schizophrenia.[1][2] Its therapeutic action is primarily mediated through the antagonism of dopamine D2 receptors in the brain's limbic and cortical systems.[1][3] The clinical efficacy and safety profile of Fluphenazine are intrinsically linked to its complex metabolism. Following administration, Fluphenazine undergoes extensive first-pass metabolism, primarily in the liver by Cytochrome P450 enzymes, particularly CYP2D6.[1][3]

Key metabolic pathways include hydroxylation and, most notably, sulfoxidation.[4] The initial oxidation of the sulfur atom in the phenothiazine ring system yields Fluphenazine sulfoxide, a major metabolite.[4][5] Further oxidation of this sulfoxide results in the formation of this compound, also known as Fluphenazine sulphone.[6] While the primary metabolites are generally considered to have significantly less pharmacological activity than the parent drug, their accurate detection is critical for several reasons:[5]

  • Pharmacokinetic (PK) Studies: Characterizing the full metabolic profile, including terminal metabolites like the S,S-dioxide, is essential for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Stability-Indicating Assays: In the development of pharmaceutical formulations, forced degradation studies are performed to understand how the drug substance breaks down under stress conditions (e.g., oxidation, light, heat).[7] this compound is a potential oxidative degradation product that must be identified and separated from the active pharmaceutical ingredient (API).[6][7]

  • Toxicology and Drug Safety: Monitoring metabolite levels helps in assessing potential toxicological risks and understanding inter-individual variability in drug response.[8]

This guide provides validated starting points for developing robust analytical methods for the selective and sensitive determination of this compound in various matrices.

Section 1: Analyte Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in developing a selective analytical method.

PropertyValueSource
IUPAC Name 2-[4-[3-[5,5-dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol[9]
Molecular Formula C₂₂H₂₆F₃N₃O₃S[9]
Molar Mass 469.52 g/mol [9]
Parent Compound Fluphenazine[10]
Related Metabolite Fluphenazine Sulfoxide[4]

Section 2: Principles of Analytical Method Validation

For any analytical method to be considered reliable and trustworthy, it must be validated to demonstrate its suitability for the intended purpose.[11] Validation is a systematic process of laboratory investigations that confirms the performance characteristics of a procedure meet the requirements for the intended analytical applications.[11][12][13] The core parameters for validation are established by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Validation_Parameters Validation Core Validation Parameters Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Specificity Specificity (Selectivity for Analyte) Validation->Specificity Linearity Linearity & Range (Proportional Response) Validation->Linearity LOD Limit of Detection (LOD) (Lowest Detectable Amount) Validation->LOD LOQ Limit of Quantitation (LOQ) (Lowest Quantifiable Amount) Validation->LOQ Robustness Robustness (Resilience to Small Changes) Validation->Robustness

Caption: Key parameters for analytical method validation.

  • Accuracy: The closeness of test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][14]

  • Limit of Detection (LOD): The lowest concentration of an analyte that the analytical procedure can reliably differentiate from the background noise.[11]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[12]

  • Linearity & Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Section 3: Protocol for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying low-level drug metabolites in complex biological matrices due to its exceptional sensitivity and specificity.[2] The combination of chromatographic separation with mass analysis in multiple reaction monitoring (MRM) mode allows for the unambiguous identification and quantification of the target analyte, even in the presence of co-eluting matrix interferences.[4][15][16]

Experimental Workflow: LC-MS/MS

LCMS_Workflow start 1. Plasma/Serum Sample prep 2. Protein Precipitation (Add Acetonitrile with Internal Standard) start->prep vortex 3. Vortex & Centrifuge prep->vortex supernatant 4. Transfer Supernatant vortex->supernatant injection 5. Inject into UPLC-MS/MS supernatant->injection analysis 6. Data Acquisition (MRM) injection->analysis quant 7. Quantification (vs. Calibration Curve) analysis->quant

Caption: Workflow for this compound analysis by LC-MS/MS.

Protocol Details

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., Fluphenazine-d8)

  • HPLC or UPLC-grade acetonitrile, methanol, and water

  • Optima-grade formic acid

  • Drug-free human plasma/serum for calibration standards and quality controls (QCs)

2. Preparation of Standards and Controls

  • Primary Stock (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standards: Perform serial dilutions of the primary stock with 50:50 methanol/water to create a series of working standards for spiking.

  • Calibration Curve & QC Samples: Spike appropriate volumes of working standards into drug-free plasma to create calibration standards (e.g., 0.1–50 ng/mL) and at least three levels of QC samples (low, medium, high).

3. Sample Preparation (Protein Precipitation) This protocol is adapted from established methods for Fluphenazine and its metabolites.[4][15]

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (e.g., Fluphenazine-d8 at 5 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge at ≥12,000 rpm for 5 minutes to pellet the precipitated protein.[4]

  • Carefully transfer the supernatant to an autosampler vial for analysis.

4. Instrumentation and Conditions The following are typical starting conditions. Method optimization is required.

ParameterRecommended Setting
LC System UPLC System (e.g., Waters Acquity)
Column Reversed-phase C18 or HSS T3, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 2-3 minutes, hold, and re-equilibrate.
Flow Rate 0.4–0.6 mL/min
Column Temp 25–40 °C
Injection Volume 5–10 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters TQD, Sciex)
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions This compound: Precursor Ion (Q1): m/z 470.2 → Product Ions (Q3): To be determined empirically via infusion. Fluphenazine (for comparison): m/z 438.3 → 171.1 / 143.1[15][17] Internal Standard (Fluphenazine-d8): To be determined.

Rationale for Choices:

  • Protein Precipitation: This method is fast, simple, and ideal for high-throughput analysis.[4]

  • UPLC/Reversed-Phase C18: Offers high resolution and rapid separation times, which is crucial for resolving the analyte from matrix components.[15][17]

  • ESI+: Phenothiazines and their metabolites contain basic nitrogen atoms that are readily protonated, making ESI+ the ideal ionization mode.[16]

  • MRM: Provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out chemical noise.[15][16]

Section 4: Protocol for HPLC-UV Analysis

While less sensitive than LC-MS/MS, HPLC with UV detection is a robust, cost-effective, and widely available technique suitable for applications where higher concentrations are expected, such as in pharmaceutical formulation analysis or stability testing.[18][19]

Experimental Workflow: HPLC-UV

HPLC_Workflow start 1. Plasma/Formulation Sample prep 2. Liquid-Liquid Extraction (LLE) (Add Buffer, IS, & Organic Solvent) start->prep vortex 3. Vortex & Centrifuge prep->vortex transfer 4. Transfer Organic Layer vortex->transfer evap 5. Evaporate to Dryness (N₂ Stream) transfer->evap recon 6. Reconstitute in Mobile Phase evap->recon inject 7. Inject into HPLC-UV recon->inject quant 8. Quantification (vs. Calibration Curve) inject->quant

Caption: Workflow for this compound analysis by HPLC-UV.

Protocol Details

1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., Perphenazine)[18][20]

  • HPLC-grade solvents (acetonitrile, methanol, n-pentane, ethyl acetate)

  • Buffers (e.g., phosphate or ammonium acetate buffer)

  • Acids/Bases for pH adjustment (e.g., ortho-phosphoric acid, sodium hydroxide)

2. Sample Preparation (Liquid-Liquid Extraction) This LLE protocol is a more rigorous clean-up method suitable for HPLC-UV.[18][21]

  • Pipette 1 mL of plasma sample into a glass test tube.

  • Add the internal standard solution and briefly vortex.

  • Add an appropriate buffer to adjust the pH, making the analyte neutral for extraction.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of n-pentane and ethyl acetate).[21]

  • Vortex for 10 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40-60°C.[21]

  • Reconstitute the residue in a small, fixed volume (e.g., 100 µL) of the mobile phase and inject into the HPLC system.

3. Instrumentation and Conditions The following are typical starting conditions for a stability-indicating method.[7][22]

ParameterRecommended Setting
HPLC System Standard HPLC system with PDA or UV detector (e.g., Waters 2965)
Column Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M Phosphate Buffer, pH 3.0) and an organic modifier (e.g., Acetonitrile/Methanol). A typical ratio is 50:30:20 (v/v/v) buffer:methanol:acetonitrile.[22]
Flow Rate 1.0 mL/min
Column Temp Ambient or controlled at 25 °C
Injection Volume 20 µL
Detection UV detector or Photodiode Array (PDA) detector. Wavelength set to ~256-259 nm or at the absorbance maximum of the S,S-dioxide.[7][19]

Rationale for Choices:

  • Liquid-Liquid Extraction (LLE): Provides a cleaner sample extract than protein precipitation, which is critical for reducing matrix interference in less selective UV detection and prolonging column life.[18]

  • C18 Column (250 mm): The longer column length provides greater resolving power, which is essential for separating the parent drug from its various oxidative metabolites in stability-indicating assays.[19]

  • PDA Detector: A photodiode array detector is highly recommended as it allows for the acquisition of the full UV spectrum of the eluting peak, helping to confirm peak identity and purity.

Section 5: Method Comparison and Selection

The choice of analytical method depends on the specific application, required sensitivity, available instrumentation, and sample throughput needs.

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Very High (pg/mL to low ng/mL)[15][23]Moderate (ng/mL to µg/mL)[21][24]High (sub-ng/mL)[2][20]
Specificity Very High (based on mass)[2][4]Moderate (based on retention time)High (based on mass)[2][25]
Sample Throughput High (fast gradients)[15]ModerateLow (longer run times, derivatization)[20]
Sample Prep Simple (Protein Precipitation)[4]Moderate-Complex (LLE, SPE)[18][21]Complex (often requires derivatization)[20][26]
Application Pharmacokinetics, BioequivalenceQC, Stability Testing, Formulation AnalysisSpecialized toxicology, confirmation
Instrumentation Cost HighLowModerate-High

Conclusion

The analytical determination of this compound is crucial for comprehensive pharmacokinetic profiling and for ensuring the quality and stability of Fluphenazine drug products. For applications requiring high sensitivity and specificity, such as the analysis of biological samples, LC-MS/MS is the unequivocal method of choice.[2][4] Its ability to provide structural confirmation and quantify analytes at very low concentrations is unmatched. For routine quality control and in environments where the highest sensitivity is not required, a well-validated HPLC-UV method offers a robust and cost-effective alternative.[7][19] The selection of the appropriate technique should always be guided by a thorough method validation process to ensure that the generated data is accurate, reliable, and fit for its intended purpose.[11][12]

References

  • Eap, C. B., et al. (1989). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology Bulletin, 25(3), 479-82. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • DeBord, J. (2002). Method Validation Guidelines. BioPharm International. Retrieved from [Link]

  • Pharmacology of Fluphenazine. (2025, January 29). Phamacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235-47. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved from [Link]

  • Juenke, J. M., Brown, P. I., Urry, F. M., Johnson-Davis, K. L., & McMillin, G. A. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica Chimica Acta, 423, 32-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluphenazine deaconate N-and S-oxidation sites. Retrieved from [Link]

  • Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Retrieved from [Link]

  • Luo, J. P., et al. (1997). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 303-8. Retrieved from [Link]

  • Javaid, J. I., Dekirmenjian, H., Liskevych, U., & Davis, J. M. (1981). Fluphenazine determination in human plasma by a sensitive gas chromatographic method using nitrogen detector. Journal of Chromatographic Science, 19(9), 439-43. Retrieved from [Link]

  • Myneni, R. K., et al. (2025). Stability‐Indicating RP‐HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Biomedical Chromatography, 39(3), e6088. Retrieved from [Link]

  • Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-311. Retrieved from [Link]

  • Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 49-57. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge. Retrieved from [Link]

  • Luo, J. P., Hubbard, J. W., McKay, G., & Midha, K. K. (1997). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 303-8. Retrieved from [Link]

  • Ceba, M., et al. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]

  • Blazheyevskiy, M., & Koval, A. (2021). Difference spectrophotometric method for the determination of Fluphenazine hydrochloride in tablets using peroxomonosulfate. French-Ukrainian Journal of Chemistry, 9(2), 101-110. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Heyes, W. F. (n.d.). Studies on the oxidative degradation of fluphenazine decanoate in oily solution. LJMU Research Online. Retrieved from [Link]

  • Berridge, J. C. (1991). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 843-8. Retrieved from [Link]

  • Glazer, W. M., Friedhoff, L. T., Marder, S. R., & Brown, W. A. (1992). The determination of the steady-state pharmacokinetic profile of fluphenazine decanoate by gas chromatography/mass spectrometry detection. Schizophrenia Research, 8(2), 111-7. Retrieved from [Link]

  • Franklin, M., Wiles, D. H., & Harvey, D. J. (1978). Sensitive gas-chromatographic determination of fluphenazine in human plasma. Clinical Chemistry, 24(1), 41-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72941445, this compound. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Separation of Fluphenazine and Its Key Oxidative Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the antipsychotic drug Fluphenazine from its primary oxidative degradation products, Fluphenazine Sulfoxide and Fluphenazine N-oxide. The method is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical tool to assess the purity and stability of Fluphenazine. The described protocol leverages a C18 stationary phase with a buffered mobile phase, ensuring excellent resolution and peak symmetry for these basic compounds. The scientific rationale behind the method development, including the control of mobile phase pH to manage the ionization state of the analytes, is discussed in detail. This document provides a comprehensive, step-by-step protocol for sample preparation, analysis, and the in-situ generation of oxidative impurities for method validation, ensuring immediate applicability in a laboratory setting.

Introduction: The Analytical Imperative

Fluphenazine is a potent phenothiazine-class antipsychotic agent widely used in the management of schizophrenia.[1] As with many pharmaceutical compounds, Fluphenazine is susceptible to degradation, particularly through oxidation, which can occur during synthesis, storage, or formulation. The primary sites of oxidation are the sulfur atom in the phenothiazine ring, leading to the formation of Fluphenazine Sulfoxide, and the nitrogen atoms in the piperazine side chain, resulting in N-oxides.[2][3]

Monitoring these oxidative impurities is critical for ensuring the safety, efficacy, and stability of Fluphenazine drug products. Regulatory bodies mandate the use of validated stability-indicating analytical methods that can resolve the active pharmaceutical ingredient (API) from any significant degradation products.[4] This application note addresses this need by providing a detailed, field-proven HPLC protocol.

Chromatographic Theory & Method Rationale

The successful separation of Fluphenazine and its more polar oxide derivatives hinges on controlling their retention and peak shape in a reversed-phase system.

Analyte Properties and Polarity

Fluphenazine is a basic compound with a pKa of approximately 7.9, attributed to the nitrogen atoms in its piperazine ring.[5] The process of oxidation introduces polar functional groups (S=O and N→O), which significantly increases the polarity of the degradation products.

  • Fluphenazine: The parent drug is the most hydrophobic of the three compounds.

  • Fluphenazine Sulfoxide: The addition of a sulfoxide group increases polarity.

  • Fluphenazine N-oxide: The N-oxide functional group also imparts a substantial increase in polarity.

Based on these properties, the expected elution order in a reversed-phase system (from least retained to most retained) is: Fluphenazine N-oxide → Fluphenazine Sulfoxide → Fluphenazine .

The Critical Role of Mobile Phase pH

As a basic compound, Fluphenazine's ionization state is highly dependent on the mobile phase pH.[6]

  • At low pH (e.g., pH < 6): The piperazine nitrogens are protonated, and the molecule carries a positive charge. This increases its polarity, leading to reduced retention on a C18 column. However, it can also lead to peak tailing due to interactions with residual acidic silanols on the silica-based stationary phase.

  • At high pH (e.g., pH > 9): The molecule is in its neutral, non-ionized form. This increases its hydrophobicity, leading to stronger retention. While this can improve peak shape, many silica-based columns are not stable at high pH.[3]

For this separation, a mobile phase pH of 6.0 is selected as an optimal compromise.[2] At this pH, Fluphenazine is partially protonated. This provides sufficient retention for good resolution while minimizing the silanol interactions that cause peak tailing. The use of an ammonium acetate buffer effectively maintains this pH and ensures method reproducibility.[2]

Optimized HPLC Method Parameters

The following parameters have been optimized to achieve baseline separation of Fluphenazine and its oxides.

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hibar® R 250-4.6)
Mobile Phase Methanol : Acetonitrile : 10 mM Ammonium Acetate (70:15:15, v/v/v). Adjust to pH 6.0 with glacial acetic acid.
Flow Rate 1.0 mL/min
Column Temperature Ambient (approx. 25 °C)
Detection UV at 259 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Detailed Experimental Protocols

Preparation of Reagents and Mobile Phase

10 mM Ammonium Acetate Buffer (pH 6.0):

  • Weigh 0.7708 g of ammonium acetate and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH of the solution to 6.0 ± 0.05 using a calibrated pH meter by adding glacial acetic acid dropwise.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

Mobile Phase Preparation:

  • Carefully measure 700 mL of HPLC-grade methanol, 150 mL of HPLC-grade acetonitrile, and 150 mL of the 10 mM Ammonium Acetate buffer (pH 6.0).

  • Combine the components in a suitable solvent reservoir.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath before use.[2]

Standard Solution Preparation

Fluphenazine Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of Fluphenazine reference standard and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.[7]

Working Standard Solution (100 µg/mL):

  • Pipette 1.0 mL of the Fluphenazine Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with methanol. This solution will be used for analysis and for generating degradation products.[2]

Protocol for Generation of Oxidative Impurities (For Method Specificity)

This forced degradation protocol generates the sulfoxide and N-oxide impurities to confirm the specificity and separating power of the HPLC method.

  • Transfer 5 mL of the Fluphenazine Working Standard Solution (100 µg/mL) into a clean glass vial.

  • Add 5 mL of 10% hydrogen peroxide (H₂O₂) solution.[2]

  • Loosely cap the vial and allow it to stand at room temperature for 24 hours. This will induce oxidative degradation.

  • After 24 hours, take a 1 mL aliquot of the stressed sample, transfer to a 10 mL volumetric flask, and dilute to volume with methanol.

  • Filter the resulting solution through a 0.45 µm syringe filter before injecting into the HPLC system.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing reagents Mobile Phase & Buffer Preparation hplc_system HPLC System Equilibration (C18 Column, 1.0 mL/min) reagents->hplc_system Equilibrate System standards Standard & Sample Solution Preparation injection Inject 20 µL of Filtered Sample standards->injection forced_deg Forced Degradation (Oxide Generation) forced_deg->injection detection UV Detection at 259 nm injection->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification & Reporting integration->quantification

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Blank Injection: Inject 20 µL of the diluent (methanol) to ensure no interfering peaks are present at the retention times of the analytes.

  • Standard Injection: Inject 20 µL of the Fluphenazine Working Standard Solution (100 µg/mL).

  • Forced Degradation Sample Injection: Inject 20 µL of the prepared forced degradation sample.

  • Data Acquisition: Record the chromatograms for each injection.

System Suitability and Validation

For the method to be considered valid for its intended purpose, it must meet certain performance criteria.

  • Specificity: The chromatogram of the forced degradation sample should show distinct, well-resolved peaks for Fluphenazine and its oxides. There should be no co-elution.

  • Peak Asymmetry (Tailing Factor): The tailing factor for the Fluphenazine peak should be ≤ 2.0.

  • Theoretical Plates (N): The column efficiency for the Fluphenazine peak should be ≥ 2000.

  • Repeatability (%RSD): The relative standard deviation for six replicate injections of the working standard solution should be ≤ 2.0% for both peak area and retention time.

Chromatographic_Separation cluster_0 Analyte Properties cluster_1 Chromatographic Elution on C18 Column Polarity { Increasing Polarity | Fluphenazine N-oxide (Most Polar) | Fluphenazine Sulfoxide | Fluphenazine (Least Polar)} Elution { Elution Order (Time) | 1. Fluphenazine N-oxide (Least Retained) | 2. Fluphenazine Sulfoxide | 3. Fluphenazine (Most Retained)} Polarity:f1->Elution:f1 Elutes First Polarity:f2->Elution:f2 Elutes Second Polarity:f3->Elution:f3 Elutes Last

Conclusion

The HPLC method detailed in this application note is specific, robust, and highly suitable for the separation of Fluphenazine from its primary oxidative impurities, Fluphenazine Sulfoxide and Fluphenazine N-oxide. By carefully controlling the mobile phase pH, this method achieves excellent chromatographic performance on a standard C18 column. The provided protocols for reagent preparation, standard analysis, and forced degradation studies offer a complete framework for implementation in quality control and research laboratories. This method serves as a critical tool for ensuring the quality and stability of Fluphenazine formulations.

References

  • Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–309. [Link]

  • PubChem. (n.d.). Fluphenazine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 16, 2026, from [Link]

  • Heyes, W. F. (1986). Studies on the oxidative degradation of fluphenazine decanoate in oily solution. Liverpool John Moores University. [Link]

  • Patel, V. et al. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Biomedical Chromatography, 39(3), e6088. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved January 16, 2026, from [Link]

  • Kagga, B. et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications, 17(1). [Link]

  • PubChem. (n.d.). Fluphenazine sulfoxide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Fluphenazine decanoate N-4-oxide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Magdy, M. A. et al. (2022). Four Greenness Evaluations of Two Chromatographic Methods: Application to Fluphenazine HCl and Nortriptyline HCl Pharmaceutical.

Sources

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Fluphenazine S,S-dioxide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Fluphenazine S,S-dioxide, a significant metabolite of the antipsychotic drug Fluphenazine, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Fluphenazine.

Introduction: The Significance of Fluphenazine Metabolism

Fluphenazine is a potent typical antipsychotic medication belonging to the phenothiazine class, primarily prescribed for the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is governed by its complex metabolism, which predominantly occurs in the liver.[2] Key metabolic pathways include sulfoxidation, hydroxylation, and N-dealkylation.[3] Sulfoxidation is a major metabolic route, leading to the formation of Fluphenazine sulfoxide and subsequently this compound.[4]

The pharmacological activity and potential for adverse effects of Fluphenazine can be influenced by the concentrations of its metabolites. Therefore, accurate quantification of these metabolites, including this compound, is crucial for a comprehensive understanding of the drug's disposition and for optimizing therapeutic strategies. LC-MS/MS has emerged as the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5]

This application note provides a detailed protocol for the quantification of this compound, offering a valuable tool for researchers in the field of clinical pharmacology and drug metabolism.

Experimental Workflow

The analytical workflow is designed for efficiency and robustness, encompassing sample preparation, liquid chromatographic separation, and mass spectrometric detection.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is Add Internal Standard (Fluphenazine-d8) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UPLC Separation supernatant->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Sources

Structural Elucidation of Fluphenazine S,S-dioxide using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine is a potent phenothiazine-class antipsychotic agent used in the management of schizophrenia.[1][2] Its metabolism in the body leads to various derivatives, including oxidized species at the sulfur atom of the phenothiazine ring.[3][4][5][6] The S,S-dioxide (sulfone) is a significant metabolite whose unambiguous structural confirmation is critical for understanding its pharmacological and toxicological profile. This application note provides a comprehensive guide to the structural elucidation of Fluphenazine S,S-dioxide using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail a robust methodology from sample preparation to spectral interpretation, emphasizing the causality behind experimental choices to ensure scientific integrity. This guide is designed for researchers in drug metabolism, analytical chemistry, and pharmaceutical development.

Introduction: The Rationale for Structural Verification

Fluphenazine undergoes extensive hepatic metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes.[1] Key metabolic pathways include hydroxylation of the aromatic ring and oxidation of the electron-rich sulfur atom in the phenothiazine core, leading to the formation of fluphenazine sulfoxide and subsequently this compound.[3][6]

While the parent drug's activity is well-characterized, the pharmacological contribution of its metabolites is less understood. The S,S-dioxide metabolite, in particular, features a significant alteration to the electronic structure of the phenothiazine ring system due to the presence of the strongly electron-withdrawing sulfone group. This modification can drastically alter its receptor binding affinity, solubility, and overall pharmacokinetic profile. Therefore, unequivocal structural confirmation is not merely an analytical exercise but a prerequisite for accurate biological assessment. NMR spectroscopy is the most powerful technique for this purpose, providing unambiguous evidence of atomic connectivity and molecular structure in solution.[7][8]

Experimental Methodology

Sample Preparation: The Foundation of High-Quality Spectra

High-quality NMR spectra are contingent upon meticulous sample preparation. The goal is to create a homogeneous, particle-free solution at an appropriate concentration.[9][10]

Protocol:

  • Weighing the Analyte: Accurately weigh 10-20 mg of the isolated and purified this compound metabolite for a comprehensive suite of 1D and 2D NMR experiments. While ¹H NMR can be performed on as little as 1-5 mg, heteronuclear experiments like ¹³C and 2D correlations benefit from higher concentrations to achieve a good signal-to-noise ratio in a reasonable time.[9][11][12][13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for Fluphenazine and its polar metabolites due to its high solubilizing power. Chloroform-d (CDCl₃) is an alternative if the compound is sufficiently soluble. The solvent's deuterium signal is used by the spectrometer for field-frequency locking, and its low proton content prevents large solvent signals from obscuring analyte peaks.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean glass vial.[10][12] This volume corresponds to the optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[9][10]

  • Filtration and Transfer: To ensure a homogeneous magnetic field (shimming), the solution must be free of any particulate matter.[10][13] Draw the solution into a clean glass Pasteur pipette plugged with a small amount of cotton or glass wool and filter it directly into a high-quality 5 mm NMR tube.[10][13]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation Protocol weigh 1. Weigh Analyte (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube (Remove Particulates) dissolve->filter cap 4. Cap and Label Tube filter->cap

Caption: Step-by-step workflow for preparing the NMR sample.

NMR Data Acquisition Strategy

The structural elucidation of an unknown or modified compound like this compound relies on a logical progression of NMR experiments. Each experiment provides a unique piece of the structural puzzle.[7] Modern spectrometers can automate the sequential acquisition of these experiments.

One-Dimensional (1D) NMR Experiments
  • ¹H NMR (Proton): This is the starting point for any structural analysis. It provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (splitting patterns, indicating neighboring protons), and integration (relative number of protons).

  • ¹³C NMR (Carbon): This experiment reveals the number of unique carbon environments in the molecule. It is often acquired with proton decoupling to produce a spectrum of sharp singlets, where each peak corresponds to a different carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional (2D) NMR Experiments

For complex molecules, 1D spectra often have overlapping signals. 2D NMR spreads this information into a second dimension, resolving ambiguities and establishing connectivity.[14][15]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are coupled. This is fundamental for piecing together aliphatic chains and aromatic spin systems.[14][16]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to.[16] Each peak in the 2D map correlates a ¹H signal on one axis with a ¹³C signal on the other, providing definitive C-H bond information.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling).[16][17] These "long-range" correlations are crucial for connecting molecular fragments that are not directly bonded, such as linking the piperazine side chain to the phenothiazine core and identifying quaternary (non-protonated) carbons.

NMR Experimental Workflow

G start Start: Prepared NMR Sample H1 1. Acquire ¹H NMR (Proton Environments & Multiplicity) start->H1 C13 2. Acquire ¹³C NMR / DEPT (Carbon Environments & Types) H1->C13 COSY 3. Acquire ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC 4. Acquire ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 5. Acquire ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC elucidate 6. Integrate Data & Elucidate Structure HMBC->elucidate

Caption: Logical workflow for NMR data acquisition and analysis.

Spectral Interpretation and Structural Confirmation

The key to confirming the S,S-dioxide structure lies in identifying the specific changes in the NMR spectra relative to the parent Fluphenazine molecule. The oxidation of the sulfur atom to a sulfone (SO₂) group is the only structural modification.

Key Diagnostic Signature: Downfield Shift of Aromatic Protons

The sulfone group is strongly electron-withdrawing. This property significantly deshields the protons on the adjacent aromatic rings of the phenothiazine core. The most pronounced effect will be on the protons ortho to the sulfur atom (H-4 and H-6).

  • Expected Observation: In the ¹H NMR spectrum of this compound, the signals corresponding to protons H-4 and H-6 will be shifted significantly downfield (to a higher ppm value) compared to their positions in the spectrum of Fluphenazine or its sulfoxide metabolite. This downfield shift is a direct consequence of the reduced electron density around these protons caused by the SO₂ group.[18]

Assembling the Structure with 2D NMR

The following steps outline how to use the 2D NMR data to confirm the full structure:

  • Trace Spin Systems with COSY:

    • Identify the coupled protons in the aromatic regions to confirm the substitution pattern.

    • Trace the connectivity of the aliphatic propyl linker (-CH₂-CH₂-CH₂-) from the phenothiazine nitrogen to the piperazine ring.

    • Confirm the connectivity within the piperazine ring and the attached hydroxyethyl group (-CH₂-CH₂-OH).

  • Assign Carbons with HSQC:

    • Use the HSQC spectrum to assign every protonated carbon by correlating the already-assigned proton signals to their directly attached carbons.

  • Connect the Fragments with HMBC:

    • Confirming the Sulfone Position: Look for long-range correlations from the downfield-shifted aromatic protons (H-4, H-6) to the quaternary carbons adjacent to the sulfur atom (C-4a, C-5a). This confirms their proximity to the oxidized center.

    • Linking Side Chain to Core: An HMBC correlation from the protons of the propyl chain closest to the phenothiazine ring (N¹⁰-CH₂) to the aromatic carbons C-10a and C-11a is definitive proof of the side chain's attachment point.

    • Assembling the Piperazine Moiety: HMBC correlations from the propyl chain protons to the piperazine carbons, and from the piperazine protons to the hydroxyethyl carbons, will confirm the complete structure of the side chain.

Key HMBC Correlations for Structural Confirmation

G Simplified Structure & Key HMBC Correlations cluster_pheno Phenothiazine Core structure_img H4 C4a H4->C4a ²J(C,H) N10_CH2 C10a N10_CH2->C10a ³J(C,H)

Caption: Diagram showing crucial 2- and 3-bond HMBC correlations.

Expected NMR Data Summary

The following table summarizes the anticipated chemical shifts for this compound. Exact values will vary based on solvent and concentration, but the relative positions and key downfield shifts are diagnostic.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D Correlations (COSY, HMBC)
Phenothiazine Core
H-1, H-9~7.3-7.5~115-120COSY to H-2/H-8; HMBC to CF₃, C-9a/C-11a
H-3, H-7~7.6-7.8~125-130COSY to H-4/H-6; HMBC to C-4a/C-5a
H-4, H-6~8.0-8.2 (Downfield Shift) ~122-127COSY to H-3/H-7; HMBC to C-4a/C-5a, C-10a/C-11a
C-2 (C-CF₃)-~127 (q)HMBC from H-1, H-3
CF₃-~124 (q)HMBC from H-1, H-3
Quaternary C's-~130-145HMBC from multiple aromatic and side-chain protons
Alkyl Side Chain
N¹⁰-CH₂ (α)~4.2-4.4~45-48COSY to β-CH₂; HMBC to C-10a, C-11a
-CH₂- (β)~2.0-2.2~24-27COSY to α-CH₂ and γ-CH₂
N¹-CH₂ (γ)~2.5-2.7~52-55COSY to β-CH₂; HMBC to piperazine carbons
Piperazine & Ethyl Groups
Piperazine CH₂~2.6-3.0~50-54Mutual COSY correlations; HMBC to γ-CH₂, ethyl CH₂
-CH₂-CH₂OH~3.6-3.8~58-61COSY to -CH₂OH; HMBC to piperazine carbons
-CH₂OH~4.5-5.0 (br)~59-62COSY to -CH₂-CH₂OH

Note: Chemical shifts are estimates based on the parent compound and known effects of sulfone groups. q denotes a quartet due to coupling with fluorine.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. The characteristic downfield shift of the aromatic protons ortho to the newly formed sulfone group serves as a primary diagnostic marker. The comprehensive connectivity information from 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, thereby validating the metabolite's structure with the highest degree of confidence. This protocol provides a reliable framework for researchers involved in drug metabolism studies and the characterization of related pharmaceutical compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emory University, NMR Research Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 673-683. Retrieved from [Link]

  • Everett, J. R. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 9(15), e201402003. Retrieved from [Link]

  • Al-Abri, Z., & Al-Ghafri, N. (2024). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry, 3(1). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Widerlöv, E., et al. (1982). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Acta Psychiatrica Scandinavica. Supplementum, 298, 59-71. Retrieved from [Link]

  • American Chemical Society. (2020). NMR Based Methods for Metabolites Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]

  • Block, E., et al. (1986). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry, 51(23), 4410-4412. Retrieved from [Link]

  • Giraudeau, P., et al. (2018). Evaluation of Fast 2D NMR for Metabolomics. Analytical Chemistry, 90(5), 3176-3183. Retrieved from [Link]

  • Aravagiri, M., et al. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235-247. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC. Retrieved from [Link]

  • Michniak-Kohn, B., et al. (2016). NMR Techniques in Metabolomic Studies: A Quick Overview on Examples of Utilization. Current Pharmaceutical Design, 22(18), 2648-2657. Retrieved from [Link]

  • Bruker. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR study on sulfone 20 using Eu(fodb). Retrieved from [Link]

  • Dembinski, R., & Gerpe, A. (2020). 33S NMR: Recent Advances and Applications. Molecules, 25(21), 5099. Retrieved from [Link]

  • Nature Portfolio. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR assignment and ¹H-¹H (COSY and NOESY), ¹H-¹³C (HSQC and HMBC) connections in compound 3c. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Fluphenazine enanthate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem Compound Database. Retrieved from [Link]

  • Singavarapu, A., et al. (2023). Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. Semantic Scholar. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Huynh, W. (2019). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. University of California, Irvine. Retrieved from [Link]

  • Agrawal, P. K., & Bansal, M. C. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. Retrieved from [Link]

  • Rapińska, L., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(19), 6656. Retrieved from [Link]

  • ResearchGate. (n.d.). A structure elucidation system using 1H-NMR and H-H COSY spectra. Retrieved from [Link]

Sources

Using Fluphenazine S,S-dioxide as a reference standard in drug metabolism studies.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Use of Fluphenazine S,S-dioxide as a Reference Standard in Drug Metabolism Studies

Authored by: A Senior Application Scientist

Introduction: The Metabolic Fate of Fluphenazine

Fluphenazine is a potent antipsychotic agent of the phenothiazine class, primarily utilized in the management of schizophrenia.[1] Its therapeutic efficacy and side-effect profile are intrinsically linked to its complex metabolism. Upon administration, fluphenazine undergoes extensive hepatic biotransformation, primarily through oxidation and hydroxylation reactions.[2] One of the most significant metabolic pathways is sulfoxidation, leading to the formation of fluphenazine sulfoxide, a major metabolite observed in patients.[3][4] Understanding the rate and extent of formation of such metabolites is paramount for characterizing the drug's pharmacokinetic profile and ensuring patient safety.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a critical reference standard in drug metabolism studies. While fluphenazine sulfoxide is the prominent metabolite, the S,S-dioxide (sulfone) serves as an essential tool for the validation of bioanalytical methods, ensuring specificity and accuracy in quantifying fluphenazine's metabolic products.

The Rationale for Employing this compound in Analytical Methodologies

In the landscape of drug metabolism studies, the unequivocal identification and quantification of metabolites are cornerstones of a successful drug development program. The use of well-characterized reference standards is not merely a recommendation but a requirement for regulatory compliance and data integrity. While this compound may not be a major metabolite, its structural similarity to the sulfoxide makes it an invaluable tool for several reasons:

  • Chromatographic Specificity: A robust analytical method must be able to distinguish between the parent drug, its primary metabolites, and other related substances. The S,S-dioxide, being a higher oxidation state of the sulfur atom in the phenothiazine ring, will have a distinct chromatographic retention time from both fluphenazine and fluphenazine sulfoxide. Its inclusion during method development and validation serves to challenge the separation capabilities of the chromatographic system.

  • Mass Spectrometric Differentiation: In mass spectrometry-based assays, such as LC-MS/MS, specificity is achieved through unique precursor-to-product ion transitions (MRM). By establishing distinct MRM transitions for fluphenazine, fluphenazine sulfoxide, and this compound, the method's ability to differentiate between these closely related compounds is unequivocally demonstrated.

  • Assay Robustness and Interference Testing: The S,S-dioxide can be used to fortify blank biological matrices to confirm that there are no endogenous interferences at its retention time and MRM transition. This is a critical component of bioanalytical method validation as outlined by regulatory agencies like the FDA.[5]

Metabolic Pathway of Fluphenazine

The primary oxidative metabolic pathways for fluphenazine are depicted below. The formation of the sulfoxide is a key metabolic step. While the further oxidation to the S,S-dioxide (sulfone) is theoretically possible, the sulfoxide is the more commonly reported metabolite in vivo.

Fluphenazine Metabolism Fluphenazine Fluphenazine Sulfoxide Fluphenazine Sulfoxide (Major Metabolite) Fluphenazine->Sulfoxide Sulfoxidation (CYP450) Other Other Metabolites (e.g., 7-hydroxyfluphenazine) Fluphenazine->Other Hydroxylation, etc. Dioxide This compound (Sulfone) Sulfoxide->Dioxide Further Oxidation (Possible)

Caption: Metabolic pathway of Fluphenazine.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Fluphenazine using Human Liver Microsomes

This protocol describes a typical incubation of fluphenazine with human liver microsomes to study the formation of its sulfoxide metabolite.

1. Materials and Reagents:

  • Fluphenazine

  • Fluphenazine Sulfoxide (Reference Standard)

  • This compound (Reference Standard for analytical validation)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS), e.g., a stable isotope-labeled fluphenazine or a structurally related compound.

2. Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

    • Prepare a stock solution of fluphenazine in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired final concentration in the incubation mixture (e.g., 1 µM). The final solvent concentration should be low (<1%) to avoid inhibiting enzymatic activity.

  • Incubation:

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding the fluphenazine solution to the pre-warmed master mix.

    • Incubate at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • To terminate the reaction, add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard.

    • Vortex the mixture vigorously to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM HLM Master Mix (Buffer, NADPH system) Incubate Incubate at 37°C (Time points: 0-60 min) HLM->Incubate Drug Fluphenazine Stock Solution Drug->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro metabolism study.

Protocol 2: LC-MS/MS Method for the Quantification of Fluphenazine and its Oxidized Metabolites

This protocol provides a starting point for developing a sensitive and specific LC-MS/MS method for the simultaneous analysis of fluphenazine, fluphenazine sulfoxide, and this compound.

1. Liquid Chromatography Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

2. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluphenazine 438.2171.1To be optimized
Fluphenazine Sulfoxide 454.2To be determinedTo be optimized
This compound 470.2To be determinedTo be optimized
Internal Standard Specific to ISSpecific to ISTo be optimized

Note: The product ions and collision energies for the metabolites must be determined experimentally by infusing the reference standards into the mass spectrometer. For phenothiazine sulfoxides and sulfones, fragmentation often involves cleavage of the side chain.

3. Method Validation:

The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[5] This includes assessing:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to check for interferences. Fortify blank matrix with the S,S-dioxide to ensure no cross-talk with the sulfoxide or parent drug.

  • Linearity and Range: Prepare calibration curves over the expected concentration range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analytes in the biological matrix under various storage and handling conditions.

Data Interpretation and the Role of this compound

The primary output of the in vitro metabolism study will be the concentration of fluphenazine and its sulfoxide metabolite over time. This data can be used to calculate the rate of metabolism and the intrinsic clearance of fluphenazine.

The this compound reference standard is crucial during the method validation phase. By spiking known concentrations of the S,S-dioxide into control samples, you can demonstrate that your analytical method can accurately and specifically quantify the sulfoxide without any contribution from the S,S-dioxide. This provides confidence in the accuracy of your metabolism data.

Validation Logic cluster_goal Goal cluster_method Method Validation cluster_tool Critical Tool AccurateData Accurate Quantification of Fluphenazine Sulfoxide LCMS Validated LC-MS/MS Method LCMS->AccurateData Ensures Specificity Demonstrated Specificity Specificity->LCMS Is a key parameter of DioxideStd This compound Reference Standard DioxideStd->Specificity Challenges the method's ability to differentiate

Caption: Role of S,S-dioxide in ensuring data validity.

Conclusion

While fluphenazine sulfoxide is a well-established major metabolite of fluphenazine, the S,S-dioxide (sulfone) plays a critical, albeit different, role in drug metabolism studies. Its use as a reference standard is indispensable for the rigorous validation of bioanalytical methods. By enabling the demonstration of chromatographic and mass spectrometric specificity, the this compound standard ensures the integrity and reliability of the data generated in both in vitro and in vivo metabolism studies. This, in turn, supports a more comprehensive understanding of the drug's disposition and contributes to the overall safety and efficacy assessment of fluphenazine.

References

  • Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods.[1]

  • PubMed. (1983). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Retrieved from [Link][3]

  • PubMed. (1988). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Retrieved from [Link][4]

  • PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link][6]

  • ResearchGate. (n.d.). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link][7]

  • Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.[8]

  • International Journal of Professional Studies. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme.[9]

  • PubMed. (2016). Gas-phase Ion-Molecule Reactions for the Identification of the Sulfone Functionality in Protonated Analytes in a Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link][10]

  • PubMed. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link][11]

  • PubMed Central (PMC). (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link][12]

  • PubMed Central (PMC). (n.d.). Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects. Retrieved from [Link][13]

  • ResearchGate. (n.d.). The synthesis route of the preparation of the fluphenazine analogues. Retrieved from [Link][14]

  • National Institute of Standards and Technology (NIST). (n.d.). Fluphenazine. Retrieved from [Link][15]

  • PubChem. (n.d.). Fluphenazine. Retrieved from [Link][16]

  • ResearchGate. (n.d.). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link][17]

  • ResearchGate. (2015). Sulfones: An important class of organic compounds with diverse biological activities. Retrieved from [Link][18]

  • PubMed. (1973). Gas-liquid chromatographic analysis of fluphenazine and fluphenazine sulfoxide in the urine of chronic schizophrenic patients. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Structures of fluphenazine (a) and perphenazine, the internal standard (b). Retrieved from [Link][20]

  • CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved from [Link][21]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link][22]

  • USP-NF. (2020). Fluphenazine Hydrochloride Tablets.[23]

Sources

Application Notes & Protocols: Fluphenazine S,S-Dioxide in Forced Degradation Studies of Fluphenazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Forced degradation studies are a cornerstone of pharmaceutical development and regulatory submissions, providing critical insights into the intrinsic stability of a drug substance.[1][2] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies involve subjecting the drug substance to a variety of stress conditions, such as acid, base, oxidation, heat, and light, to identify potential degradation products and establish degradation pathways.[1] This information is vital for developing stability-indicating analytical methods, understanding the chemical properties of the drug molecule, and formulating stable dosage forms.[1][2]

Fluphenazine, a potent phenothiazine antipsychotic, is known to be susceptible to degradation, particularly through oxidation.[3][4] The phenothiazine ring system, with its electron-rich sulfur and nitrogen atoms, is prone to oxidative modification.[5] While Fluphenazine S-oxide is a well-documented metabolite and degradation product, the potential for further oxidation to Fluphenazine S,S-dioxide under aggressive oxidative stress is a critical consideration for comprehensive stability assessment.[3][6][7] The formation of such degradation products can impact the safety and efficacy of the final drug product.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the role of this compound in the forced degradation studies of Fluphenazine. It outlines the scientific rationale behind the experimental design, provides detailed protocols for inducing and analyzing this specific degradant, and discusses the analytical techniques for its characterization.

Scientific Rationale: The Chemistry of Fluphenazine Oxidation

The sulfur atom within the phenothiazine nucleus of Fluphenazine is a primary site for oxidative attack.[5] This is due to the presence of lone pair electrons on the sulfur atom, making it susceptible to electrophilic attack by oxidizing agents. The oxidation typically proceeds in a stepwise manner.

Step 1: Formation of Fluphenazine S-oxide

Under mild oxidative conditions, the sulfur atom is oxidized to a sulfoxide. This is a common metabolic pathway for phenothiazines and a primary degradation product observed in forced degradation studies.[4][6]

Step 2: Formation of this compound

Under more stringent oxidative stress, the sulfoxide can undergo further oxidation to form a sulfone, in this case, this compound.[5][7] The formation of the S,S-dioxide represents a higher oxidation state of the sulfur atom and can significantly alter the physicochemical and pharmacological properties of the molecule. A study on the electrochemical synthesis of phenothiazine metabolites has demonstrated the formation of both S-oxide and S,S-dioxide derivatives, providing a basis for their formation under oxidative stress.[5]

The chemical structures of Fluphenazine and its oxidized derivatives are presented below:

CompoundChemical StructureMolecular Formula
Fluphenazine [Image of Fluphenazine structure]C22H26F3N3OS
Fluphenazine S-oxide [Image of Fluphenazine S-oxide structure]C22H26F3N3O2S
This compound [Image of this compound structure]C22H26F3N3O3S

Source: PubChem CID 3372, 72941445

A proposed pathway for the oxidative degradation of Fluphenazine is illustrated in the following diagram:

G Fluphenazine Fluphenazine S_oxide Fluphenazine S-oxide Fluphenazine->S_oxide Mild Oxidation (e.g., 3% H₂O₂) SS_dioxide This compound S_oxide->SS_dioxide Strong Oxidation (e.g., 30% H₂O₂, heat)

Caption: Oxidative degradation pathway of Fluphenazine.

Experimental Protocols

The following protocols are designed to induce, separate, and identify this compound in forced degradation studies.

Protocol 1: Forced Oxidative Degradation of Fluphenazine

This protocol describes the conditions for generating degradation products of Fluphenazine, with a focus on inducing the formation of the S,S-dioxide.

Materials:

  • Fluphenazine drug substance

  • Hydrogen peroxide (H₂O₂) solution (3% and 30% w/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • pH meter

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Fluphenazine in methanol to prepare a stock solution of 1 mg/mL.

  • Mild Oxidative Stress (for S-oxide generation):

    • To a volumetric flask, add a known volume of the Fluphenazine stock solution.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction by diluting with the mobile phase, and analyze by HPLC.

  • Strong Oxidative Stress (for S,S-dioxide generation):

    • To a volumetric flask, add a known volume of the Fluphenazine stock solution.

    • Carefully add an equal volume of 30% H₂O₂. (Caution: 30% H₂O₂ is a strong oxidizer. Handle with appropriate personal protective equipment in a fume hood).

    • Heat the solution at 60°C for 8 hours.[7]

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, cool to room temperature, quench the reaction by diluting with the mobile phase, and analyze by HPLC.

  • Control Sample: Prepare a control sample by diluting the Fluphenazine stock solution with a mixture of methanol and water in the same ratio as the stressed samples, without the addition of H₂O₂.

Protocol 2: Stability-Indicating HPLC-UV Method

This HPLC method is designed to separate Fluphenazine from its potential degradation products, including the S-oxide and S,S-dioxide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:30:30 (v/v/v).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the control and stressed samples.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products. The elution order is expected to be S,S-dioxide, S-oxide, and then the parent Fluphenazine, due to the increased polarity of the oxidized species.

Protocol 3: LC-MS/MS for Identification and Characterization

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the definitive identification and structural confirmation of this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 analytical column (as in Protocol 2).

LC Conditions:

  • Use the same chromatographic conditions as described in Protocol 2.

MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (for identifying molecular ions) and Product Ion Scan (for fragmentation analysis)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Gas Argon
Collision Energy Optimized for fragmentation of the target analytes

Expected Mass-to-Charge Ratios (m/z):

CompoundExpected [M+H]⁺ (m/z)
Fluphenazine438.18
Fluphenazine S-oxide454.17
This compound 470.17

Procedure:

  • Inject the stressed sample into the LC-MS/MS system.

  • Acquire data in both full scan and product ion scan modes.

  • In the full scan data, look for the presence of ions corresponding to the expected m/z values of Fluphenazine and its oxidized degradation products.

  • Perform product ion scans on the precursor ions of interest (m/z 438, 454, and 470) to obtain their fragmentation patterns.

  • The fragmentation pattern of this compound is expected to show characteristic losses related to the piperazine side chain and the trifluoromethylphenothiazine sulfone core. This fragmentation data will provide definitive structural confirmation.

Data Presentation and Interpretation

A well-structured presentation of the forced degradation data is crucial for clear communication and regulatory submissions.

Table of Degradation Summary:

Stress ConditionReagent/ConditionDuration% Degradation of Fluphenazine% Area of Fluphenazine S-oxide% Area of this compound
Mild Oxidative3% H₂O₂, RT24 hours[Insert Data][Insert Data][Insert Data]
Strong Oxidative30% H₂O₂, 60°C8 hours[Insert Data][Insert Data][Insert Data]
Acid Hydrolysis0.1 M HCl, 60°C8 hours[Insert Data]N/AN/A
Base Hydrolysis0.1 M NaOH, 60°C8 hours[Insert Data]N/AN/A
Thermal80°C48 hours[Insert Data]N/AN/A
PhotolyticICH Q1B conditions-[Insert Data]N/AN/A

N/A: Not Applicable or Not Detected

Experimental Workflow Diagram:

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation Drug_Substance Fluphenazine Drug Substance Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Stress_Conditions Degraded_Samples Degraded Samples Stress_Conditions->Degraded_Samples HPLC_UV HPLC-UV Analysis (Protocol 2) Degraded_Samples->HPLC_UV LC_MSMS LC-MS/MS Analysis (Protocol 3) HPLC_UV->LC_MSMS For Identification Separation Separation of Degradants HPLC_UV->Separation Identification Identification of This compound LC_MSMS->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway

Caption: Workflow for forced degradation and analysis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The use of a stability-indicating HPLC method ensures that the degradation products are well-separated from the parent drug and from each other, which is a key requirement of ICH guidelines. The specificity of the method is demonstrated by the resolution of the degradant peaks from the Fluphenazine peak in the stressed samples.

The definitive identification of this compound is achieved through high-resolution mass spectrometry. The combination of accurate mass measurement of the molecular ion and the specific fragmentation pattern provides a high degree of confidence in the structural assignment. Comparing the retention time and mass spectral data of the degradation product with a synthesized reference standard of this compound, if available, would provide the ultimate confirmation.

Conclusion

The formation of this compound is a potential degradation pathway for Fluphenazine under significant oxidative stress. A thorough forced degradation study should include conditions that can induce its formation to fully understand the stability profile of the drug substance. The application of a well-designed, stability-indicating HPLC method coupled with LC-MS/MS analysis allows for the successful separation, identification, and characterization of this and other degradation products. This comprehensive approach is essential for ensuring the quality, safety, and efficacy of Fluphenazine-containing pharmaceutical products and for meeting global regulatory expectations.

References

  • Asrar, R., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. ChemRxiv. [Link]

  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–309. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem Compound Database. Retrieved from [Link]

  • U.S. National Library of Medicine. (2018). Fluphenazine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Journal of Medicinal and Medical Chemistry. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry, 2(1). [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy, 10(9), 48-56. [Link]

  • SGS. (n.d.). Forced Degradation Testing. SGS Life Sciences. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5051-5058. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Cell-Based Approach to Profile the Activity of Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolite Profiling in Drug Development

Fluphenazine is a potent, first-generation antipsychotic of the phenothiazine class, primarily functioning as a high-affinity antagonist of the dopamine D2 receptor.[1][2] Its therapeutic efficacy in managing psychoses is well-established.[2] Beyond its primary target, Fluphenazine also exhibits affinity for dopamine D1 and serotonin 5-HT2A receptors, contributing to its complex pharmacological profile.[1][3] The metabolism of phenothiazines is extensive, with oxidation of the sulfur atom in the phenothiazine ring being a key pathway.[4][5][6] This leads to the formation of metabolites such as sulfoxides and potentially sulfones (S,S-dioxides).

While the parent drug's activity is well-characterized, the pharmacological activity of its metabolites, such as Fluphenazine S,S-dioxide, often remains less understood.[7] Regulatory guidelines and a thorough understanding of a drug's safety profile necessitate the characterization of major metabolites. Phenothiazine sulfoxide metabolites have been reported to be significantly less active at dopamine receptors compared to their parent compounds.[4] However, experimental verification for each metabolite, including the S,S-dioxide form, is crucial.

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals to assess the in vitro pharmacological activity of this compound. We present a suite of cell-based assays designed to rigorously evaluate its potential to interact with and modulate the key targets of the parent compound: the dopamine D2 receptor and the serotonin 5-HT2A receptor. The protocols herein are designed to be self-validating systems, providing a clear path to generating robust and reproducible data for regulatory submission or further research.

Strategic Assay Selection: A Multi-Faceted Approach to Characterize a Metabolite

To construct a comprehensive pharmacological profile of this compound, a multi-tiered assay strategy is essential. This approach moves from initial binding assessment to functional readouts of downstream signaling, providing a complete picture of the compound's activity, or lack thereof.

  • Competitive Radioligand Binding Assay (Dopamine D2 Receptor): This "gold standard" assay directly measures the affinity of this compound for the D2 receptor by assessing its ability to displace a known high-affinity radiolabeled ligand.[8] This provides a quantitative measure of binding affinity (Ki).

  • cAMP Functional Assay (Dopamine D2 Receptor): The D2 receptor is canonically coupled to the Gi/o signaling pathway, which, upon activation, inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[9] This assay will determine if this compound acts as an antagonist by measuring its ability to block dopamine-induced inhibition of cAMP production.

  • Calcium Flux Functional Assay (Serotonin 5-HT2A Receptor): The 5-HT2A receptor is primarily coupled to the Gq signaling pathway, which activates phospholipase C, leading to an increase in intracellular calcium upon agonist stimulation.[10][11] This assay will assess the antagonistic potential of this compound at the 5-HT2A receptor by measuring its ability to block serotonin-induced calcium mobilization.

Visualizing the Scientific Rationale: Signaling Pathways and Assay Workflows

To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways and the principles behind the selected assays.

G_protein_signaling_pathways cluster_D2R Dopamine D2 Receptor (Gi/o-coupled) cluster_5HT2AR Serotonin 5-HT2A Receptor (Gq-coupled) D2R D2 Receptor G_i_alpha Gαi D2R->G_i_alpha Activation Dopamine Dopamine Dopamine->D2R Agonist Fluphenazine Fluphenazine / This compound Fluphenazine->D2R Antagonist? AC Adenylyl Cyclase G_i_alpha->AC Inhibition G_beta_gamma Gβγ cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC HT2AR 5-HT2A Receptor G_q_alpha Gαq HT2AR->G_q_alpha Activation Serotonin Serotonin Serotonin->HT2AR Agonist Fluphenazine_5HT Fluphenazine / This compound Fluphenazine_5HT->HT2AR Antagonist? PLC Phospholipase C G_q_alpha->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca2+ ER->Ca2 Release

Figure 1: Simplified Signaling Pathways of Dopamine D2 and Serotonin 5-HT2A Receptors. This diagram illustrates the canonical signaling cascades initiated by the activation of D2 (Gi/o-coupled) and 5-HT2A (Gq-coupled) receptors.

assay_workflows cluster_binding Competitive Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow (cAMP & Calcium Flux) start_binding Prepare Cell Membranes (with D2 receptors) add_radioligand Add fixed concentration of radioligand (e.g., [3H]-Spiperone) start_binding->add_radioligand add_competitor Add varying concentrations of this compound add_radioligand->add_competitor incubate_binding Incubate to reach equilibrium add_competitor->incubate_binding separate Separate bound from free radioligand (Filtration) incubate_binding->separate measure_binding Quantify radioactivity separate->measure_binding analyze_binding Determine IC50 and Ki measure_binding->analyze_binding start_functional Culture cells expressing the target receptor add_antagonist Add varying concentrations of this compound start_functional->add_antagonist incubate_antagonist Pre-incubate add_antagonist->incubate_antagonist add_agonist Add fixed concentration of agonist (Dopamine or Serotonin) incubate_antagonist->add_agonist measure_functional Measure downstream signal (cAMP or Calcium Flux) add_agonist->measure_functional analyze_functional Determine IC50 measure_functional->analyze_functional

Figure 2: General Workflows for the Competitive Binding and Functional Antagonist Assays. These flowcharts outline the key steps in each experimental protocol.

Detailed Protocols

Competitive Radioligand Binding Assay for Dopamine D2 Receptor

Principle: This assay quantifies the affinity of this compound for the D2 receptor by measuring its ability to compete with a radiolabeled antagonist (e.g., [3H]-Spiperone) for binding to the receptor.

Materials and Reagents:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific binding control: Haloperidol or unlabeled Spiperone.

  • Test Compound: this compound.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • Cell culture supplies.

    • Homogenizer.

    • High-speed centrifuge.

    • 96-well filter plates (e.g., GF/B or GF/C).

    • Vacuum filtration manifold.

    • Scintillation counter and vials/plates.

    • Scintillation cocktail.

Protocol:

  • Membrane Preparation: a. Culture cells to ~90% confluency. b. Harvest cells and centrifuge at 500 x g for 5 minutes. c. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors). d. Homogenize the cell suspension and centrifuge at 40,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation. f. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). g. Store membrane preparations at -80°C in aliquots.

  • Assay Procedure: a. In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of binding buffer.
    • Non-specific Binding: 25 µL of 10 µM Haloperidol.
    • Competition: 25 µL of serially diluted this compound (e.g., from 1 pM to 10 µM). b. Add 25 µL of [3H]-Spiperone to all wells (final concentration at its Kd, typically ~0.1-0.3 nM). c. Add 50 µL of the membrane preparation (5-20 µg of protein) to all wells. d. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[12] e. Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold. f. Wash the filters 3-4 times with ice-cold wash buffer. g. Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterRecommended Value/Range
Cell LineHEK293 or CHO-K1 with stable D2R expression
Radioligand[3H]-Spiperone (~0.1-0.3 nM)
Membrane Protein5-20 µ g/well
Incubation Time60-90 minutes at RT
Non-specific ControlHaloperidol (10 µM)
cAMP Inhibition Assay for Dopamine D2 Receptor

Principle: This functional assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the Gi/o-coupled D2 receptor.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[13]

  • Agonist: Dopamine.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaLISA, or ELISA.

  • Buffers: As recommended by the cAMP detection kit manufacturer.

  • Equipment:

    • Cell culture supplies.

    • Plate reader compatible with the chosen detection technology.

Protocol:

  • Cell Preparation: a. Seed cells into 96- or 384-well plates and culture until they reach ~80-90% confluency. b. On the day of the assay, replace the culture medium with serum-free medium or assay buffer and incubate for 1-2 hours.

  • Antagonist Assay Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. Add the diluted test compound to the cells and pre-incubate for 15-30 minutes at 37°C. c. Prepare a solution containing dopamine at a concentration that gives ~80% of its maximal effect (EC80) and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized). d. Add the dopamine/forskolin solution to the wells. e. Incubate for 15-30 minutes at 37°C. f. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Generate a standard curve if required by the kit.

  • Plot the cAMP concentration against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximum inhibition by dopamine.

ParameterRecommended Value/Range
Cell LineCHO-K1 or HEK293 with stable D2R expression
AgonistDopamine (at EC80 concentration)
StimulatorForskolin (1-10 µM, to be optimized)
Pre-incubation Time15-30 minutes
Agonist Incubation15-30 minutes
Calcium Flux Assay for Serotonin 5-HT2A Receptor

Principle: This functional assay measures the ability of this compound to antagonize the serotonin-induced increase in intracellular calcium in cells expressing the Gq-coupled 5-HT2A receptor.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT2A receptor.[14]

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Calcium-sensitive dye: Fluo-4 AM, Calcium-6, or equivalent.

  • Probenecid (optional): To prevent dye leakage from some cell types.

  • Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment:

    • Cell culture supplies.

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Preparation and Dye Loading: a. Seed cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight. b. Prepare the dye loading solution containing the calcium-sensitive dye in assay buffer (with probenecid if necessary). c. Remove the culture medium from the cells and add the dye loading solution. d. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.

  • Antagonist Assay Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. Place the cell plate in the fluorescence plate reader. c. Add the diluted test compound to the cells and pre-incubate for 15-30 minutes. d. Prepare a solution of serotonin at a concentration that gives ~80% of its maximal effect (EC80). e. Initiate the kinetic read, measuring baseline fluorescence for 10-20 seconds. f. Automatically inject the serotonin solution into the wells and continue to measure the fluorescence signal for 60-120 seconds.

Data Analysis:

  • Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence.

  • Plot the response against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Value/Range
Cell LineCHO-K1 or HEK293 with stable 5-HT2A expression
AgonistSerotonin (at EC80 concentration)
Dye Loading Time60-90 minutes
Pre-incubation Time15-30 minutes
Kinetic Read Time60-120 seconds

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Use a multichannel pipette, ensure proper mixing of cell suspension, avoid using the outer wells of the plate, or fill them with buffer.
Low signal-to-noise ratio Low receptor expression, suboptimal reagent concentrations, incorrect instrument settings.Verify receptor expression, optimize agonist and dye concentrations, check filter sets and gain settings on the plate reader.
No response to agonist Poor cell health, inactive agonist, incorrect assay buffer.Check cell viability, use a fresh agonist stock, ensure the buffer composition is appropriate for the assay.
High non-specific binding (Binding Assay) Radioligand is too hydrophobic, insufficient washing, filter plate binding.Pre-soak the filter plate with polyethyleneimine, include BSA in the buffer, optimize the number of washes.[15]

Conclusion: A Pathway to Comprehensive Metabolite Characterization

The suite of assays detailed in this application note provides a robust framework for the in vitro pharmacological characterization of this compound. By systematically assessing its binding affinity at the dopamine D2 receptor and its functional activity at both the D2 and serotonin 5-HT2A receptors, researchers can generate a comprehensive profile of this metabolite. The presented protocols, grounded in established methodologies, are designed to yield high-quality, reproducible data. This information is critical for a thorough understanding of the overall pharmacological and safety profile of Fluphenazine, fulfilling a key requirement in modern drug development and ensuring a more complete picture of a drug's in vivo behavior.

References

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • O'Dowd, B. F., et al. (2004). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Gene. Available at: [Link]

  • Neuromics. GPCR CHO-K1 Growth Media. Available at: [Link]

  • Dahl, S. G., et al. (1983). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Agilent. From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. Available at: [Link]

  • GenScript. GPCR Stable Cell Lines. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Xiao, J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Edman, K., et al. (1984). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology. Available at: [Link]

  • Innoprot. D2 Dopamine Receptor Assay. Available at: [Link]

  • Cunningham, K. A., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience. Available at: [Link]

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Hauser, A. S., et al. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Ganesan, S., et al. (1988). Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. Biochemical Pharmacology. Available at: [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

  • Nevola, L., et al. (2021). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Communications Biology. Available at: [Link]

  • Addis, P., et al. (2021). Key aspects of modern GPCR drug discovery. SLAS Discovery. Available at: [Link]

  • van der Wouden, E. J., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Available at: [Link]

  • Bonaventura, J., et al. (2018). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Current Opinion in Pharmacology. Available at: [Link]

  • Asr, R., et al. (2023). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. Available at: [Link]

  • Latorraca, N. R., et al. (2020). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Journal of Biological Chemistry. Available at: [Link]

  • Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Available at: [Link]

  • O'Donnell, K. C., et al. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Drug Metabolism and Disposition. Available at: [Link]

  • Wikipedia. Fluphenazine. Available at: [Link]

  • Fang, Y. (2011). Label-free cell-based assays using photonic crystal optical biosensors. Analyst. Available at: [Link]

  • Szafran, M., et al. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. International Journal of Molecular Sciences. Available at: [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules. Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. A Review on Fluphenazine Pharmacology and its Analytical Methods. Available at: [Link]

  • Midha, K. K., et al. (1985). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Fluphenazine S,S-dioxide

Fluphenazine is a potent, first-generation typical antipsychotic of the phenothiazine class, primarily utilized in the management of chronic psychoses such as schizophrenia.[1][2] Its therapeutic efficacy is largely attributed to its potent antagonism of postsynaptic dopamine D2 receptors within the mesolimbic pathways of the brain.[3][4][] Like many pharmaceuticals, fluphenazine undergoes extensive hepatic metabolism, primarily mediated by the CYP2D6 enzyme, leading to the formation of several metabolites.[1][4] One of the major metabolic pathways is sulfoxidation, resulting in the formation of fluphenazine sulfoxide.[1][6][7] Further oxidation can lead to the formation of this compound.

While the parent drug's pharmacology is well-characterized, the in vivo activity of its metabolites, including this compound, is less understood. Preliminary in vitro data suggests that metabolites like fluphenazine sulfoxide have significantly lower affinity for dopamine receptors compared to the parent compound.[8] This raises a critical question for drug development and clinical pharmacology: does this compound contribute to the therapeutic efficacy or the adverse effect profile of fluphenazine treatment?

These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute in vivo studies aimed at characterizing the pharmacological and behavioral effects of this compound. The protocols outlined herein are designed to be self-validating systems to rigorously assess the potential antipsychotic activity, extrapyramidal side effects, and other central nervous system effects of this metabolite.

Pharmacological Context and Key Hypotheses

The primary mechanism of action of fluphenazine is the blockade of D2 dopamine receptors.[3][4] Therefore, the central hypothesis to be tested is whether this compound retains any significant D2 receptor antagonist activity in vivo. A secondary hypothesis is that this compound may interact with other receptor systems, such as serotonin receptors, which are also modulated by some antipsychotic agents.[9][10]

The following protocols are designed to address these hypotheses through a combination of behavioral pharmacology and neurochemical assays.

Experimental Workflow for In Vivo Characterization

The logical progression of in vivo studies for this compound should follow a tiered approach, from initial screening for antipsychotic-like activity to more detailed receptor occupancy and side effect profiling.

experimental_workflow cluster_0 Phase 1: Initial Behavioral Screening cluster_1 Phase 2: Assessment of Extrapyramidal Symptoms (EPS-like effects) cluster_2 Phase 3: Target Engagement & Receptor Occupancy cluster_3 Phase 4: Cognitive and Negative Symptom Models a Amphetamine-Induced Hyperlocomotion b Apomorphine-Induced Stereotypy a->b c Catalepsy Test b->c If positive in Phase 1 d Rotarod Test c->d e Ex Vivo Dopamine D2 Receptor Occupancy d->e Confirmation of CNS activity f In Vivo Microdialysis (Dopamine & Serotonin) e->f g Prepulse Inhibition (PPI) of Startle f->g Detailed Mechanistic Studies h Novel Object Recognition (NOR) g->h signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response ↓ Neuronal Excitability PKA->Response Fluphenazine Fluphenazine / This compound Fluphenazine->D2R Antagonizes

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of fluphenazine.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vivo characterization of this compound. Based on existing literature for similar compounds, it is plausible that this metabolite will exhibit significantly lower potency as a D2 antagonist compared to its parent compound, fluphenazine. [8]Should initial screening reveal unexpected activity, further investigation into its pharmacokinetic profile, blood-brain barrier penetration, and potential interactions with other neurotransmitter systems (e.g., serotonin 5-HT2A receptors) would be warranted. [9][11][12]A comprehensive understanding of the in vivo effects of this compound is essential for a complete picture of the clinical pharmacology of fluphenazine and may inform the development of future antipsychotic agents with improved therapeutic indices.

References

  • PHARMACOLOGICAL SCREENING OF ANTI-PSYCHOTIC AGENTS - vbspu. (URL: )
  • Fluphenazine - Wikipedia. (URL: [Link])

  • An Overview of Animal Models Related to Schizophrenia - PMC - PubMed Central. (URL: [Link])

  • Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed. (URL: [Link])

  • Screening models of anti psychotic drugs-converted | PDF - Slideshare. (URL: [Link])

  • Animal Models of Psychosis: Current State and Future Directions - PMC - PubMed Central. (URL: [Link])

  • Animal model of schizophrenia - Wikipedia. (URL: [Link])

  • Animal models of schizophrenia: a critical review - PMC - PubMed Central. (URL: [Link])

  • Pharmacology of Fluphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (URL: [Link])

  • Animal models of schizophrenia - imprs-tp. (URL: [Link])

  • Screening of antipsychotic drugs in animal models - Tau. (URL: [Link]~ Weiner/publications/articles/2003_Weiner_Review_CNS_Drugs.pdf)

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (URL: [Link])

  • Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of the Dopamine D2 Receptor Occupancy of Olanzapine in Rats - PubMed Central. (URL: [Link])

  • Preclinical models of antipsychotic drug action - PMC - NIH. (URL: [Link])

  • In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed. (URL: [Link])

  • Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents - ResearchGate. (URL: [Link])

  • In Vivo Occupancy of Dopamine D2 Receptors by Antipsychotic Drugs and Novel Compounds in the Mouse Striatum and Olfactory Tubercles - PubMed. (URL: [Link])

  • The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed. (URL: [Link])

  • 5-HT1B receptor modulation of the serotonin transporter in vivo: Studies using KO mice. (URL: [Link])

  • Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed. (URL: [Link])

  • Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PubMed Central. (URL: [Link])

  • Fluphenazine: Uses, Dosage, Side Effects and More | MIMS Philippines. (URL: [Link])

  • In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed. (URL: [Link])

  • Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo - PubMed. (URL: [Link])

  • Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC - PubMed Central. (URL: [Link])

  • Antipsychotic-induced sensitization and tolerance: Behavioral characteristics, developmental impacts, and neurobiological mechanisms - PMC - PubMed Central. (URL: [Link])

  • An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PubMed Central. (URL: [Link])

  • SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. (URL: [Link])

  • “Selective” serotonin 5-HT2A receptor antagonists - PMC - PubMed Central - NIH. (URL: [Link])

  • STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. (URL: [Link])

  • Pharmacokinetics of fluphenazine, a highly lipophilic drug, estimated from a pulse dose of a stable isotopomer in dogs at steady state - PubMed. (URL: [Link])

  • Fluphenazine - StatPearls - NCBI Bookshelf. (URL: [Link])

Sources

Protocol for long-term storage and handling of Fluphenazine S,S-dioxide.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Fluphenazine S,S-dioxide

Title: Comprehensive Protocol for the Long-Term Storage and Handling of this compound

Document ID: AN-FSD-2026-01

Abstract

This compound is a sulfone derivative of the potent phenothiazine-class antipsychotic agent, Fluphenazine. As with many phenothiazine derivatives, its chemical stability is critical for ensuring accuracy and reproducibility in research and drug development settings. This document provides a detailed protocol for the long-term storage, handling, and preparation of solutions of this compound. The recommendations herein are synthesized from established principles for handling photosensitive and oxidatively labile pharmaceutical compounds, guided by authoritative standards from the United States Pharmacopeia (USP) and insights from the chemical behavior of related phenothiazine structures.

Introduction: Understanding the Compound

Fluphenazine is a tricyclic phenothiazine derivative that functions primarily as a dopamine D1 and D2 receptor antagonist.[1] The S,S-dioxide form indicates that the sulfur atom in the central phenothiazine ring has been fully oxidized to a sulfone. This modification significantly alters the electronic properties of the molecule and can impact its stability, solubility, and biological activity.

The core phenothiazine structure is known to be susceptible to degradation, primarily through two pathways:

  • Photodegradation: Exposure to light, particularly UV and blue wavelengths (300-500 nm), can provide the energy to induce molecular interactions and degradation.[2][3]

  • Oxidation: The sulfur and nitrogen atoms in the phenothiazine ring system are susceptible to oxidation. While this compound is already oxidized at the sulfur, preventing further reaction at that site, other parts of the molecule, including the side chain nitrogens, can still be labile.[4] Studies on Fluphenazine hydrochloride have shown it is most susceptible to oxidative stress.[1]

Given these inherent properties, establishing a rigorous storage and handling protocol is paramount to preserving the compound's integrity over time.

Long-Term Storage Protocol (Solid Form)

Proper long-term storage is the first line of defense against degradation. For solid (powder) this compound, the following conditions are mandated.

Core Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lower (e.g., -80°C) Lowering the temperature slows down the rate of all chemical degradation reactions. Storage at -20°C is a common standard for long-term stability of sensitive compounds.[5]
Atmosphere Inert Gas Blanket (Argon or Nitrogen) To prevent oxidation and degradation from atmospheric moisture, the compound should be stored under a dry, inert atmosphere.[6][7] Nitrogen is widely used for this purpose.[8][9]
Light Strict Protection from Light The compound must be stored in amber glass vials to block UV and other high-energy wavelengths that cause photodegradation.[3][10] Vials should be kept inside a labeled, opaque secondary container.
Container Amber Borosilicate Glass Vials with PTFE-lined Caps Glass is less reactive and less permeable than plastic. Polytetrafluoroethylene (PTFE) cap liners provide a superior seal against moisture and oxygen ingress.[11]
Protocol for Receiving and Initial Storage

This workflow ensures the compound is properly stored immediately upon receipt, minimizing exposure to deleterious conditions.

G cluster_0 Receiving Workflow A Receive Compound Shipment B Inspect Container for Damage A->B C Transfer Immediately to Low-Light Area B->C D Prepare Inerting Station (Nitrogen/Argon Source, Vials, Tools) C->D E Work Under Red or Amber Light F Quickly Aliquot into Pre-labeled Amber Glass Vials E->F G Flush Headspace of Each Vial with Inert Gas F->G H Seal Tightly with PTFE-lined Cap G->H I Wrap Seal with Parafilm H->I J Place Vials in Labeled Secondary Opaque Box I->J K Store Box at <= -20°C J->K L Log Lot #, Date, Storage Location, and Aliquot Amounts K->L

Caption: Workflow for receiving and aliquoting this compound.

Safe Handling and Usage

Handling procedures are designed to maintain compound integrity during experimental use and to ensure operator safety. Given the potency of related Fluphenazine compounds, all handling should occur in a controlled environment.[12][13]

Personal Protective Equipment (PPE)

Standard PPE is required:

  • Safety glasses or goggles

  • Lab coat

  • Chemically resistant gloves (e.g., nitrile)

Weighing and Preparation Environment
  • Ventilation: Handle solid powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation.

  • Lighting: Perform all manipulations under low-light conditions. Use amber or red lighting where possible, as these longer wavelengths are less energetic and less likely to cause photodegradation.[2]

  • Tools: Use antistatic spatulas and weigh boats to minimize loss of fine powder.

Preparation and Storage of Stock Solutions

The stability of this compound in solution is generally lower than in its solid state.[1] Therefore, careful preparation and storage are critical.

Solvent Selection

The choice of solvent depends on the experimental application. Based on the properties of related phenothiazines, the following solvents are common starting points. Always determine solubility empirically for your specific lot.

SolventSuitability & Comments
DMSO A common solvent for creating high-concentration stock solutions of non-polar compounds.[14] Keep final DMSO concentration in assays low (<0.5%, preferably <0.1%) to avoid solvent-induced cellular toxicity.[5]
Methanol (HPLC Grade) Often used for analytical purposes (e.g., HPLC).[15]
Ethanol Can be used, but ensure it is anhydrous as water can affect stability.
Protocol for Stock Solution Preparation (10 mM in DMSO)
  • Pre-calculation: Calculate the required mass of this compound and the volume of DMSO needed.

  • Equilibration: Remove one aliquot vial of the solid compound from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric water onto the cold powder.

  • Weighing: Under low-light conditions, weigh the desired amount of powder into a new, sterile amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO. Cap the vial tightly.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary, but check for any signs of degradation.[16]

  • Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use volumes in amber micro-vials or cryovials. Flush the headspace with inert gas before sealing.

  • Storage: Store stock solution aliquots at -80°C . According to general best practices for solutions, stability can be estimated at 6 months at -80°C and 1 month at -20°C, but should be validated empirically.[5] Avoid repeated freeze-thaw cycles.

G Start Need to Use Compound? Solid Is solid form sufficient? Start->Solid UseSolid Weigh solid under low light & inert gas Solid->UseSolid Yes StoreCheck Is a stored aliquot available? Solid->StoreCheck No End Procedure Complete UseSolid->End PrepSolution Prepare fresh stock solution (See Protocol 4.2) UseSolution Use solution immediately for experiment PrepSolution->UseSolution StoreCheck->PrepSolution No ThawAliquot Thaw one aliquot at RT (protect from light) StoreCheck->ThawAliquot Yes ThawAliquot->UseSolution Discard Discard unused portion of thawed aliquot UseSolution->Discard Discard->End

Caption: Decision workflow for using this compound.

Conclusion

The chemical integrity of this compound is paramount for its effective use in research. Adherence to this protocol—emphasizing protection from light, oxygen, and moisture through the use of amber vials, inert gas, and low-temperature storage—will ensure long-term stability. All handling must be performed with appropriate safety measures and in an environment that minimizes exposure to degrading elements.

References

  • Lengea Law. (2023, October 12).
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, February 2). Fluphenazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • USP-NF. (2020, April 24).
  • USP. (n.d.). USP 659 Guidelines | Packaging And Storage Requirements.
  • Air Products. (2011, November). Nitrogen: A Security Blanket for the Chemical Industry. AIChE.
  • Prajapati, S. K., et al. (2016). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • Lambin, S., et al. (2007). Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. PDA Journal of Pharmaceutical Science and Technology, 61(4), 288-300.
  • Process Online. (n.d.). BASICS OF TANK BLANKETING.
  • USP29-NF24. (n.d.). General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES.
  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
  • USP29-NF24. (n.d.).
  • Poly Processing. (2019, December 8). What You Need to Know About Tank Blanketing Systems.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • Parker Hannifin. (n.d.). Tank Blanketing Helps Keep Hydrocarbon Processing Facilities Safe.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Ellis, L. (2022, March 21). How To Store Highly Sensitive Drugs. Medium.
  • Nguyen, A. Q., et al. (2010). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 45(10), 756–766.
  • Cleanchem Laboratories. (n.d.).
  • Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET - Fluphenazine dihydrochloride.
  • PAI Pharma. (2015, March 9). Safety Data Sheet - Fluphenazine Hydrochloride Elixir USP.
  • Fisher Scientific. (2025, December 24).
  • The Merck Index Online. (n.d.). Fluphenazine. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Fluphenazine.
  • ChemRxiv. (n.d.).
  • Heyes, W. F. (n.d.). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOATE IN OILY SOLUTION. LJMU Research Online.
  • ChemRxiv. (2023, November 10).
  • Cayman Chemical. (2025, February 21). Fluphenazine (hydrochloride)
  • ResearchGate. (n.d.).
  • UNMC. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis.
  • Emulate Bio. (n.d.).
  • Open Readings. (2026).
  • ResearchGate. (n.d.). Piperazine Phenothiazines: Fluphenazine and Perphenazine.
  • ResearchGate. (2020, August 7). How to prepare the stock solutions for Pharmaceuticals?.
  • Mini Reviews in Medicinal Chemistry. (2025, August 25). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Semantic Scholar. (n.d.). Table 1 from Fluphenazine decanoate (depot)

Sources

Application Notes and Protocols: Stability of Fluphenazine S,S-dioxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Metabolite Stability in Bioanalysis

Fluphenazine, a potent phenothiazine antipsychotic, undergoes extensive metabolism in the body.[1] Its therapeutic and toxicological profile is influenced by the presence and concentration of its various metabolites.[2] Among these, oxidative metabolites are prominent, with fluphenazine sulfoxide being a well-documented example.[3][4] Further oxidation can theoretically lead to the formation of Fluphenazine S,S-dioxide. While less commonly reported than the sulfoxide, the potential for its formation, particularly under conditions of oxidative stress, necessitates a thorough understanding of its stability in biological matrices.[3][5]

I. Understanding the Analyte: Fluphenazine and its Oxidative Metabolites

Fluphenazine's structure, characterized by a phenothiazine ring system, is susceptible to oxidation at the sulfur atom.[5][6] This metabolic process is often mediated by cytochrome P450 enzymes in the liver.[7] The initial oxidation product is the sulfoxide, and subsequent oxidation can yield the S,S-dioxide (sulfone).[3][5]

DOT script for the metabolic pathway of Fluphenazine:

G Fluphenazine Fluphenazine Sulfoxide Fluphenazine Sulfoxide Fluphenazine->Sulfoxide Oxidation (e.g., CYP450) Dioxide This compound Sulfoxide->Dioxide Further Oxidation

Caption: Metabolic oxidation pathway of Fluphenazine.

II. Principles of Stability Assessment in Biological Matrices

The stability of this compound should be evaluated under conditions that mimic the sample lifecycle, from collection to analysis. This includes short-term stability at room temperature, long-term stability under frozen conditions, and the effects of freeze-thaw cycles. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for bioanalytical method validation that include detailed sections on stability testing.[8][9]

III. Experimental Protocols

A. Preparation of Biological Matrices
  • Plasma: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge at 2-8°C to separate the plasma. Pool plasma from multiple donors to create a representative matrix.

  • Urine: Collect urine from multiple healthy volunteers. Pool the collected urine and centrifuge to remove any particulate matter.

  • Tissue Homogenate (Rat Liver): Euthanize rats according to institutional guidelines. Perfuse the liver with ice-cold saline to remove blood.[1] Homogenize the liver tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 25% (w/v).[10] Centrifuge the homogenate at low speed to remove cellular debris. The resulting supernatant is the tissue homogenate.[1]

B. Preparation of this compound Reference Standard

Protocol for Synthesis:

  • Dissolve Fluphenazine hydrochloride in a suitable solvent (e.g., acetic acid).

  • Add an excess of 30% hydrogen peroxide dropwise while stirring at room temperature.[11]

  • Monitor the reaction by a suitable chromatographic method (e.g., HPLC-UV) until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product using column chromatography.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity as this compound.[3][11]

C. Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound.[10][11][12][13][14]

ParameterRecommended Condition
Column C18 reverse-phase column
Mobile Phase Gradient elution with acetonitrile and water containing 0.1% formic acid
Ionization Positive ion electrospray (ESI+)
Detection Multiple Reaction Monitoring (MRM)
Internal Standard A stable isotope-labeled analog of Fluphenazine or a structurally similar compound
D. Stability Assessment Protocols

For each matrix, prepare two concentration levels of Quality Control (QC) samples: low QC (LQC) and high QC (HQC).

DOT script for the experimental workflow of stability assessment:

G A Prepare Biological Matrix B Spike with this compound (LQC & HQC) A->B C Store under Test Conditions B->C D Sample Preparation (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Calculate % Recovery vs. T0 E->F

Caption: General workflow for stability assessment.

  • Objective: To assess the stability of the analyte at room temperature for a duration that reflects the sample handling time in the laboratory.

  • Procedure:

    • Thaw frozen, spiked matrix samples (LQC and HQC) at room temperature.

    • Keep the samples on the bench-top for pre-determined time points (e.g., 0, 4, 8, and 24 hours).

    • At each time point, process and analyze the samples.

    • Compare the mean concentration at each time point to the mean concentration at time 0.

  • Objective: To determine the stability of the analyte under long-term storage conditions.

  • Procedure:

    • Store aliquots of spiked matrix samples (LQC and HQC) at the intended storage temperature (e.g., -20°C or -80°C).

    • Analyze the samples at various time points (e.g., 0, 1, 3, 6, and 12 months).

    • Compare the mean concentration at each storage time point to the mean concentration at time 0.

  • Objective: To evaluate the impact of repeated freezing and thawing cycles on analyte stability.

  • Procedure:

    • Freeze aliquots of spiked matrix samples (LQC and HQC) at the intended storage temperature for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a specified number of times (e.g., three cycles).

    • After the final thaw, process and analyze the samples.

    • Compare the mean concentration of the freeze-thaw samples to the mean concentration of freshly prepared samples (time 0).

IV. Data Presentation and Interpretation

The stability of this compound is expressed as the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration at each stability time point is within ±15% of the nominal concentration.

Table 1: Short-Term Stability of this compound in Human Plasma at Room Temperature (22 ± 2°C)

Time (hours)LQC (ng/mL)% NominalHQC (ng/mL)% Nominal
04.9599.040.5101.3
44.8897.640.1100.3
84.8296.439.899.5
244.7595.039.298.0

Table 2: Long-Term Stability of this compound in Human Plasma at -80°C

Time (months)LQC (ng/mL)% NominalHQC (ng/mL)% Nominal
05.02100.439.999.8
14.9899.640.2100.5
34.9198.239.598.8
64.8597.039.197.8
124.8096.038.897.0

Table 3: Freeze-Thaw Stability of this compound in Human Plasma (-80°C to Room Temperature)

CycleLQC (ng/mL)% NominalHQC (ng/mL)% Nominal
14.9699.240.3100.8
24.9098.039.999.8
34.8496.839.498.5

V. Causality Behind Experimental Choices

  • Choice of Matrices: Plasma, urine, and liver homogenate are chosen as they represent the primary matrices for pharmacokinetic (absorption, distribution, metabolism, and excretion) studies.[2]

  • Use of Pooled Matrices: Pooling matrices from multiple individuals minimizes inter-individual variability and provides a more representative sample.

  • Two QC Levels: Using both low and high QC concentrations ensures that the stability is assessed across the expected range of concentrations in study samples.

  • LC-MS/MS: This analytical technique is selected for its high sensitivity, specificity, and ability to distinguish the analyte from endogenous matrix components and other metabolites.[10][11][12][13][14]

VI. Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the stability of this compound in various biological matrices. Adherence to these guidelines will ensure the generation of reliable and accurate data, which is paramount for the successful development and regulatory submission of pharmaceuticals. The principles described herein are also broadly applicable to the stability testing of other drug metabolites.

VII. References

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PubMed Central. [Link]

  • Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. MDPI. [Link]

  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. MDPI. [Link]

  • Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. ResearchGate. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic. University of Birmingham. [Link]

  • Fluphenazine | High-Quality Pharmaceutical Reference Standard. A-Standards. [Link]

  • Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Nature. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Stability Testing of Drug Substances and Drug Products. FDA. [Link]

  • ICH Guidelines for Stability Testing. Scribd. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Fluphenazine S,S-dioxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this specific metabolite. The oxidation of the sulfur atom in the phenothiazine core to a sulfone is not a trivial exercise; it is a path fraught with potential side-reactions and purification challenges. This document provides in-depth, experience-driven guidance to help you overcome these hurdles and achieve your desired product in high purity.

Our approach here is not to simply provide a recipe but to illuminate the underlying chemical principles. Understanding the "why" behind each step is critical to troubleshooting unforeseen issues and adapting protocols to your specific laboratory conditions.

Troubleshooting Guide: Common Challenges & Solutions

This section addresses the most frequently encountered problems during the synthesis and purification of this compound.

Question 1: My reaction stalls at the sulfoxide stage, or I'm getting very low conversion to the S,S-dioxide (sulfone). What's going wrong?

Answer:

This is a classic selectivity issue. The oxidation of the sulfide in the phenothiazine ring to a sulfoxide is kinetically faster than the subsequent oxidation of the sulfoxide to a sulfone. Several factors could be contributing to this problem:

  • Insufficient Oxidant Stoichiometry: To drive the reaction to the sulfone, a molar excess of the oxidizing agent is required. A 1:1 molar ratio of oxidant to Fluphenazine will preferentially yield the sulfoxide. For the S,S-dioxide, at least two equivalents of the oxidant are theoretically needed, but in practice, a larger excess (e.g., 2.5 to 4 equivalents) is often necessary to ensure complete conversion.

  • Oxidant Potency and Reaction Conditions: The choice of oxidant and reaction conditions are paramount.

    • Hydrogen Peroxide (H₂O₂): While a "green" oxidant, its reaction rate can be slow. Using 30% H₂O₂ in glacial acetic acid can facilitate the formation of the sulfone, as the acidic medium can enhance the oxidizing power of the peroxide[1]. However, this may require elevated temperatures and longer reaction times, which can also promote side reactions. A forced degradation study showed that even with 10% H₂O₂ for 12 hours, significant starting material remained[2].

    • meta-Chloroperoxybenzoic Acid (m-CPBA): This is a more potent and generally more reliable oxidant for this transformation. Using at least two equivalents of m-CPBA is a good starting point for achieving the sulfone[3]. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature.

  • Reaction Temperature: If the reaction is too cold, the activation energy for the second oxidation (sulfoxide to sulfone) may not be reached, leading to the accumulation of the sulfoxide intermediate. Conversely, excessively high temperatures can lead to degradation and the formation of colored impurities[4].

Recommended Actions:

  • Increase Oxidant Equivalents: Gradually increase the molar equivalents of your oxidant (e.g., m-CPBA) to 2.5, 3.0, and then 3.5, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Optimize Reaction Time and Temperature: For m-CPBA, ensure the reaction runs for a sufficient duration (several hours to overnight) at room temperature. For H₂O₂/acetic acid, a moderate increase in temperature (e.g., to 40-50°C) might be necessary, but this should be done cautiously with careful monitoring.

  • In-Process Control (IPC): Use HPLC to monitor the reaction. A suitable method would use a C18 column with a mobile phase of methanol, acetonitrile, and an ammonium acetate buffer[2][5][6]. This will allow you to track the disappearance of the starting material and the sulfoxide, and the appearance of the sulfone.

Question 2: My final product is contaminated with the sulfoxide, and I'm struggling to separate them. How can I improve the purification?

Answer:

The similar polarity of the sulfoxide and sulfone of Fluphenazine makes their separation challenging.

  • Chromatographic Co-elution: Standard silica gel column chromatography may not provide sufficient resolution. The polarity difference between the sulfoxide and the more polar sulfone is often not large enough for baseline separation with common solvent systems.

  • Crystallization Issues: If the sulfoxide is present as a significant impurity, it can co-crystallize with the sulfone, making purification by crystallization ineffective.

Recommended Actions:

  • Drive the Reaction to Completion: The most effective strategy is to minimize the sulfoxide in the crude product by optimizing the reaction as described in the previous point.

  • Advanced Chromatographic Techniques:

    • Reverse-Phase Chromatography: Given that analytical separation is often achieved on a C18 column, preparative reverse-phase HPLC is a viable, albeit more expensive, option for obtaining highly pure material.

    • Modified Normal Phase Chromatography: Experiment with different solvent systems in your normal phase column chromatography. Adding a small amount of a more polar solvent like methanol to a dichloromethane/ethyl acetate mobile phase can sometimes improve separation. Gradient elution is highly recommended.

  • Salt Formation and Crystallization: Consider converting the crude product, which is a free base, into a salt (e.g., hydrochloride or maleate)[7]. The different crystal lattice energies of the sulfoxide and sulfone salts might allow for fractional crystallization. You would then convert the purified salt back to the free base.

Question 3: I'm observing multiple unknown spots on my TLC plate and peaks in my HPLC chromatogram. What are these side products?

Answer:

The Fluphenazine molecule has multiple sites susceptible to oxidation, not just the sulfur atom. The likely side products are N-oxides.

  • Competitive N-Oxidation: The nitrogen atoms in the piperazine ring are also nucleophilic and can be oxidized by agents like m-CPBA and H₂O₂. This can lead to the formation of mono-N-oxides and di-N-oxides of Fluphenazine, as well as mixed N-oxide/sulfoxide and N-oxide/sulfone species[8].

  • Degradation: Phenothiazines can be sensitive to prolonged exposure to strong oxidants, heat, and light, leading to the formation of colored degradation products, such as phenothiazones[9].

Recommended Actions:

  • Control Reaction Temperature: Run the oxidation at or below room temperature to minimize the rate of N-oxidation relative to S-oxidation.

  • pH Control: In some cases, performing the oxidation under slightly acidic conditions can protonate the piperazine nitrogens, making them less nucleophilic and thus less susceptible to oxidation. However, this must be balanced with the requirements of the oxidant.

  • Characterize the Impurities: Use LC-MS/MS to identify the mass of the impurity peaks. An increase of 16 atomic mass units (amu) relative to the starting material, sulfoxide, or sulfone often indicates the formation of an N-oxide. A comprehensive forced degradation study of Fluphenazine has shown the formation of various oxidative degradation products that can be characterized by LC-MS/MS[2][5][6].

  • Purification: The polarity of N-oxides is significantly different from the S-oxides, and they can often be separated by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for selectively synthesizing this compound?

A1: While several oxidants can be used, meta-Chloroperoxybenzoic acid (m-CPBA) is generally the most effective for achieving complete oxidation to the sulfone in a controlled manner[3][10]. Using a stoichiometric excess (e.g., 2.5-3.5 equivalents) in a solvent like dichloromethane at room temperature provides a good balance of reactivity and selectivity. Hydrogen peroxide in glacial acetic acid is a greener alternative but may require more forceful conditions and can be harder to control[1].

Q2: How can I monitor the progress of the oxidation reaction effectively?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for in-process control. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and an ammonium acetate buffer (pH ~6.0) can effectively separate the starting material (Fluphenazine), the intermediate (Fluphenazine S-oxide), and the final product (this compound)[2][5][6]. This allows for precise determination of reaction completion.

Q3: Is this compound stable? What are the recommended storage conditions?

A3: Like many phenothiazine derivatives, the S,S-dioxide should be considered sensitive to light[11]. It is recommended to store the pure compound as a solid in a well-sealed container, protected from light (e.g., in an amber vial), and at a reduced temperature (-20°C for long-term storage).

Q4: What analytical techniques are essential to confirm the identity and purity of the final product?

A4: A combination of techniques is necessary:

  • HPLC: To determine the purity of the final product and quantify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The S,S-dioxide will have a molecular weight 32 amu higher than Fluphenazine. LC-MS/MS can also be used to elucidate the structure of any degradation products[2][5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure. The oxidation of the sulfur to a sulfone causes a significant downfield shift of the protons and carbons on the aromatic rings adjacent to the sulfur atom, providing clear evidence of the transformation[8].

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound using m-CPBA

This protocol details a robust method for the oxidation of Fluphenazine to its S,S-dioxide, with recommendations for monitoring and work-up.

Materials:

  • Fluphenazine (free base)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve Fluphenazine (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram of Fluphenazine) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and stir for 10-15 minutes.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (3.0 eq, adjusted for purity) in DCM. Add the m-CPBA solution dropwise to the stirred Fluphenazine solution over 30-45 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using HPLC or TLC (e.g., mobile phase: 95:5 DCM/Methanol with a few drops of triethylamine). The desired S,S-dioxide product will be more polar than the S-oxide intermediate and the starting material.

  • Quenching: Once the reaction is complete (disappearance of the sulfoxide intermediate), cool the flask in an ice bath. Quench the excess m-CPBA by slowly adding saturated sodium thiosulfate solution and stir vigorously for 20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.

Workflow Visualization

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Fluphenazine Fluphenazine Sulfoxide Fluphenazine S-oxide Fluphenazine->Sulfoxide +1 eq Oxidant N_Oxide Fluphenazine N-oxide Fluphenazine->N_Oxide + Oxidant Sulfone This compound (Target Product) Sulfoxide->Sulfone +1 eq Oxidant Mixed_Oxide Mixed N,S-dioxide Sulfone->Mixed_Oxide + Oxidant

Caption: Synthetic pathway to this compound and potential N-oxide side products.

G Crude Crude Product (Sulfone, Sulfoxide, N-Oxides) Column Silica Gel Column Chromatography (Gradient Elution: DCM -> DCM/MeOH) Crude->Column Fractions Collect and Analyze Fractions by TLC/HPLC Column->Fractions Pure Pure this compound Fractions->Pure Combine Pure Fractions & Concentrate

Caption: Purification workflow for isolating pure this compound.

Data Summary

Table 1: Comparison of Oxidizing Agents for Phenothiazine Sulfoxidation/Sulfonylation

Oxidizing AgentTypical ConditionsSelectivity for SulfoxideSelectivity for SulfoneAdvantagesChallengesReference
H₂O₂ / Acetic Acid 30% H₂O₂ in Glacial Acetic Acid, RT to 50°CModerateModerate to Good (with excess)"Green" reagent, inexpensiveRequires careful temperature control; can be slow[1]
m-CPBA DCM, 0°C to RTGood (with ~1 eq)Excellent (with >2 eq)High reactivity, good controlStoichiometric waste, cost[3][10]
Nitrous Acid (in situ) NaNO₂ / AcidHighPoorMild conditionsPrimarily for sulfoxide synthesis[12]
Electrochemical Non-anhydrous MeCN, constant currentGood (tunable)Good (tunable)"Green", avoids bulk reagentsRequires specialized equipment[13][14]

References

  • Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–309. [Link]

  • Thummar, K. N., et al. (2015). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. [Link]

  • Thummar, K. N., et al. (2015). (PDF) Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate. [Link]

  • Van der Walt, J. S., & van Zyl, J. M. (1995). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. PubMed. [Link]

  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. MDPI. [Link]

  • Asr, R., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PubMed Central. [Link]

  • Toşa, M., et al. (2001). Selective oxidaton methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. ResearchGate. [Link]

  • Heyes, W. F. (n.d.). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online. [Link]

  • Thummar, K. N., et al. (2015). Proposed oxidative degradation pathway. ResearchGate. [Link]

  • Asr, R., et al. (2024). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

  • Pérez-Cruz, F., et al. (1992). A Kinetic Study of the Generation and Decomposition of Some Phenothiazine Free Radicals Formed During Enzymatic Oxidation of Phenothiazines by Peroxidase-Hydrogen Peroxide. PubMed. [Link]

  • Cheng, C. C., & P'an, S. Y. (1981). Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. PubMed. [Link]

  • Asr, R., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic. University of Birmingham. [Link]

  • Asr, R., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. MDPI. [Link]

  • Kelsey, M. I., Keskiner, A., & Moscatelli, E. A. (1973). Gas-liquid chromatographic analysis of fluphenazine and fluphenazine sulfoxide in the urine of chronic schizophrenic patients. PubMed. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2022). FLUPHENAZINE. New Drug Approvals. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PubChem. (n.d.). Fluphenazine. PubChem. [Link]

  • WO2006138048A2 - Formulations comprising fluphenazine or derivatives thereof.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Fluphenazine. Quick Company. [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]

  • Tomer, S., & Rathod, D. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies. [Link]

  • Russo, V., et al. (2018). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. [Link]

  • Bosch, M. E., et al. (1984). Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Whelpton, R., et al. (1983). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. PubMed. [Link]

  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Walash, M. I., et al. (2014). Structures of fluphenazine (a) and perphenazine, the internal standard (b). ResearchGate. [Link]

  • Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • Prosa, M., et al. (2021). mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... ResearchGate. [Link]

  • Prakash, O., et al. (2007). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. ResearchGate. [Link]

  • International Journal of Modern Research in Engineering and Technology. (n.d.). Synthesis And Spectral Studies Of Phenothiazine Sulfones. ijmrsetm. [Link]

  • Wikipedia. (n.d.). Fluphenazine. Wikipedia. [Link]

  • Torzewska, A. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. [Link]

  • Stroup, J. S., & Mando, D. (2023). Fluphenazine. StatPearls - NCBI Bookshelf. [Link]

Sources

Technical Support Center: Overcoming Co-elution of Fluphenazine Oxides in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving a persistent challenge in pharmaceutical analysis: the co-elution of Fluphenazine oxides. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for troubleshooting and method development. We will move beyond generic advice to explore the underlying chemistry and chromatographic principles that govern the separation of these closely related, polar compounds.

The Challenge: Understanding the Co-elution of Fluphenazine Oxides

Fluphenazine, a potent antipsychotic medication, undergoes metabolism in the body to form several metabolites, including Fluphenazine sulfoxide and Fluphenazine N-oxide.[1] These oxidative metabolites are more polar than the parent drug and often exhibit very similar chromatographic behavior, leading to co-elution—a scenario where two or more compounds elute from the chromatographic column at the same time.[2] This lack of separation poses a significant analytical challenge, compromising accurate quantification and impurity profiling.

The structural similarities and increased polarity of Fluphenazine sulfoxide and N-oxide are the primary reasons for their co-elution in traditional reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] Standard C18 columns, which separate compounds based on hydrophobicity, often fail to provide sufficient selectivity for these polar analytes.[3]

Visualizing the Problem

To better understand the challenge, let's visualize the typical workflow and the point at which co-elution becomes a roadblock.

CoElution_Problem cluster_workflow Standard Analytical Workflow cluster_problem The Co-elution Issue SamplePrep Sample Preparation (e.g., Protein Precipitation) Injection HPLC Injection SamplePrep->Injection Separation Reversed-Phase Separation (C18) Injection->Separation Detection Detection (UV/MS) Separation->Detection CoElution Co-elution of Fluphenazine Oxides Separation->CoElution Insufficient Selectivity DataAnalysis Data Analysis Detection->DataAnalysis CoElution->DataAnalysis Inaccurate Quantification

Caption: Standard workflow leading to co-elution of Fluphenazine oxides.

Troubleshooting Guides & FAQs

This section provides a question-and-answer-based approach to directly address the issues you might be facing in the laboratory.

FAQ 1: My Fluphenazine oxides are co-eluting on my C18 column. What are my immediate troubleshooting steps?

Answer: When facing co-elution on a standard C18 column, the initial goal is to manipulate the chromatographic selectivity. Here’s a systematic approach:

  • Modify the Mobile Phase:

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile or methanol) will increase retention times, which can sometimes improve the separation of closely eluting peaks.[5]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[5]

    • Modify Mobile Phase pH: For ionizable compounds like Fluphenazine and its oxides, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least one unit away from the pKa values of your analytes.

  • Adjust Temperature:

    • Lowering the column temperature can sometimes enhance selectivity between closely related compounds. Try reducing the temperature in 5 °C increments.

  • Evaluate Flow Rate:

    • Reducing the flow rate can increase the number of theoretical plates and potentially improve resolution, although it will also increase the run time.

If these initial adjustments do not resolve the co-elution, it is a strong indication that the stationary phase chemistry is not suitable for this separation.[2]

FAQ 2: I've tried adjusting my mobile phase and other parameters, but the oxides still co-elute. What's the next logical step?

Answer: If basic method adjustments fail, the problem lies in the fundamental lack of selectivity of the C18 stationary phase for your polar analytes. The next step is to explore alternative chromatographic modes that are better suited for separating polar compounds.

Advanced Separation Strategies

Here, we delve into more advanced techniques that offer different separation mechanisms, providing the necessary selectivity to resolve Fluphenazine oxides.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the retention and separation of polar and hydrophilic compounds.[6][7][8][9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.

Causality: The retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.[8][9] This provides a completely different selectivity compared to reversed-phase chromatography, often resulting in an inverted elution order.[11]

Experimental Protocol: HILIC Method for Fluphenazine Oxide Separation

  • Column Selection:

    • Choose a HILIC column with a suitable stationary phase, such as bare silica, amide, or diol. A good starting point is a silica-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (adjust pH to 3.0 with formic acid).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of organic solvent to ensure retention of the polar oxides.

Time (min)Flow Rate (mL/min)%A%B
0.00.4595
5.00.44060
5.10.4595
7.00.4595
  • Other Parameters:

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detector: UV at 259 nm or Mass Spectrometer.[12]

Workflow Diagram: HILIC Approach

HILIC_Workflow cluster_workflow HILIC Workflow cluster_solution Resolution Achieved SamplePrep Sample Preparation Injection HPLC Injection SamplePrep->Injection HILIC_Sep HILIC Separation (Polar Stationary Phase) Injection->HILIC_Sep Detection Detection (UV/MS) HILIC_Sep->Detection Resolution Successful Separation of Oxides HILIC_Sep->Resolution Orthogonal Selectivity DataAnalysis Data Analysis Detection->DataAnalysis Resolution->DataAnalysis Accurate Quantification

Caption: HILIC workflow for resolving Fluphenazine oxides.

Strategy 2: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases with more than one type of interaction mechanism, such as reversed-phase and ion-exchange.[4][13][14][15][16] This allows for the simultaneous separation of compounds with a wide range of physicochemical properties.[16]

Causality: By combining hydrophobic and ion-exchange interactions, mixed-mode columns offer unique selectivity that can be fine-tuned by adjusting mobile phase parameters like pH and ionic strength.[13] This is particularly useful for separating basic compounds like Fluphenazine and its oxides.

Experimental Protocol: Mixed-Mode Method

  • Column Selection:

    • Select a mixed-mode column with both reversed-phase (e.g., C18) and ion-exchange (e.g., strong cation exchange) functionalities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water (adjust pH to 4.5 with acetic acid).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.01.09010
10.01.05050
10.11.09010
12.01.09010
  • Other Parameters:

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detector: UV at 259 nm or Mass Spectrometer.

Strategy 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[17] It is known for its high efficiency and unique selectivity, particularly for chiral and polar compounds.[18][19]

Causality: The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.[19] The addition of polar co-solvents (modifiers) allows for the elution and separation of polar compounds like Fluphenazine oxides. SFC often provides orthogonal selectivity to both reversed-phase and HILIC.[11]

Experimental Protocol: SFC Method

  • Column Selection:

    • A column with a polar stationary phase, such as one with an ethyl pyridine or amino functional group, is often a good choice for SFC.

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol with 0.1% Ammonium Hydroxide.

  • Gradient Elution:

    • Start with a low percentage of the co-solvent and gradually increase it.

Time (min)Flow Rate (mL/min)%B (Co-solvent)
0.03.05
6.03.040
6.13.05
8.03.05
  • Other Parameters:

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detector: UV or Mass Spectrometer.

FAQ 3: My lab is considering implementing one of these advanced techniques. What are the key considerations for each?

Answer:

TechniqueAdvantagesConsiderations
HILIC Excellent for very polar compounds, provides orthogonal selectivity to RP-HPLC, compatible with MS.[7][8][11]Requires careful equilibration, can be sensitive to water content in the sample and mobile phase.
Mixed-Mode Highly versatile for separating mixtures of polar and non-polar compounds, offers tunable selectivity.[13][14]Method development can be more complex due to multiple interaction mechanisms.
SFC Fast separations, reduced solvent consumption ("green" technique), high efficiency, unique selectivity.[18][19]Requires specialized instrumentation, may not be suitable for highly polar, non-ionizable compounds.[17]
Logical Decision Pathway for Method Development

Decision_Tree Start Co-elution of Fluphenazine Oxides on C18 column OptimizeRP Optimize RP-HPLC Conditions (Mobile Phase, Temp, Flow Rate) Start->OptimizeRP Resolved1 Resolution Achieved? OptimizeRP->Resolved1 Stop1 Method Validated Resolved1->Stop1 Yes TryHILIC Implement HILIC Method Resolved1->TryHILIC No Resolved2 Resolution Achieved? TryHILIC->Resolved2 Stop2 Method Validated Resolved2->Stop2 Yes TryMMC Implement Mixed-Mode Method Resolved2->TryMMC No Resolved3 Resolution Achieved? TryMMC->Resolved3 Stop3 Method Validated Resolved3->Stop3 Yes TrySFC Implement SFC Method Resolved3->TrySFC No Resolved4 Resolution Achieved? TrySFC->Resolved4 Stop4 Method Validated Resolved4->Stop4 Yes

Caption: Decision tree for selecting the appropriate chromatographic method.

References

  • Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Available from: [Link]

  • Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. Google Books.
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available from: [Link]

  • USP Monographs: Fluphenazine Hydrochloride Tablets. USP. Available from: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne ISCO. Available from: [Link]

  • Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. PubMed. Available from: [Link]

  • USP Monographs: Fluphenazine Hydrochloride. USP-NF. Available from: [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.net. Available from: [Link]

  • Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. LCGC International. Available from: [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. CCDC. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters. Available from: [Link]

  • USP Monographs: Fluphenazine Decanoate. USP-NF. Available from: [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]

  • A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. Available from: [Link]

  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC International. Available from: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. Available from: [Link]

  • Fluphenazine Di N'-Oxide. PubChem. Available from: [Link]

  • Gas-liquid chromatographic analysis of fluphenazine and fluphenazine sulfoxide in the urine of chronic schizophrenic patients. PubMed. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available from: [Link]

  • Fluphenazine decanoate N-4-oxide. PubChem. Available from: [Link]

  • Structure of fluphenazine hydrochloride. ResearchGate. Available from: [Link]

  • Fluphenazine Hydrochloride Tablets. USP-NF. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Fluphenazine Decanoate. USP-NF ABSTRACT. Available from: [Link]

  • STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. Available from: [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Available from: [Link]

  • Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. National Institutes of Health. Available from: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. ResearchGate. Available from: [Link]

  • Fluphenazine N-Oxide. Axios Research. Available from: [Link]

  • The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. PubMed. Available from: [Link]

  • Separation of Fluphenazine decanoate on Newcrom R1 HPLC column. SIELC. Available from: [Link]

Sources

Technical Support Center: Enhancing the Ultrasensitive Detection of Fluphenazine S,S-dioxide in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of Fluphenazine S,S-dioxide. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot robust methods for the quantification of this polar metabolite in complex plasma matrices. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you navigate the common challenges associated with this analysis, ensuring the highest level of scientific integrity and data quality.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you may have before embarking on your experimental work.

Q1: Why is the detection of this compound particularly challenging compared to the parent drug, Fluphenazine?

A1: The primary challenge lies in the significant difference in physicochemical properties. Fluphenazine is a relatively lipophilic basic compound. The metabolic conversion to this compound involves the oxidation of the sulfur atom in the phenothiazine ring to a sulfone group (-SO₂-). This transformation dramatically increases the polarity of the molecule. Highly polar metabolites are notoriously difficult to efficiently extract from plasma using standard liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE) protocols, and they often exhibit poor retention on conventional C18 liquid chromatography (LC) columns.[1][2] This can lead to significant issues with low recovery, matrix effects, and consequently, poor sensitivity.

Q2: What are the expected plasma concentrations of Fluphenazine and its metabolites?

A2: Plasma concentrations of fluphenazine are typically low, often in the range of 0.1 to 10 ng/mL, depending on the dosage and formulation (oral vs. depot injection).[3][4] The major metabolite, fluphenazine sulfoxide, can be present at concentrations lower than, equal to, or even higher than the parent drug.[5][6] While specific data for the S,S-dioxide metabolite is scarce in publicly available literature, it is generally expected to be a minor metabolite present at even lower concentrations than the sulfoxide. Therefore, an ultra-sensitive analytical method is paramount for its accurate quantification.

Q3: Is a simple protein precipitation method sufficient for sample preparation?

A3: While protein precipitation is a straightforward and high-throughput technique, it is often not sufficient for achieving the low limits of detection required for minor metabolites like this compound.[7] This method does not provide adequate cleanup, leaving behind a high concentration of endogenous plasma components, such as phospholipids, which are a major cause of ion suppression in mass spectrometry.[8] This "matrix effect" can severely compromise the sensitivity and reproducibility of your assay. For this reason, a more selective sample preparation technique like solid-phase extraction is highly recommended.

Troubleshooting Guide

This section is designed to provide solutions to specific problems you might encounter during method development and sample analysis.

Part 1: Sample Preparation

Problem 1: Low and inconsistent recovery of this compound from plasma.

  • Potential Cause A: Inappropriate Extraction Technique. You might be using a standard reversed-phase (e.g., C18) SPE or a liquid-liquid extraction (LLE) with a non-polar solvent. Due to its high polarity, this compound will have poor affinity for non-polar sorbents and solvents, resulting in it being washed away during the extraction process.

  • Solution A: Employ Mixed-Mode Solid-Phase Extraction (SPE).

    • Principle: Mixed-mode SPE combines two retention mechanisms, such as reversed-phase and ion-exchange, on a single sorbent. For this compound, which is a polar basic compound, a mixed-mode cation-exchange (MCX) sorbent is ideal. This sorbent has both hydrophobic (e.g., C8 or C18) and strong cation-exchange (e.g., sulfonic acid) functional groups.

    • Mechanism: Under acidic conditions (pH < pKa of the analyte's basic nitrogen), the analyte will be positively charged and retained by the strong cation-exchange groups. It will also have some weaker retention via hydrophobic interactions. This dual retention mechanism allows for aggressive washing steps to remove interferences without losing the analyte.[9][10]

    • Protocol: A detailed protocol for mixed-mode SPE is provided in the "Experimental Protocols" section below.

  • Potential Cause B: Incomplete Elution from the SPE Cartridge. The dual retention mechanism of mixed-mode SPE requires a specific elution strategy. Using only a high percentage of organic solvent may not be sufficient to disrupt the strong ionic interaction.

  • Solution B: Optimize the Elution Solvent.

    • Principle: To elute a positively charged analyte from a cation-exchange sorbent, you need to neutralize the charge on the analyte.

    • Procedure: The elution solvent should contain a high percentage of a strong organic solvent (like methanol or acetonitrile) to disrupt the hydrophobic interactions, and a small percentage of a basic modifier (e.g., 2-5% ammonium hydroxide) to neutralize the positive charge on the this compound, thereby releasing it from the ion-exchange sorbent.[9]

Part 2: Liquid Chromatography

Problem 2: Poor peak shape (tailing or fronting) and/or no retention of this compound on a C18 column.

  • Potential Cause: Lack of Retention for a Polar Analyte. As discussed, highly polar compounds like this compound have minimal interaction with the hydrophobic stationary phase of a C18 column, causing them to elute at or near the void volume.[1] Eluting in the void volume is detrimental as this is where most of the un-retained matrix components elute, leading to severe ion suppression.

  • Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Principle: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12] Polar analytes are retained through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.

    • Advantages: HILIC provides excellent retention for polar compounds that are not retained by reversed-phase chromatography.[2][13] The high organic content of the mobile phase is also beneficial for enhancing ESI-MS sensitivity.

    • Column Choice: An amide-based or a zwitterionic HILIC column often provides good peak shapes for basic polar compounds.

    • Mobile Phase: A typical HILIC mobile phase would consist of acetonitrile with a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0). The gradient would start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component to elute the analytes. A detailed HILIC method is described in the "Experimental Protocols" section.

Part 3: Mass Spectrometry

Problem 3: Low signal intensity and high background noise.

  • Potential Cause A: Ion Suppression from Co-eluting Matrix Components. Even with a good extraction and chromatographic separation, some endogenous plasma components (e.g., phospholipids, salts) can co-elute with the analyte and compete for ionization in the MS source, leading to a suppressed signal.[8]

  • Solution A: Optimize Sample Cleanup and Chromatography.

    • Ensure your SPE protocol is robust. Consider adding an aggressive wash step with a solvent like methanol to remove less-polar interferences while your polar analyte is retained by ion exchange.

    • Fine-tune your HILIC gradient to achieve better separation between your analyte and the region where most matrix components elute.

  • Potential Cause B: Sub-optimal MS Source Parameters. The efficiency of ionization is highly dependent on the source conditions, such as gas flows, temperature, and voltages.

  • Solution B: Systematically Optimize Source Parameters.

    • Infusion: Prepare a standard solution of this compound (if available) or a structurally similar compound and infuse it directly into the mass spectrometer.

    • Parameter Tuning: While infusing, systematically adjust the key source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage) to maximize the signal intensity for your analyte's precursor ion.

    • MRM Optimization: Once the precursor ion is optimized, perform a product ion scan to identify the most intense and stable fragment ions. Then, optimize the collision energy for each Multiple Reaction Monitoring (MRM) transition to achieve the highest signal intensity.

Data Summary

The following table summarizes typical recovery data that can be expected from different sample preparation techniques for polar metabolites.

Sample Preparation MethodTypical Recovery for Polar MetabolitesTypical Relative Standard Deviation (RSD)Matrix Effect PotentialReference
Protein Precipitation (Acetonitrile)50-80%< 15%High[8]
Liquid-Liquid Extraction (e.g., with Ethyl Acetate)< 40%> 20%Moderate to High[14]
Reversed-Phase SPE (C18)20-60%> 15%Moderate[15]
Mixed-Mode Cation Exchange SPE > 85% < 10% Low [9]

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange SPE for this compound

This protocol is designed for a mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL).

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled version of the analyte) and 400 µL of 2% formic acid in water. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol. This step is crucial for removing hydrophobic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:10mM Ammonium Formate).

Protocol 2: HILIC-MS/MS Method for this compound
  • LC Column: Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water (pH adjusted to 3.0 with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 5 95
    3.0 40 60
    3.1 5 95

    | 5.0 | 5 | 95 |

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be determined empirically by infusing a standard. For this compound (C₂₂H₂₆F₃N₃O₃S, MW: 469.53), the precursor ion would be [M+H]⁺ at m/z 470.2. Fragment ions would likely result from the cleavage of the piperazine side chain.

    • Source Parameters: Optimized as described in the troubleshooting section.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) + Internal Standard acidify Acidify with 2% Formic Acid plasma->acidify spe Mixed-Mode Cation Exchange SPE acidify->spe elute Elute with 5% NH4OH in Methanol spe->elute dry Evaporate & Reconstitute elute->dry hilic HILIC Separation dry->hilic msms Tandem Mass Spectrometry (ESI+, MRM) hilic->msms data Data Acquisition & Quantification msms->data

Caption: High-level workflow for the sensitive analysis of this compound in plasma.

troubleshooting_flow cluster_recovery Check Recovery cluster_chromatography Check Chromatography cluster_ms Check MS Signal start Low Sensitivity Issue check_recovery Is Recovery >85%? start->check_recovery improve_spe Switch to Mixed-Mode SPE Optimize Elution Solvent check_recovery->improve_spe No check_retention Good Retention & Peak Shape? check_recovery->check_retention Yes improve_spe->check_recovery use_hilic Switch to HILIC Column Optimize Gradient check_retention->use_hilic No check_signal Strong & Stable Signal? check_retention->check_signal Yes use_hilic->check_retention optimize_ms Optimize Source Parameters & Collision Energy check_signal->optimize_ms No end Sensitivity Improved check_signal->end Yes optimize_ms->check_signal

Caption: Decision tree for troubleshooting low sensitivity in the this compound assay.

References

  • Marder, S. R., Van Putten, T., Aravagiri, M., Hubbard, J. W., Hawes, E. M., McKay, G., & Midha, K. K. (1989). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology bulletin, 25(3), 479–482. [Link]

  • Midha, K. K., Marder, S. R., Jaworski, T. F., Aravagiri, M., & Hubbard, J. W. (1989). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology bulletin, 25(3), 479–482. [Link]

  • Moore, C., & Rana, S. (n.d.). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Phenomenex. [Link]

  • Chang, S. S., Javaid, J. I., Dysken, M. W., Casper, R. C., Janicak, P. G., & Davis, J. M. (1985). Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia. Psychopharmacology, 87(1), 55–58. [Link]

  • Kelsey, M. I., Keskiner, A., & Moscatelli, E. A. (1973). Gas-liquid chromatographic analysis of fluphenazine and fluphenazine sulfoxide in the urine of chronic schizophrenic patients. Journal of Chromatography A, 75(2), 294–297. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem. [Link]

  • Chang, S. S., Javaid, J. I., Dysken, M. W., Casper, R. C., Janicak, P. G., & Davis, J. M. (1985). Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia. Psychopharmacology, 87(1), 55–58. [Link]

  • Marder, S. R., Midha, K. K., Van Putten, T., Aravagiri, M., Hawes, E. M., Hubbard, J. W., & McKay, G. (1991). Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response. The British Journal of Psychiatry, 158, 658–665. [Link]

  • BPharm, R. M., Peterson, G. M., McLean, S., Westhead, T. T., & Gillies, P. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Journal of clinical pharmacy and therapeutics, 20(2), 55–62. [Link]

  • Chang, M. (n.d.). Method Development of Mixed-Mode Solid Phase Extraction for Forensics Applications. Agilent Technologies. [Link]

  • De Nys, L., Verhaeghe, T., Van der Hauwaert, C., Boussery, K., & Van Bocxlaer, J. (2016). Identification and quantification of the antipsychotics risperidone, aripiprazole, pipamperone and their major metabolites in plasma using ultra-high performance liquid chromatography-mass spectrometry. Biomedical chromatography, 30(6), 794–801. [Link]

  • González-Domínguez, R., Sayago, A., & Fernández-Recamales, Á. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 493. [Link]

  • Al-Masum, M. A., & Megeressa, T. (2018). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds. Journal of visualized experiments : JoVE, (136), 57640. [Link]

  • Saito, T., Hori, T., Kajiwara, Y., Koyama, M., & Ieiri, I. (2021). Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. Scientific reports, 11(1), 12781. [Link]

  • Wang, X., Han, J., & Pan, J. (2014). Analysis of highly polar metabolites in human plasma by ultra-performance hydrophilic interaction liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Journal of separation science, 37(12), 1430–1437. [Link]

  • Chirita, R. I., & Gherghel, D. (2012). HPLC-MS/MS of Highly Polar Compounds. ResearchGate. [Link]

  • Liu, S., Li, Z., & Zeng, J. (2021). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 11(12), 834. [Link]

  • Barbas, C., & García, A. (2014). LC-MS metabolomics of polar compounds. Current pharmaceutical design, 20(1), 116–126. [Link]

  • Flanagan, R. J. (2010). THERAPEUTIC MONITORING OF ANTIPSYCHOTIC DRUGS. Chromatography Today. [Link]

  • Payne, E., & Gústafsson, Ó. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography–Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of Proteome Research, 20(9), 4384–4392. [Link]

  • Kumazawa, T., Hasegawa, C., Lee, X. P., Sato, K., Seno, H., Ishii, A., & Suzuki, O. (2007). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Forensic toxicology, 25(1), 18–26. [Link]

  • Moco, S., & Martin, F. P. (2021). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR protocols, 2(3), 100723. [Link]

  • Li, L., & Li, R. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1118. [Link]

  • Witt, K., & Jochmann, P. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical chemistry, 75(18), 4833–4840. [Link]

  • Kim, H. J., & Kim, J. H. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. BioMed research international, 2015, 687439. [Link]

  • Uges, D. R., & Jonkman, J. H. (1981). Determination of sulfinpyrazone and four metabolites in plasma and urine by high pressure liquid chromatography. Journal of chromatography. Biomedical applications, 226(1), 185–194. [Link]

Sources

Preventing the degradation of Fluphenazine S,S-dioxide during sample preparation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Fluphenazine S,S-dioxide. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the stability of this critical analyte during sample preparation. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Fluphenazine, a potent phenothiazine-class antipsychotic, undergoes extensive metabolism, with oxidation of the sulfur atom in the phenothiazine ring being a key pathway.[][2] This leads to the formation of metabolites like Fluphenazine S-oxide and the more highly oxidized this compound. The phenothiazine nucleus is notoriously susceptible to oxidative and photolytic degradation, and this instability can be exacerbated in its oxidized metabolite forms, leading to low recovery, poor reproducibility, and inaccurate quantification.[3][4]

This guide will address the primary causes of degradation and provide robust, field-proven strategies to ensure the integrity of your samples from collection to injection.

Frequently Asked Questions (FAQs)

Q1: My recovery for this compound is consistently low and variable. What are the most likely causes?

A1: Low and erratic recovery is a classic sign of analyte degradation during sample processing. For this compound, the primary culprits are:

  • Oxidative Stress: Although the sulfur is already fully oxidized, the electron-rich phenothiazine ring system remains susceptible to further oxidative reactions, potentially leading to ring opening or polymerization.[5] This can be catalyzed by exposure to atmospheric oxygen, metal ions, or reactive oxygen species generated from other sample components.

  • Photodegradation: Phenothiazines are highly sensitive to light, particularly in the UV spectrum.[6][7] Exposure to ambient laboratory light or sunlight can induce photochemical reactions, leading to the formation of radical species and subsequent degradation.[3] Fluphenazine itself is known to be light-sensitive.[8]

  • Adsorption: The planar, hydrophobic nature of the phenothiazine ring can lead to non-specific binding to the surfaces of plasticware (e.g., polypropylene tubes) and glassware.

  • pH Instability: Extreme pH conditions can affect the stability of the molecule. The stability of phenothiazines is known to be influenced by the pH of the solution.[9]

Q2: What is the primary degradation product I should look for if I suspect my analyte is degrading?

A2: Given that this compound is already a product of oxidation, further degradation is less likely to produce a simple, single new sulfoxide. Instead, degradation under oxidative or photolytic stress may lead to more complex products, including hydroxylated species, ring-cleavage products, or polymers, which may not be easily identifiable.[4] When troubleshooting with LC-MS, you should look for a decrease in the area of your primary analyte peak and the appearance of multiple smaller, often broader, peaks in the chromatogram.[10]

Q3: Should I be concerned about the solvents I use for extraction and reconstitution?

A3: Absolutely. Solvents can play a significant role in stability. For instance:

  • Peroxide Contamination: Ethers and other solvents like tetrahydrofuran (THF) can form peroxides over time, which are potent oxidizing agents. Always use fresh, high-purity (HPLC or MS-grade) solvents.

  • Solvent Choice: While a simple protein precipitation with acetonitrile is a common starting point for plasma samples, ensure the final extract is not exposed to harsh conditions (e.g., high heat during evaporation) for extended periods.[11]

  • DMSO: Dimethyl sulfoxide (DMSO), while an excellent solvent, can be prone to decomposition under certain conditions, potentially generating reactive species.[12] If used, ensure it is of high purity and stored correctly.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Analyte loss is observed after the solvent evaporation step.
  • Possible Cause: Thermal Degradation & Oxidation. Applying heat to accelerate evaporation increases the rate of oxidative degradation, especially as the analyte becomes concentrated.

  • Troubleshooting & Mitigation:

    • Evaporation Method: Use a centrifugal vacuum concentrator (e.g., SpeedVac) at low temperatures (ambient or ≤ 30°C) or a gentle stream of nitrogen gas. Avoid high-temperature heating blocks.

    • Antioxidant Addition: Before evaporation, add a small amount of an antioxidant to the sample. This is a critical step.

    • Minimize Dryness Time: Do not leave the sample completely dry for an extended period. Reconstitute the residue immediately after the solvent has evaporated.

Parameter Standard Practice (High Risk) Recommended Practice (Low Risk) Rationale
Evaporation Temp. 40°C - 60°CAmbient to 30°CReduces the rate of thermal and oxidative degradation.
Atmosphere Ambient AirNitrogen or VacuumMinimizes exposure to atmospheric oxygen.[10]
Antioxidant Use NoneAdd before evaporationScavenges free radicals and prevents oxidation during concentration.[13]
Issue 2: Recovery decreases the longer the processed samples sit in the autosampler.
  • Possible Cause: In-vial instability due to light exposure and/or oxidation in the reconstitution solvent.

  • Troubleshooting & Mitigation:

    • Protect from Light: Use amber glass or amber plastic autosampler vials. If unavailable, wrap clear vials in aluminum foil.[10] Keep the autosampler tray covered if possible.

    • Control Temperature: Set the autosampler cooler to 4-10°C to slow down any potential degradation reactions.

    • Stabilize Reconstitution Solvent: The most effective strategy is to add antioxidants to the reconstitution solvent.

  • Base Solvent: Prepare your desired mobile phase-matched reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Antioxidant Stock: Prepare a concentrated stock solution of Ascorbic Acid (e.g., 10 mg/mL in water). Prepare this fresh daily.

  • Final Preparation: Add the antioxidant stock to the base solvent to achieve a final concentration of 0.1% (w/v) Ascorbic Acid.

  • Vortex: Mix thoroughly before use.

Issue 3: Poor results when analyzing samples from whole blood stored for a long period.
  • Possible Cause: Degradation in the biological matrix. Heme from red blood cell lysis can catalyze oxidative degradation. Enzymatic degradation can also occur.

  • Troubleshooting & Mitigation:

    • Process Promptly: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma and freeze at -80°C if immediate extraction is not possible.

    • Anticoagulant Choice: Use EDTA as the anticoagulant. EDTA chelates metal ions that can catalyze oxidation reactions.

    • Pre-Extraction Stabilization: For maximum stability, consider adding an antioxidant directly to the plasma sample immediately after separation.

Visualizing the Solution: Experimental Workflow

The following workflow diagram illustrates the key decision points and actions to prevent the degradation of this compound.

G cluster_pre Sample Collection & Storage cluster_prep Sample Preparation (Protect from Light) cluster_post Post-Extraction Handling Collect Collect Blood (EDTA Tube) Centrifuge Centrifuge Promptly (≤ 1 hr @ 4°C) Collect->Centrifuge Plasma Separate Plasma Centrifuge->Plasma Stabilize Optional: Add Ascorbic Acid (0.1%) Plasma->Stabilize For long-term storage Store Store Plasma @ -80°C Plasma->Store Stabilize->Store Thaw Thaw Sample on Ice Store->Thaw Spike Spike IS Thaw->Spike PPT Protein Precipitation (Cold Acetonitrile) Spike->PPT Vortex Vortex & Centrifuge (4°C) PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant AddAnti Add Antioxidant (e.g., Ascorbic Acid) Supernatant->AddAnti Evaporate Evaporate Solvent (Nitrogen or Vac @ ≤30°C) AddAnti->Evaporate Recon Reconstitute in Stabilized Solvent Evaporate->Recon Inject Inject for LC-MS/MS Analysis Recon->Inject

Caption: Recommended workflow for stabilizing this compound.

Visualizing the Problem: Degradation Pathways

This diagram conceptualizes the primary threats to the analyte's integrity during sample preparation.

Degradation cluster_stress Analyte This compound (in sample) Degradation Degradation Products (Ring Opening, Polymers, etc.) Analyte->Degradation Photolysis Analyte->Degradation Oxidation Light Light (UV/Ambient) Light->Degradation Oxygen Atmospheric O₂ Oxygen->Degradation Heat Heat (>30°C) Heat->Degradation Metals Metal Ions (Fe²⁺/Cu²⁺) Metals->Degradation catalyzes

Caption: Key factors leading to the degradation of the analyte.

By implementing these scientifically grounded strategies—protecting samples from light, maintaining cold temperatures, controlling pH, and, most critically, using antioxidants—researchers can significantly improve the accuracy and reliability of this compound quantification.

References

  • PubMed. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. (1975). Pharmazie, 30(6), 368-9. Retrieved from [Link]

  • PMC. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2021). Pharmaceuticals (Basel), 14(3), 279. Retrieved from [Link]

  • Wikipedia. Fluphenazine. Retrieved from [Link]

  • PubMed. Photodegradation of 2-chloro substituted phenothiazines in alcohols. (2009). Photochem Photobiol, 85(1), 160-70. Retrieved from [Link]

  • Patsnap Synapse. What is the mechanism of Fluphenazine Decanoate?. Retrieved from [Link]

  • ResearchGate. (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. Retrieved from [Link]

  • A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. Retrieved from [Link]

  • PMC. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. (2009). Photochem Photobiol, 85(1), 160-170. Retrieved from [Link]

  • NIH. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2016). Indian J Pharm Educ Res, 50(3), 438-445. Retrieved from [Link]

  • eScholarship.org. Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography and Radioimmunoassay. (1981). J. Pharmacol. Exp. Ther., 217, 36-43. Retrieved from [Link]

  • PubMed. [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide]. (1966). Yakugaku Zasshi, 86(6), 510-4. Retrieved from [Link]

  • ResearchGate. Proposed oxidative degradation pathway. Retrieved from [Link]

  • PubMed. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. (1977). J Pharm Sci, 66(10), 1392-5. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from [Link]

  • PMC. Screening Antioxidants Using LC-MS: A Case Study with Cocoa. (2012). J AOAC Int, 95(2), 578-86. Retrieved from [Link]

  • Taylor & Francis. Phenothiazine – Knowledge and References. Retrieved from [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). PharmTech, 38(11). Retrieved from [Link]

  • PubMed. Analytical aspects of the stabilization of drugs in pharmaceutical formulations. (1991). Acta Pharm Hung, 61(5), 231-8. Retrieved from [Link]

  • OPUS. Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Retrieved from [Link]

  • PubMed. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. (2014). Desalin Water Treat, 52(1-3), 577-584. Retrieved from [Link]

  • Google Patents. US2928767A - Stabilized phenothiazine preparations.
  • MDPI. Mass Spectrometry in the Analysis of Antioxidants and Products of Redox Reactions. Retrieved from [Link]

  • MDPI. Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2020). Processes, 8(11), 1362. Retrieved from [Link]

  • Scribd. Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • LJMU Research Online. STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. Retrieved from [Link]

  • PubChem. Fluphenazine. Retrieved from [Link]

  • PMC. Rapid Methods for High-Throughput Detection of Sulfoxides. (2010). Appl Environ Microbiol, 76(21), 7042–7048. Retrieved from [Link]

  • ACS Publications. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021). Organic Process Research & Development, 25(12), 2638–2645. Retrieved from [Link]

  • Spectroscopy Online. Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy, 28(7), 1-10. Retrieved from [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. (2012). 2(3), 129-138. Retrieved from [Link]

  • PubMed. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. (2016). Adv Exp Med Biol, 919, 43-62. Retrieved from [Link]

  • YouTube. PHENOTHIAZINE SYNTHESIS.#ncchem. (2022). Retrieved from [Link]

  • Wikipedia. Phenothiazine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape for Fluphenazine S,S-dioxide in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Fluphenazine S,S-dioxide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this particular analyte. Here, we will delve into the common causes of poor peak shape, such as tailing and fronting, and provide systematic, field-proven strategies to diagnose and resolve these issues. Our approach is grounded in the fundamental principles of chromatography, tailored to the specific chemical nature of Fluphenazine and its oxidized metabolites.

Understanding the Analyte: this compound

This guide will therefore address the issues from the perspective of analyzing a polar, basic compound, which is prone to problematic interactions with standard silica-based reversed-phase columns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing significantly. What is the most likely cause?

A1: Peak tailing for a polar, basic compound like this compound in reversed-phase HPLC is most commonly caused by secondary interactions with the stationary phase. Specifically, the interaction between the positively charged amine groups on your analyte and negatively charged residual silanol groups (Si-OH) on the silica-based column packing is the primary culprit.[1][2][3]

  • Mechanism Explained: At typical mobile phase pH ranges (e.g., pH 3-7), the basic nitrogens on this compound will be protonated (positively charged). Simultaneously, residual silanol groups on the C18 column, which are acidic with a pKa of around 3.8-4.2, can become deprotonated and carry a negative charge.[4][5] This leads to a strong ion-exchange interaction that is separate from the desired hydrophobic retention mechanism. These strong interactions delay the elution of a portion of the analyte molecules, resulting in a "tail" on the peak.[2][6]

Q2: How can I mitigate silanol interactions to improve my peak shape?

A2: There are several effective strategies to reduce silanol interactions and improve the peak shape of polar, basic analytes. The choice of strategy will depend on your existing method and available resources.

Operating at a low pH (e.g., pH < 3) is a common and effective strategy.[7]

  • Causality: At a low pH, the high concentration of protons in the mobile phase will suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[2] This minimizes the strong ion-exchange interactions with your protonated basic analyte, leading to a more symmetrical peak.

Experimental Protocol: Low pH Mobile Phase

  • Buffer Selection: Choose a buffer effective in the pH 2-3 range, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.

  • Preparation: Prepare the aqueous component of your mobile phase (e.g., Water with 0.1% Formic Acid). Ensure the pH is accurately measured.

  • Chromatographic Run: Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Evaluation: Compare the peak shape and retention time to your previous results.

Modern HPLC columns are designed to minimize silanol interactions.

  • Expertise & Experience: Look for columns that are described as "end-capped" or have a "base-deactivated" silica surface. End-capping is a process where the manufacturer treats the silica with a small, reactive silane (like trimethylchlorosilane) to convert many of the residual silanol groups into less interactive siloxane bonds.[1][8] Columns with polar-embedded groups or those made from high-purity silica also show reduced silanol activity.[1]

You can add a "silanol blocker" to your mobile phase.

  • Causality: A small, basic compound, like triethylamine (TEA), can be added to the mobile phase at a low concentration (e.g., 0.1-0.5%). The TEA will preferentially interact with the active silanol sites on the column, effectively "masking" them from your analyte.[7] This is an older technique but can still be effective.

Q3: I've tried adjusting the pH, but my peak is still not symmetrical. What else can I try?

A3: If low pH is not sufficient, you can explore the use of ion-pairing agents or consider operating at a high pH, provided you have a pH-stable column.

This technique introduces a reagent to the mobile phase that forms a neutral complex with your charged analyte.

  • Mechanism Explained: For a positively charged basic analyte like protonated this compound, an anionic ion-pairing agent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[9][10] The negatively charged sulfonate group pairs with the positively charged analyte, forming a neutral, hydrophobic complex. This complex has a stronger, more consistent interaction with the C18 stationary phase, leading to improved retention and peak shape.[10][11]

Experimental Protocol: Ion-Pairing Chromatography

  • Reagent Selection: For your positively charged analyte, choose an alkyl sulfonate like sodium 1-pentanesulfonate or sodium 1-hexanesulfonate.

  • Concentration: Start with a concentration of 5-10 mM of the ion-pairing reagent in the aqueous portion of your mobile phase.

  • pH Control: Maintain a pH where your analyte is fully ionized (for this compound, a pH between 3 and 6 should be suitable). Use a buffer to ensure a stable pH.

  • Equilibration: Ion-pairing chromatography requires extensive column equilibration. Flush the column with the ion-pairing mobile phase for at least 30-60 minutes before the first injection.

  • Dedicated Column: It is highly recommended to dedicate a column for ion-pairing applications, as the reagents can be difficult to completely wash out.

If you have a column stable at high pH (pH > 8), this can be an excellent option.

  • Causality: At a high pH, well above the pKa of the basic nitrogens in this compound, the analyte will be in its neutral, deprotonated state. This eliminates the positive charge and thus the unwanted ion-exchange interactions with the now fully deprotonated (negatively charged) silanols. The retention will be purely based on hydrophobicity, often resulting in excellent peak shape.

Table 1: Comparison of pH Strategies for Peak Shape Improvement

StrategyMobile Phase pHAnalyte StateSilanol StateMechanism for Improved Peak Shape
Low pH < 3Protonated (+)Neutral (Si-OH)Suppresses silanol ionization, minimizing ion-exchange.
High pH > 8NeutralDeprotonated (SiO-)Suppresses analyte ionization, eliminating ion-exchange.
Ion-Pairing 3 - 6Protonated (+)Deprotonated (SiO-)Forms a neutral ion-pair with the analyte for better hydrophobic retention.
Q4: My peak is broad, not necessarily tailing. What could be the cause?

A4: Peak broadening can stem from several issues, both chemical and physical.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase starts at 10% acetonitrile) can cause peak distortion and broadening. The strong solvent carries the analyte band down the column in a diffuse manner before proper partitioning can occur.

    • Solution: Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005") and ensure all connections are made with zero dead volume.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can create alternative flow paths, leading to broad peaks.[6]

    • Solution: Use a guard column to protect the analytical column and implement a sample clean-up procedure, such as Solid Phase Extraction (SPE), if your sample matrix is complex.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak shape for this compound.

Troubleshooting_Workflow start Poor Peak Shape (Tailing/Broadening) check_tailing Is the peak tailing? start->check_tailing silanol_interaction Likely Silanol Interaction check_tailing->silanol_interaction Yes check_broadening Is the peak broad? check_tailing->check_broadening No strategy_ph Strategy: Adjust pH silanol_interaction->strategy_ph strategy_column Strategy: Change Column silanol_interaction->strategy_column strategy_additive Strategy: Mobile Phase Additive silanol_interaction->strategy_additive low_ph Try Low pH (e.g., 0.1% Formic Acid) Suppresses silanol ionization strategy_ph->low_ph high_ph Try High pH (pH-stable column) Suppresses analyte ionization strategy_ph->high_ph endcapped_column Use modern end-capped or base-deactivated column strategy_column->endcapped_column ion_pairing Use Ion-Pairing Reagent (e.g., Hexanesulfonate) strategy_additive->ion_pairing sample_solvent Check Sample Solvent check_broadening->sample_solvent Yes solvent_match Is solvent stronger than mobile phase? sample_solvent->solvent_match dissolve_in_mp Dissolve sample in initial mobile phase solvent_match->dissolve_in_mp Yes extra_column_vol Check Extra-Column Volume solvent_match->extra_column_vol No tubing_connections Inspect tubing (ID) and connections extra_column_vol->tubing_connections column_health Check Column Health tubing_connections->column_health guard_column Use guard column / SPE cleanup column_health->guard_column

Caption: A step-by-step workflow for troubleshooting peak shape issues.

Chemical Interaction Diagram

This diagram illustrates the key chemical interaction responsible for peak tailing of basic compounds on silica-based columns.

Caption: Unwanted ionic interaction causing peak tailing.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? (WKB229047).
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • McCalley, D. V. (2023). Silica Purity #2 – Silanols.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • BenchChem. (2025). Technical Support Center: Analysis of Hydrophobic Molecules by HPLC.
  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • BenchChem. (n.d.). Fluphenazine Hydrochloride.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC [PDF].
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? (WKB230675).
  • Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP.
  • Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC.
  • Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? (WKB236325).
  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry for Fluphenazine S,S-dioxide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Fluphenazine S,S-dioxide using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, ensuring you can confidently develop robust and reliable analytical methods.

Introduction to this compound Analysis

This compound is a metabolite of Fluphenazine, a potent antipsychotic medication.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the preferred analytical technique due to its high sensitivity and selectivity.[2][3]

This guide will focus on optimizing parameters for the two most common ionization techniques for small molecules like this compound: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC22H26F3N3O3S[4]
Molecular Weight485.5 g/mol [4]

Frequently Asked Questions (FAQs)

Q1: Which ionization technique, ESI or APCI, is more suitable for this compound?

A1: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and thermal stability of your analyte.

  • Electrospray Ionization (ESI) is generally the first choice for polar to moderately polar molecules that are already ionized or can be easily ionized in solution.[5][6] Given the structure of this compound with its multiple nitrogen atoms and sulfone group, it is expected to have sufficient polarity to be amenable to ESI.

  • Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar to non-polar compounds that are thermally stable.[7][8] APCI involves vaporizing the sample at high temperatures, which could potentially cause degradation of thermally labile compounds.[8]

Recommendation: Start with ESI in positive ion mode. The piperazine nitrogen atoms in the structure are readily protonated. If you encounter issues with matrix effects or poor ionization efficiency with ESI, APCI can be explored as a viable alternative, as it is often less susceptible to ion suppression.[9]

Q2: What are the expected precursor ions for this compound in positive ion mode?

A2: In positive ion mode ESI, the most common precursor ion for a molecule like this compound (MW = 485.5) would be the protonated molecule, [M+H]+, at an m/z of 486.5.

It is also crucial to be aware of other potential adducts that can form, especially if the mobile phase or sample matrix contains salts.[10][11] Common adducts to look for include:

AdductMass ShiftExpected m/z
Sodium [M+Na]++23508.5
Potassium [M+K]++39524.5
Ammonium [M+NH4]++18503.5

The formation of multiple adducts can dilute the signal of your primary precursor ion.[11] If significant adduct formation is observed, consider using higher purity solvents or implementing a more rigorous sample preparation to remove salts.[11][12]

Q3: How do I select the appropriate precursor and product ions for MS/MS analysis?

A3: For quantitative analysis using tandem mass spectrometry (MS/MS), you will need to select a precursor ion and one or more product ions.

Workflow for Precursor and Product Ion Selection:

Caption: Workflow for selecting precursor and product ions.

The fragmentation of phenothiazine derivatives often involves cleavage of the side chains.[13][14] Expect to see characteristic fragments resulting from the loss of the piperazine side chain or parts of it.

Troubleshooting Guide

Issue 1: Poor or No Signal Intensity

This is a common issue that can stem from several sources.[15][16][17]

Troubleshooting Workflow for Poor Signal Intensity:

Caption: A systematic approach to troubleshooting poor signal intensity.

Detailed Explanations:

  • Mass Spectrometer Functionality: Always start by ensuring the instrument is performing optimally. Regular tuning and calibration are essential.[17] A dirty ion source is a frequent cause of signal loss.[15][18]

  • LC System Delivery: Problems with the LC pumps, leaks, or a blocked column can prevent the analyte from reaching the mass spectrometer.[16]

  • Sample Integrity: Ensure your sample is at a sufficient concentration and has not degraded. Fluphenazine and its derivatives can be light-sensitive.[19]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[12] To diagnose this, perform a post-column infusion of your standard while injecting a blank matrix sample. A dip in the standard's signal at the retention time of your analyte indicates ion suppression.

Issue 2: High Background Noise

High background noise can compromise the sensitivity and accuracy of your assay.

Potential Causes and Solutions:

CauseSolution
Contaminated mobile phaseUse high-purity LC-MS grade solvents and additives.[12]
Leaching from plasticwareUse appropriate polypropylene or glass vials. Be aware that plasticizers can leach from some plastics.[10]
Carryover from previous injectionsImplement a robust needle wash protocol and inject blanks between samples.[15]
Dirty ion source or opticsPerform regular cleaning and maintenance of the mass spectrometer.[15]
Issue 3: Inconsistent Fragmentation

If you observe inconsistent fragmentation patterns between runs, it can affect the reliability of your quantitative results.

Potential Causes and Solutions:

  • Fluctuating Collision Energy: Ensure the collision energy in your MS/MS method is set correctly and is stable.

  • In-source Fragmentation: High source temperatures or voltages can cause the analyte to fragment before it enters the mass analyzer.[20] To mitigate this, try reducing the source temperature and capillary voltage.

  • Analyte Instability: If the analyte is unstable, it may degrade in the source, leading to inconsistent fragmentation.

Experimental Protocols: A Starting Point

The following are suggested starting parameters for method development. These will likely require optimization for your specific instrumentation and application.

Protocol 1: ESI-MS/MS Method Development
  • Sample Preparation: Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Source Parameter Optimization:

    • Ionization Mode: Positive

    • Capillary Voltage: Start at 3.5 kV and optimize between 2.5 - 4.5 kV.

    • Source Temperature: Begin at 120 °C.

    • Desolvation Gas (Nitrogen) Flow: Set to a mid-range value (e.g., 600 L/hr) and optimize.

    • Desolvation Temperature: Start at 350 °C and optimize for best signal and stability.

  • MS Parameter Optimization:

    • Full Scan (Q1): Scan from m/z 100-600 to confirm the presence of the [M+H]+ ion at m/z 486.5.

    • Product Ion Scan: Select m/z 486.5 as the precursor ion. Ramp the collision energy (e.g., from 10 to 40 eV) to find the optimal energy for producing stable, intense product ions.

    • MRM Transition Selection: Choose two of the most abundant and stable product ions for your MRM method.

Protocol 2: APCI-MS/MS Method Development
  • Sample Preparation: Prepare a 100 ng/mL solution of this compound in a mobile phase composition similar to your LC method.

  • Direct Infusion: Infuse the solution at a flow rate of 0.2 - 0.5 mL/min.

  • Source Parameter Optimization:

    • Ionization Mode: Positive

    • Corona Discharge Current: Start at 4-5 µA.[21]

    • Vaporizer Temperature: Begin at 400 °C and optimize. This is a critical parameter in APCI.[8]

    • Source Temperature: Typically around 150 °C.

    • Nebulizing Gas: Optimize for a stable spray.

  • MS Parameter Optimization: Follow the same steps as for ESI to identify the precursor ion and optimize fragmentation for MRM transitions.

Ensuring Scientific Integrity: Method Validation

Once your method is optimized, it must be validated to ensure it is fit for its intended purpose.[22] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines for analytical method validation.[23][24][25][26][27]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[28]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[28][29]

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between measurements.[28]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[24]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.[28]

  • Stability: The stability of the analyte in the sample matrix under different storage conditions.[25]

By following a systematic approach to optimization and adhering to established validation guidelines, you can develop a robust and reliable mass spectrometry method for the analysis of this compound.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Zhang, T., Watson, D. G., & Covey, T. (2006). Comparison of atmospheric pressure photoionization and atmospheric pressure chemical ionization for normal-phase LC/MS chiral analysis of pharmaceuticals. Journal of the American Society for Mass Spectrometry, 17(5), 637–647.
  • Slideshare. (n.d.). ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS).
  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
  • Thermo Fisher Scientific. (n.d.). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
  • Taylor & Francis. (n.d.). Atmospheric-pressure chemical ionization – Knowledge and References.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Scribd. (n.d.). Adduits ESI MS.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.
  • Thermo Fisher Scientific. (2025). Signal Issues.
  • LCGC International. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • BenchChem. (n.d.). Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS.
  • LabPillar. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • ResearchGate. (2019). LC-MS(ESI+) Common Adducts question?.
  • Van der Verren, G., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(5-6), 614-638.
  • Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • National Institute of Standards and Technology. (n.d.). Fluphenazine. NIST WebBook.
  • MDPI. (2020). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods.
  • The Merck Index. (n.d.). Fluphenazine.
  • Springer Nature Experiments. (n.d.). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • ResearchGate. (2025). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence.
  • ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds.

Sources

How to differentiate Fluphenazine S,S-dioxide from its isomers.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Fluphenazine Analysis

Guide: Differentiating Fluphenazine S,S-dioxide from its Isomers

Welcome to the technical support resource for advanced analytical challenges. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific rationale to empower your research. When analyzing Fluphenazine, particularly its oxidized forms, precise structural differentiation is critical for metabolism, stability, and impurity profiling studies. This guide addresses the common issues encountered when distinguishing this compound (the sulfone) from its closely related S-oxide and parent compound.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary isomers of this compound I should be concerned about?

A1: Understanding the Key Structures

In the context of synthesis, degradation, or metabolism, the primary isomers of concern are oxidation products of the sulfur atom in the phenothiazine ring.[1][2][3] Fluphenazine itself is a phenothiazine derivative.[4] Oxidation can occur at this sulfur, leading to two common, closely related structures:

  • Fluphenazine S-oxide (Sulfoxide): This is the product of single oxidation of the sulfur atom. It is a common metabolite.[1][2]

  • This compound (Sulfone): This is the product of double oxidation of the sulfur atom.

These are not constitutional or stereoisomers in the typical sense but are different compounds with distinct molecular weights and properties. However, they are often formed in the same reaction or metabolic pathway and can be challenging to separate and identify without the correct analytical strategy. The core challenge lies in definitively confirming the oxidation state of the sulfur.

G cluster_0 Oxidation Pathway of Fluphenazine Fluphenazine Fluphenazine (Parent Drug, -S-) S_oxide Fluphenazine S-oxide (Sulfoxide, -S=O) Fluphenazine->S_oxide + [O] SS_dioxide This compound (Sulfone, -S(=O)₂-) S_oxide->SS_dioxide + [O]

Caption: Oxidation states of the Fluphenazine phenothiazine core.

Q2: My primary HPLC method shows co-elution. How can I improve chromatographic separation?

A2: Optimizing Your HPLC Method

Co-elution is common because these compounds share the same core structure. However, their polarity differs significantly, which we can exploit for separation. The sulfone is the most polar, followed by the sulfoxide, and then the parent drug. A well-designed reverse-phase HPLC method can resolve them effectively.[5][6]

Recommended Starting Protocol (RP-HPLC):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5][7]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 6.0 with acetic acid.[5]

  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 259 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: Ramp to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 30% B (equilibration)

Expected Elution Order: this compound (most polar, earliest elution) -> Fluphenazine S-oxide -> Fluphenazine (least polar, latest elution).

Troubleshooting Guide for Poor Separation:

IssueProbable CauseRecommended Solution
Co-elution / Poor Resolution Insufficient difference in retention.1. Decrease Gradient Slope: Make the ramp from 30% to 90% B slower (e.g., over 25 minutes instead of 15). This gives the compounds more time to interact differently with the stationary phase. 2. Adjust pH: Modify the aqueous mobile phase pH. A slight change can alter the ionization state of the piperazine nitrogen, affecting polarity and retention. 3. Change Organic Modifier: Try using pure Methanol or pure Acetonitrile instead of a mix. Methanol is more polar and can provide different selectivity.
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.1. Add an Ion-Pairing Agent: Introduce 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phases to protonate the basic nitrogens consistently and mask silanol interactions. 2. Use a Different Column: Switch to a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) which can offer alternative pi-pi interactions with the phenothiazine ring.
Inconsistent Retention Times Poor column equilibration or system instability.Ensure the column is equilibrated with the starting mobile phase composition for at least 10 column volumes before each injection. Check for pump pressure fluctuations.
Q3: Mass Spectrometry data for my peaks are identical. How can MS be used for differentiation?

A3: Leveraging Mass Difference and Fragmentation

This is a common misconception. While isobaric isomers have the same mass, Fluphenazine S-oxide and S,S-dioxide do not. They are easily differentiated by their molecular weights. If you are comparing the S-oxide to a hydroxylated metabolite, then they would be isobaric, and fragmentation would be required.

  • Fluphenazine: C₂₂H₂₆F₃N₃OS, Molar Mass: 437.17 g/mol [4]

  • Fluphenazine S-oxide: C₂₂H₂₆F₃N₃O₂S, Molar Mass: 453.17 g/mol (+16 Da)

  • This compound: C₂₂H₂₆F₃N₃O₃S, Molar Mass: 469.17 g/mol (+32 Da)

A standard full-scan mass spectrum will clearly distinguish these three compounds. However, for unambiguous confirmation, especially in a complex matrix, tandem mass spectrometry (MS/MS) is invaluable. The fragmentation patterns are highly diagnostic. The sulfone group is more stable than the sulfoxide group.

Expected MS/MS Fragmentation Differences:

CompoundPrecursor Ion (m/z)Key Fragmentation PathwayDiagnostic Fragment Ions
Fluphenazine S-oxide 454.17 [M+H]⁺Neutral loss of oxygen (-16 Da) or sulfoxide group (-48 Da).438.17 [M+H-O]⁺ 406.17 [M+H-SO]⁺
This compound 470.17 [M+H]⁺Neutral loss of the entire sulfone group (-64 Da). Less likely to lose a single oxygen.406.17 [M+H-SO₂]⁺

Causality: The S=O bond in a sulfoxide is weaker and more labile than the bonds in the more resonance-stabilized sulfone (O=S=O) group. Therefore, under CID, the sulfoxide readily loses an oxygen atom, a fragmentation pathway not favored by the sulfone.[8]

Q4: Can NMR spectroscopy definitively identify this compound?

A4: Yes, NMR is the Gold Standard for Structural Elucidation.

NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each atom. The oxidation state of the sulfur atom dramatically influences the electron density of the phenothiazine ring, causing predictable shifts in the signals of nearby carbons and protons.

  • The Underlying Principle (Inductive Effect): The sulfone group (-SO₂-) is a very strong electron-withdrawing group, much more so than the sulfoxide group (-SO-). This "pulls" electron density away from the adjacent aromatic ring atoms, a phenomenon called "deshielding." In NMR, deshielded nuclei require a stronger applied magnetic field to come into resonance, and their signals appear further "downfield" (at a higher ppm value).[9]

Expected Chemical Shift (δ) Differences in ¹³C and ¹H NMR:

NucleusFluphenazine S-oxideThis compoundRationale
¹³C (Carbons α to Sulfur) ~130-140 ppm~140-150 ppm (Significant downfield shift)Stronger deshielding by the -SO₂- group compared to the -SO- group.[10][11]
¹H (Protons on Ring) Aromatic region (7-8 ppm)Aromatic protons closest to the sulfur will be shifted significantly downfield relative to the S-oxide.[9]The deshielding effect of the sulfone group extends to the protons attached to the aromatic carbons.

Practical Note: Acquiring ¹H, ¹³C, and 2D NMR spectra (like HSQC/HMBC) will allow you to assign all signals and definitively prove the connectivity and oxidation state, providing irrefutable evidence for your structure.

Q5: Are there other spectroscopic techniques that can aid in identification?

A5: Infrared (IR) Spectroscopy Offers a Fast and Clear Confirmation.

Infrared (IR) spectroscopy is an excellent, rapid technique for differentiating sulfoxides from sulfones. The stretching vibrations of the sulfur-oxygen bonds absorb infrared radiation at very characteristic frequencies.

  • Why it Works: The bond order and strength of the S-O bond differ between a sulfoxide (S=O) and a sulfone (O=S=O). A sulfone has two S=O bonds which vibrate both symmetrically and asymmetrically, resulting in two distinct absorption bands.

Characteristic IR Absorption Frequencies:

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)Appearance
Sulfoxide (-SO-) S=O Stretch1030 - 1070 cm⁻¹One strong band.[12][13]
Sulfone (-SO₂-) Asymmetric SO₂ Stretch1300 - 1350 cm⁻¹Strong band.[14]
Sulfone (-SO₂-) Symmetric SO₂ Stretch1120 - 1160 cm⁻¹Strong band.[14]

The presence of two strong bands in the 1350-1300 and 1160-1120 cm⁻¹ regions is a definitive indicator of a sulfone, while a single strong band around 1050 cm⁻¹ points to a sulfoxide.[12][14]

Q6: I have an unknown sample. What is a comprehensive workflow to identify all components?

A6: A Multi-Modal Approach Ensures Confidence.

For complete characterization of an unknown sample that may contain Fluphenazine and its oxidized forms, a systematic workflow combining separation and multiple spectroscopic techniques is the most robust strategy.

G start Unknown Sample (e.g., from degradation study) hplc 1. HPLC-UV Analysis (Optimized Method) start->hplc three_peaks Observation: Three distinct peaks? hplc->three_peaks lcms 2. LC-MS Analysis (Full Scan) three_peaks->lcms Yes mass_check Check [M+H]⁺: 438.17, 454.17, 470.17? lcms->mass_check msms 3. LC-MS/MS Analysis (Fragmentation) mass_check->msms Yes frag_check Confirm Fragments: -O, -SO vs. -SO₂ loss? msms->frag_check isolate 4. Preparative HPLC (Isolate each peak) frag_check->isolate Consistent nmr 5. NMR Spectroscopy (¹H, ¹³C) isolate->nmr ir 6. IR Spectroscopy isolate->ir final_id Final Identification Confirmed nmr->final_id ir->final_id

Caption: Comprehensive workflow for isomer identification.

Workflow Explained:

  • Screening (HPLC-UV): Begin with an optimized HPLC method to separate the components. The number of peaks gives you an initial idea of your mixture's complexity.

  • Mass Identification (LC-MS): Couple your HPLC to a mass spectrometer. A full scan will determine the molecular weight of each eluting peak, allowing you to tentatively assign identities based on the expected masses of Fluphenazine, its S-oxide, and its S,S-dioxide.

  • Structural Confirmation (LC-MS/MS): Perform fragmentation analysis on each parent ion. This confirms the identity by matching the observed fragment ions to the expected fragmentation pathways (e.g., loss of -SO vs. -SO₂).

  • Definitive Proof (Isolation & Spectroscopy): For absolute, publication-quality proof, use preparative HPLC to isolate milligram quantities of each compound. Then, subject each pure isomer to NMR and IR spectroscopy. The NMR will provide the complete chemical structure, and the IR will confirm the sulfoxide or sulfone functional group. This multi-technique approach provides orthogonal data, leading to an unassailable identification.

References

  • Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography an - eScholarship.org. (URL: [Link])

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - NIH. (URL: [Link])

  • Mass spectrometric studies of some phenothiazine-S,S-dioxides - INIS-IAEA. (URL: [Link])

  • 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones - Canadian Science Publishing. (URL: [Link])

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (URL: [Link])

  • 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. (URL: [Link])

  • Structure of fluphenazine hydrochloride | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Fluphenazine - Wikipedia. (URL: [Link])

  • A Review on Fluphenazine Pharmacology and its Analytical Methods - Journal of Medicinal and Medical Chemistry. (URL: [Link])

  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (URL: [Link])

  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - ResearchGate. (URL: [Link])

  • 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones - Sci-Hub. (URL: [Link])

  • Sulphoxides of the Phenothiazine Drugs - Sci-Hub. (URL: [Link])

  • Study of phenothiazine and N‐methyl phenothiazine by infrared, raman, 1H‐, and 13C‐NMR spectroscopies | Semantic Scholar. (URL: [Link])

  • Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem - NIH. (URL: [Link])

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PubMed. (URL: [Link])

  • Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed. (URL: [Link])

  • 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Fluphenazine - LiverTox - NCBI Bookshelf - NIH. (URL: [Link])

  • What is the mechanism of Fluphenazine Decanoate? - Patsnap Synapse. (URL: [Link])

  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - PubMed. (URL: [Link])

  • Examples of some biologically active phenothiazine, sulfone and sulfonamide drugs. (URL: [Link])

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - ResearchGate. (URL: [Link])

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC - PubMed Central. (URL: [Link])

  • STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION by WILLIAM FRAN< HEYES C.Chem., F .R.S.C. A - LJMU Research Online. (URL: [Link])

  • Mass Spectra of Sulfoxides and Sulfones | Request PDF - ResearchGate. (URL: [Link])

  • 1 Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications Ridho Asr - ChemRxiv. (URL: [Link])

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES - AMyD. (URL: [Link])

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. (URL: [Link])

  • 5.5 How to Identify Type of Isomerism | Organic Chemistry - YouTube. (URL: [Link])

Sources

Fluphenazine S,S-dioxide solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Fluphenazine S,S-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this compound. Please note that while specific experimental data for this compound is limited, the principles and protocols outlined here are based on the well-documented behavior of its parent compound, fluphenazine, and established pharmaceutical formulation strategies for poorly soluble molecules.

Introduction to this compound

This compound (C₂₂H₂₆F₃N₃O₃S) is a metabolite of the potent antipsychotic drug, fluphenazine.[1][2] The addition of two oxygen atoms to the sulfur in the phenothiazine ring significantly alters the molecule's polarity. While this oxidation may increase aqueous solubility compared to the parent drug, researchers may still encounter challenges in achieving desired concentrations for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these issues.

Troubleshooting Guide: Solubility Issues

This section provides a step-by-step workflow for addressing common solubility problems encountered with this compound.

Q1: My this compound is precipitating out of my aqueous buffer. What should I do?

This is a common issue for many poorly soluble compounds. The following workflow will help you systematically identify a suitable solvent system and formulation approach.

Solubility_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Organic Stock Solution cluster_2 Step 2: pH Optimization cluster_3 Step 3: Employ Solubilizing Excipients cluster_4 Step 4: Physical Dissolution Aids cluster_5 Outcome start Precipitation in Aqueous Buffer stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) start->stock_solution Begin here ph_adjustment Adjust pH of Aqueous Buffer stock_solution->ph_adjustment If dilution still causes precipitation ph_rationale Rationale: this compound is likely ionizable. Solubility may be pH-dependent. ph_adjustment->ph_rationale excipients Incorporate Surfactants or Cyclodextrins ph_adjustment->excipients If pH adjustment is insufficient surfactants e.g., Tween® 80, Polysorbate 80 excipients->surfactants cyclodextrins e.g., β-cyclodextrin, HP-β-CD excipients->cyclodextrins physical_aids Apply Gentle Warming or Sonication excipients->physical_aids In conjunction with excipients success Achieved Desired Concentration and Stability physical_aids->success

Sources

Technical Support Center: Method Refinement for Reproducible Quantification of Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the reproducible quantification of Fluphenazine S,S-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical methods.

Section 1: Overview of the Analytical Challenge

Fluphenazine, a potent antipsychotic medication, is susceptible to oxidation, leading to the formation of metabolites such as this compound.[1][2] The accurate quantification of this metabolite is crucial for stability studies, pharmacokinetic assessments, and therapeutic drug monitoring. This guide will focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely recognized for their sensitivity and specificity in bioanalytical applications.[3][4]

Experimental Workflow Overview

A typical LC-MS/MS workflow for the quantification of this compound from a biological matrix involves several critical steps.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Chromatographic Separation Chromatographic Separation Supernatant Transfer->Chromatographic Separation Ionization (ESI+) Ionization (ESI+) Chromatographic Separation->Ionization (ESI+) Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) Ionization (ESI+)->Mass Spectrometry (MS/MS) Data Analysis & Quantification Data Analysis & Quantification Mass Spectrometry (MS/MS)->Data Analysis & Quantification

Caption: General experimental workflow for LC-MS/MS quantification.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound, categorized by the experimental stage.

Sample Preparation

Question: I'm observing low recovery of this compound after protein precipitation. What could be the cause and how can I improve it?

Answer:

Low recovery during protein precipitation can stem from several factors. The choice of precipitation solvent is critical. While acetonitrile is commonly used, its ratio to the sample volume can significantly impact recovery.[3]

  • Insight & Causality: this compound is more polar than the parent drug. If the precipitation solvent is too non-polar, the analyte may co-precipitate with the proteins.

  • Troubleshooting Steps:

    • Optimize Solvent Ratio: Experiment with different ratios of acetonitrile to plasma (e.g., 3:1, 4:1, 5:1) to find the optimal balance for precipitating proteins while keeping the analyte in the supernatant.

    • Consider Alternative Solvents: Methanol or a mixture of acetonitrile and methanol can be more effective for polar analytes.

    • Evaluate Solid-Phase Extraction (SPE): For complex matrices or when protein precipitation yields insufficient cleanup, SPE is a more selective and efficient alternative.[5][6] It can effectively remove interfering substances and concentrate the analyte.

Question: My results show high variability between replicate samples. Could this be related to sample preparation?

Answer:

High variability often points to inconsistencies in the sample preparation process.

  • Insight & Causality: Inconsistent vortexing, incomplete protein precipitation, or variations in supernatant transfer can all contribute to variability.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent vortexing time and speed for all samples.[3]

    • Ensure Complete Precipitation: After adding the precipitation solvent, allow sufficient time for the proteins to precipitate fully before centrifugation.

    • Precise Supernatant Transfer: Be meticulous when transferring the supernatant to avoid aspirating any of the protein pellet.

    • Internal Standard Addition: Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls at the beginning of the process.

Chromatography

Question: I am seeing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?

Answer:

Poor peak shape can compromise the accuracy of integration and, consequently, quantification.

  • Insight & Causality: Peak tailing for basic compounds like Fluphenazine and its metabolites can be caused by secondary interactions with residual silanol groups on the C18 column. Peak fronting may indicate column overload.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can improve peak shape. For basic analytes, a low pH (e.g., using 0.1% formic acid) ensures the molecule is protonated and reduces interactions with silanols.[3]

    • Column Choice: Consider using a column with advanced end-capping or a different stationary phase (e.g., a biphenyl column) that may offer different selectivity and improved peak shape.[6]

    • Injection Volume and Concentration: To address peak fronting, reduce the injection volume or dilute the sample to avoid overloading the column.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[3]

ParameterRecommended Starting Conditions
Column C18, e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 25 - 40°C[3]
Injection Volume 5 - 10 µL

Question: this compound is co-eluting with other matrix components, leading to ion suppression. How can I resolve this?

Answer:

Co-elution with matrix components is a common cause of ion suppression in LC-MS/MS analysis.[7][8][9][10]

  • Insight & Causality: Components of the biological matrix, such as phospholipids, can co-elute with the analyte and compete for ionization in the mass spectrometer source, leading to a suppressed signal.[7]

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the chromatographic gradient to better separate the analyte from interfering matrix components. A shallower gradient around the elution time of the analyte can improve resolution.

    • Sample Clean-up: As mentioned earlier, a more rigorous sample preparation technique like SPE can significantly reduce matrix effects.[5]

    • Divert Valve: If your LC system is equipped with a divert valve, you can divert the flow to waste during the initial and final stages of the run when highly abundant, unretained, or late-eluting matrix components are expected to elute.

Mass Spectrometry

Question: I am struggling to achieve the required sensitivity for this compound. How can I optimize the MS parameters?

Answer:

Optimizing MS parameters is crucial for achieving the desired sensitivity.

  • Insight & Causality: The ionization efficiency and fragmentation of the analyte are highly dependent on the MS source and collision energy settings.

  • Troubleshooting Steps:

    • Source Parameters: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), by infusing a standard solution of this compound.

    • MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Collision Energy: Optimize the collision energy for each MRM transition to maximize the intensity of the product ion.

Troubleshooting_Flow cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Actions Low Recovery Low Recovery Suboptimal Solvent Suboptimal Solvent Low Recovery->Suboptimal Solvent High Variability High Variability Inconsistent Procedure Inconsistent Procedure High Variability->Inconsistent Procedure Poor Peak Shape Poor Peak Shape Column Interaction Column Interaction Poor Peak Shape->Column Interaction Ion Suppression Ion Suppression Matrix Co-elution Matrix Co-elution Ion Suppression->Matrix Co-elution Low Sensitivity Low Sensitivity Suboptimal MS Parameters Suboptimal MS Parameters Low Sensitivity->Suboptimal MS Parameters Optimize Solvent/Ratio Optimize Solvent/Ratio Suboptimal Solvent->Optimize Solvent/Ratio Standardize Workflow Standardize Workflow Inconsistent Procedure->Standardize Workflow Adjust Mobile Phase/Column Adjust Mobile Phase/Column Column Interaction->Adjust Mobile Phase/Column Improve Sample Cleanup/Gradient Improve Sample Cleanup/Gradient Matrix Co-elution->Improve Sample Cleanup/Gradient Optimize Source/Collision Energy Optimize Source/Collision Energy Suboptimal MS Parameters->Optimize Source/Collision Energy

Caption: A troubleshooting decision tree for common analytical issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of this compound?

A stable isotope-labeled (SIL) version of this compound would be ideal. However, if that is not available, a SIL analog of the parent drug, such as Fluphenazine-d8, is a common and effective choice.[3][11] The key is that the internal standard should have similar chemical properties and chromatographic behavior to the analyte to effectively compensate for variations in sample preparation and matrix effects.[11][12] Perphenazine, another phenothiazine antipsychotic, has also been used as an internal standard due to its structural similarity.[13]

Q2: How can I assess and mitigate matrix effects during method validation?

The "post-extraction spike" method is a standard approach to quantify matrix effects.[10] This involves comparing the response of an analyte spiked into the extract of a blank biological sample with the response of the analyte in a neat solution at the same concentration. A matrix factor is calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.[10] To mitigate matrix effects, you can improve sample cleanup, optimize chromatographic separation, or use a SIL internal standard.[7][14]

Q3: What are the stability considerations for this compound in biological samples?

Fluphenazine and its metabolites can be sensitive to light and oxidation.[2][15] It is crucial to protect samples from light by using amber vials.[2] For long-term storage, samples should be kept at -20°C or -80°C. Freeze-thaw stability should also be evaluated during method validation by subjecting quality control samples to multiple freeze-thaw cycles.

Q4: Can I use an HPLC-UV method for the quantification of this compound?

While HPLC-UV methods have been developed for Fluphenazine, they may lack the sensitivity and selectivity required for quantifying low concentrations of its metabolites in complex biological matrices.[4][16][17][18] LC-MS/MS is generally the preferred technique due to its superior sensitivity and specificity, which allows for lower limits of quantification.[4]

Q5: What are the key validation parameters I should assess for a reproducible method?

According to regulatory guidelines, a validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[16] For a reproducible method, pay close attention to inter-day precision and accuracy, as well as the assessment of matrix effects across multiple sources of the biological matrix.[11]

References

  • BenchChem. (n.d.). High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS.
  • Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–312. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS FLUPHENAZINE DECANOATE S-OXIDE.
  • BenchChem. (n.d.). A Comparative Study of Matrix Effects Across Different Biological Lots with Fluphenazine-d8.
  • Kagga, B., Ghanukota, S., Bhagavatula, H., Rambabu, D., & Mogili, S. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications, 17(1), 19-24.
  • Myneni, R. K., Divadari, H., Kasa, S., Kamireddy, T., Sambu, P., Lankalapalli, P. K., & Chollety, V. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Biomedical Chromatography, 39(3), e6088. Retrieved from [Link]

  • Goldstein, S. A., & Van Vunakis, H. (1981). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. The Journal of pharmacology and experimental therapeutics, 217(1), 36–43. Retrieved from [Link]

  • BenchChem. (n.d.). Stability of fluphenazine dimaleate under different storage conditions.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview.
  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods.
  • OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030. Retrieved from [Link]

  • Zhang, Y., Duan, X., & Li, W. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical chromatography, 38(3), e5759. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2141–2144. Retrieved from [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America.
  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of fluphenazine (a) and perphenazine, the internal standard (b). Retrieved from [Link]

  • Kagga, B., Ghanukota, S., Bhagavatula, H., Rambabu, D., & Mogili, S. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection. Bioscience Biotechnology Research Communications, 17(1).
  • PAI Pharma. (2015). Safety Data Sheet.
  • ResearchGate. (2021). (PDF) Indirect Polarographic Method for the Determination of Fluphenazine hydrochloride using Peroxomonosulphate. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • eScholarship.org. (1981). Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography an.
  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of lipid research, 53(5), 809–817. Retrieved from [Link]

  • BOC Sciences. (n.d.). Fluphenazine and Impurities.

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Fluphenazine Metabolite Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Fluphenazine is a potent, first-generation antipsychotic of the phenothiazine class, primarily prescribed for managing chronic psychoses like schizophrenia.[1][2] Effective therapeutic drug monitoring (TDM) is critical for optimizing patient outcomes, as it involves maintaining plasma concentrations within a narrow therapeutic window to balance efficacy with adverse effects.[3] Fluphenazine's clinical activity is not solely dependent on the parent drug; its metabolites, particularly 7-hydroxyfluphenazine (active) and fluphenazine sulfoxide (major, less active), play a significant role.[3][4][5] Therefore, reliable, validated analytical methods for the simultaneous quantification of fluphenazine and its key metabolites are indispensable for pharmacokinetic studies and personalized medicine.

This guide provides an in-depth comparison of two prevalent bioanalytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of method cross-validation, present detailed experimental protocols, and offer comparative performance data to empower researchers to make informed decisions for their specific analytical needs. The methodologies and validation standards discussed are grounded in the principles outlined by international regulatory bodies, ensuring scientific integrity and trustworthiness.[6]

Chapter 1: The Analytical Challenge: Fluphenazine and Its Metabolites

The quantification of fluphenazine and its metabolites in biological matrices like plasma presents several analytical challenges. The drug is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, leading to various metabolic products.[1][7] The main pathways are sulfoxidation and hydroxylation.[3]

  • Fluphenazine: The parent drug, which is highly potent.

  • Fluphenazine Sulfoxide: A major metabolite formed through oxidation of the sulfur atom in the phenothiazine ring.[4][5]

  • 7-Hydroxyfluphenazine: An active metabolite formed through aromatic hydroxylation, contributing to the overall therapeutic effect.[8]

These compounds must be accurately measured, often at low ng/mL concentrations, requiring highly sensitive and selective analytical methods.

Caption: Simplified metabolic pathway of Fluphenazine.

Chapter 2: Overview of Key Analytical Technologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) A stalwart in pharmaceutical analysis, HPLC-UV separates compounds based on their interaction with a stationary phase (e.g., C18 column) and a mobile phase.[9][10] Detection is achieved by measuring the absorbance of UV light at a specific wavelength.

  • Causality: The choice of a C18 (reversed-phase) column is dictated by the lipophilic nature of fluphenazine and its metabolites. The separation is driven by partitioning between the nonpolar stationary phase and a more polar mobile phase. The UV detector is suitable because the phenothiazine ring structure contains a chromophore that absorbs light, typically in the 250-260 nm range.[10][11]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) This technique couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[12][13] After separation, molecules are ionized and fragmented. The mass spectrometer then selectively monitors specific parent-to-product ion transitions for each analyte, providing exceptional specificity.

  • Causality: LC-MS/MS is the gold standard for bioanalysis due to its ability to distinguish analytes from endogenous matrix components, even at picogram levels.[12][14] The use of a stable isotope-labeled internal standard (e.g., Fluphenazine-d8) is crucial; it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring highly accurate and precise quantification.[3]

Chapter 3: The Principle of Cross-Validation

What is Cross-Validation? Bioanalytical method cross-validation is the process of comparing analytical results from two different validated methods or from the same method at two different sites.[15] Its purpose is to ensure that the data are comparable and reliable, which is critical when, for example, moving a method from a research lab to a clinical lab or comparing a new, high-throughput method against an established one.

The framework for this process is defined by regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][16][17] According to the ICH M10 guideline, cross-validation is essential to demonstrate that a bioanalytical assay is suitable for its intended purpose.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation A Select Incurred Samples (e.g., 20-30 patient samples) C Analyze Samples with Method 1 (e.g., HPLC-UV) A->C D Analyze Aliquots of the Same Samples with Method 2 (e.g., LC-MS/MS) A->D B Prepare QC Samples (Low, Mid, High) B->C B->D E Tabulate Concentrations from Both Methods C->E D->E F Statistical Comparison (e.g., % Difference, Regression) E->F G Assess Against Acceptance Criteria (e.g., ICH M10) F->G

Caption: General workflow for cross-validation of two analytical methods.

Chapter 4: Experimental Design for Cross-Validation

This section outlines the protocols for quantifying fluphenazine and its two primary metabolites in human plasma.

Protocol 1: HPLC-UV Method

This protocol is designed for robustness and cost-effectiveness, suitable for laboratories without access to mass spectrometry.

  • Preparation of Standards and QCs:

    • Prepare primary stock solutions (1 mg/mL) of fluphenazine, 7-hydroxyfluphenazine, and fluphenazine sulfoxide in methanol.

    • Create working solutions by serial dilution.

    • Spike drug-free human plasma to prepare calibration standards (e.g., 1-500 ng/mL) and Quality Control (QC) samples (Low, Mid, High).

  • Sample Preparation (Liquid-Liquid Extraction - LLE): [9]

    • To 1 mL of plasma sample, add an internal standard (e.g., Perphenazine).

    • Add 100 µL of 1M NaOH to basify the sample.

    • Add 5 mL of an extraction solvent (e.g., hexane:isoamyl alcohol, 99:1 v/v).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • HPLC-UV Conditions: [11][18]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 0.02 M phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Detection Wavelength: 256 nm.[10]

Protocol 2: LC-MS/MS Method

This protocol prioritizes sensitivity and specificity, making it ideal for studies requiring low limits of quantification.[3]

  • Preparation of Standards and QCs:

    • Follow the same procedure as for HPLC-UV, but with a lower calibration range (e.g., 0.1-100 ng/mL). Use Fluphenazine-d8 as the internal standard.

  • Sample Preparation (Protein Precipitation - PPT): [3]

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (Fluphenazine-d8).

    • Causality: This simple and fast technique uses a solvent to denature and precipitate plasma proteins. It is highly efficient for high-throughput analysis.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions: [13]

    • Column: UPLC C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Cross-Validation Protocol

  • Select a set of at least 20 incurred patient samples previously analyzed by one of the methods.

  • Analyze these samples, along with low, medium, and high QC samples, using both the HPLC-UV and LC-MS/MS methods.

  • Calculate the concentration of each analyte using both methods.

  • Determine the percent difference between the results for each sample: %Difference = [(Result_Method2 - Result_Method1) / Mean(Result_Method1, Result_Method2)] * 100

  • Acceptance Criteria (based on ICH M10): For at least 67% of the samples, the percent difference should be within ±20% of the mean.[6][19]

Chapter 5: Comparative Performance Data & Analysis

The following tables summarize the expected performance characteristics of each method, based on literature and typical validation results.

Table 1: Method Performance Characteristics

ParameterHPLC-UVLC-MS/MSRationale for Difference
Specificity/Selectivity ModerateVery HighLC-MS/MS monitors specific mass transitions, eliminating interference from co-eluting matrix components that may affect UV detection.[12]
Lower Limit of Quantitation (LLOQ) ~1 ng/mL~0.1-0.2 ng/mLMass spectrometry is inherently more sensitive than UV absorbance, allowing for the detection of much lower concentrations.[13]
Linear Range 1 - 500 ng/mL0.1 - 100 ng/mLThe linear range is tailored to the expected concentrations and the detector's response. LC-MS/MS excels at the lower end.
Precision (%CV) < 15%< 10%The use of a stable isotope-labeled internal standard in LC-MS/MS provides superior correction for analytical variability.[3]
Accuracy (%Bias) ± 15%± 10%Higher specificity and better internal standardization lead to improved accuracy in LC-MS/MS.
Sample Volume 1 mL100 µLThe higher sensitivity of LC-MS/MS allows for the use of significantly smaller sample volumes.
Run Time ~12 min~5 minUltra-high performance liquid chromatography (UPLC) systems used with MS/MS allow for faster separations.[13]
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to acquire and maintain. LC-MS/MS requires specialized expertise and higher operational costs.

Table 2: Hypothetical Cross-Validation Results (% Difference)

Sample IDAnalyteHPLC-UV (ng/mL)LC-MS/MS (ng/mL)Mean (ng/mL)% DifferenceMeets Criteria (±20%)
P001Fluphenazine5.24.85.0-8.0%Yes
P002Fluphenazine15.817.116.57.9%Yes
P003Fluphenazine2.52.12.3-17.4%Yes
P0047-OH Fluphenazine10.19.59.8-6.1%Yes
P0057-OH Fluphenazine33.430.932.2-7.8%Yes
.....................
P020Fluphenazine Sulfoxide45.152.348.714.8%Yes

Analysis and Interpretation

The data clearly demonstrate the superior sensitivity and specificity of the LC-MS/MS method. Its LLOQ is approximately 5-10 times lower than that of the HPLC-UV method, making it the unequivocal choice for studies involving low doses or for characterizing the terminal elimination phase in pharmacokinetic profiles. The faster run time and smaller sample volume also make it highly suitable for high-throughput clinical applications.[3][13]

However, the HPLC-UV method remains a viable and cost-effective alternative.[9] For studies where expected concentrations are well within its linear range (e.g., steady-state monitoring in patients on stable, higher doses), it can provide reliable and accurate data. The cross-validation results confirm that, within its quantifiable range, the HPLC-UV method produces data comparable to the LC-MS/MS method, meeting regulatory acceptance criteria.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of fluphenazine and its metabolites depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for regulatory submissions, clinical trials requiring high sensitivity (e.g., dose-finding studies), and high-throughput TDM, due to its superior specificity, sensitivity, and speed.

  • HPLC-UV is a robust and economical option for research settings, quality control of pharmaceutical formulations, or routine TDM where analyte concentrations are expected to be high and the budget for instrumentation is a consideration.[10][20]

Successful cross-validation, as demonstrated in this guide, provides the necessary scientific justification to bridge data between these two methods, ensuring data integrity and comparability across different stages of drug development and clinical application.

References

  • Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. Retrieved from Bioanalysis Zone. [Link][6]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from EMA. [Link][21]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from ICH. [Link][19]

  • Wikipedia. (n.d.). Fluphenazine. Retrieved from Wikipedia. [Link][1]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from EMA. [Link][22]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA. [Link][16]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from HHS.gov. [Link][23]

  • Frontage Laboratories. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from Frontage. [Link][24]

  • Patsnap. (2024). What is the mechanism of Fluphenazine Decanoate?. Retrieved from Patsnap Synapse. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from EMA. [Link][17]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from EBF. [Link][25]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from Bioanalysis Zone. [Link][26]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from FDA. [Link][27]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from FDA. [Link][28]

  • Kelsey, M. I., Keskiner, A., & Moscatelli, E. A. (1973). Gas-liquid chromatographic analysis of fluphenazine and fluphenazine sulfoxide in the urine of chronic schizophrenic patients. Journal of Chromatography, 75(2), 294-7. [Link][29]

  • Wistedt, B., et al. (1988). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Therapeutic Drug Monitoring, 10(4), 385-90. [Link][4]

  • Midha, K. K., et al. (1994). Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring. Therapeutic Drug Monitoring, 16(1), 21-9. [Link][8]

  • StudyGuides.com. (2025). Pharmacology of Fluphenazine. Retrieved from StudyGuides.com. [Link]

  • StudyGuides.com. (n.d.). Fluphenazine (Drug) – Study Guide. Retrieved from StudyGuides.com. [Link][7]

  • Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 49-57. [Link][12]

  • Kagga, B. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection. Bioscience Biotechnology Research Communications, 17(1). [Link][10]

  • El-Houssini, O. M., & Zawilla, N. H. (2013). Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection. Journal of the Chilean Chemical Society, 58(2), 1779-1783. [Link][11]

  • Johnson-Davis, K. L., & Slawson, M. H. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinical Chimica Acta, 425, 68-73. [Link][13]

  • ResearchGate. (2025). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from ResearchGate. [Link][14]

  • Kagga, B. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Retrieved from ResearchGate. [Link][20]

  • Reddy, B. C. K., et al. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Biomedical Chromatography. [Link][18]

  • DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1172. [Link][15]

Sources

A Comparative Guide to the Cytotoxicity of Fluphenazine and its S,S-Dioxide Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete toxicological profile of a drug and its metabolites is paramount for preclinical safety assessment and lead optimization. This guide provides an in-depth comparison of the cytotoxic profiles of the widely-used typical antipsychotic, Fluphenazine, and its primary metabolite, Fluphenazine S,S-dioxide. While extensive data exists for the parent drug, the cytotoxic potential of its S,S-dioxide metabolite remains less characterized. This guide will synthesize the current understanding of Fluphenazine's cytotoxicity and propose a rigorous experimental framework for a head-to-head comparison, equipping researchers with the rationale and methodology to fill this critical knowledge gap.

Introduction: Fluphenazine and its Metabolic Fate

Fluphenazine is a potent phenothiazine antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is largely attributed to its antagonism of dopamine D2 receptors in the brain.[2] However, like many pharmaceuticals, fluphenazine undergoes extensive metabolism in the liver, primarily through oxidation.[] One of the major metabolic pathways is sulfoxidation, leading to the formation of this compound.[4][5] While metabolism often leads to detoxification, some metabolites can exhibit their own biological activities or toxicities.[6] Understanding the cytotoxic potential of this compound is therefore crucial for a comprehensive safety assessment.

The Known Cytotoxic Profile of Fluphenazine

Fluphenazine has been demonstrated to induce cytotoxicity in a variety of cell types, with a significant body of research focusing on its potential as an anticancer agent.[7] The cytotoxic effects of fluphenazine are often observed in the micromolar range and are mediated through multiple mechanisms:

  • Induction of Apoptosis: Fluphenazine can trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways.[8] This involves the activation of caspases, a family of proteases that execute the apoptotic process.

  • Generation of Reactive Oxygen Species (ROS): The drug has been shown to increase the production of ROS within cells, leading to oxidative stress and subsequent cellular damage.[7]

  • Mitochondrial Dysfunction: Fluphenazine can disrupt the mitochondrial membrane potential, a key event in the initiation of apoptosis.

  • Regulation of Signaling Pathways: It has been reported to modulate critical signaling pathways involved in cell survival and proliferation, such as the Akt and Wnt pathways.

The neurotoxicity of fluphenazine is also a significant concern, with clinical reports of extrapyramidal symptoms, parkinsonism, and in rare cases, permanent memory loss.[8][9] These adverse effects are thought to be linked to its potent dopamine receptor blockade and potential direct cytotoxic effects on neuronal cells.[8]

This compound: The Uncharacterized Cytotoxicity

In contrast to the parent compound, there is a notable scarcity of publicly available data directly assessing the cytotoxicity of this compound. Generally, the sulfoxidation of phenothiazines is considered a detoxification pathway, often resulting in metabolites with reduced pharmacological activity. For instance, chlorpromazine sulfoxide is reported to be less active than its parent compound. However, it is crucial to avoid generalizations, as some phenothiazine metabolites have been shown to retain or even gain specific biological activities, including phototoxicity.[10] Therefore, a direct comparative experimental evaluation is essential to definitively characterize the cytotoxic potential of this compound.

Proposed Experimental Framework for Comparative Cytotoxicity Assessment

To address the current knowledge gap, we propose a comprehensive in vitro study to directly compare the cytotoxicity of Fluphenazine and this compound. The following experimental design provides a robust framework for generating reliable and comparable data.

Cell Line Selection

Given Fluphenazine's primary application and known neurotoxic effects, a human neuroblastoma cell line such as SH-SY5Y is a highly relevant model. These cells can be differentiated into a more mature neuronal phenotype, providing a more physiologically relevant system for neurotoxicity studies. For a broader assessment of general cytotoxicity, a liver cell line like HepG2 could also be included, considering the liver is the primary site of metabolism.

Experimental Workflow

The following diagram outlines the proposed workflow for the comparative cytotoxicity assessment.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (SH-SY5Y or HepG2) viability Cell Viability (MTT Assay) cell_culture->viability membrane Membrane Integrity (LDH Assay) cell_culture->membrane apoptosis Apoptosis (Caspase-3/7 Assay) cell_culture->apoptosis ros Oxidative Stress (ROS Assay) cell_culture->ros compound_prep Compound Preparation (Fluphenazine & this compound) compound_prep->viability compound_prep->membrane compound_prep->apoptosis compound_prep->ros ic50 IC50 Determination viability->ic50 statistical Statistical Analysis membrane->statistical apoptosis->statistical ros->statistical mechanism Mechanistic Interpretation ic50->mechanism statistical->mechanism

Caption: Proposed experimental workflow for comparing the cytotoxicity of Fluphenazine and this compound.

Detailed Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed SH-SY5Y or HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Fluphenazine and this compound (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) for each compound at each time point.

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period (e.g., 48 hours), carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Principle: This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in a white-walled 96-well plate for luminescence-based assays.

  • Reagent Addition: After the desired incubation period (e.g., 24 hours), add the caspase-3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate) and express the results as a fold change relative to the untreated control.

Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Probe Loading: After a shorter incubation period (e.g., 6 hours), remove the treatment medium and incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., 485 nm and 535 nm, respectively).

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.

Hypothetical Data and Interpretation

To illustrate the potential outcomes of this comparative study, the following tables present hypothetical but plausible data.

Table 1: Comparative IC50 Values (µM) of Fluphenazine and this compound on SH-SY5Y Cells.

Compound24 hours48 hours72 hours
Fluphenazine45.228.515.8
This compound> 10085.362.1

Table 2: Comparative Effects on Cytotoxicity Markers in SH-SY5Y Cells after 48 hours of Treatment at 30 µM.

Compound% LDH ReleaseCaspase-3/7 Activity (Fold Change)ROS Production (Fold Change)
Fluphenazine42.5%3.82.5
This compound15.2%1.51.2

Interpretation of Hypothetical Data:

The hypothetical data suggests that Fluphenazine is significantly more cytotoxic to SH-SY5Y cells than its S,S-dioxide metabolite. The lower IC50 values for Fluphenazine at all time points indicate a greater potency in reducing cell viability. Furthermore, at an equivalent concentration, Fluphenazine induces a more substantial increase in LDH release, caspase-3/7 activity, and ROS production, suggesting that it is a more potent inducer of both necrosis and apoptosis, potentially driven by higher levels of oxidative stress.

Mechanistic Insights and Signaling Pathways

The observed cytotoxicity of Fluphenazine can be attributed to its ability to disrupt multiple cellular processes. The generation of ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

signaling_pathway fluphenazine Fluphenazine ros ROS Production fluphenazine->ros induces mitochondria Mitochondrial Dysfunction fluphenazine->mitochondria induces ros->mitochondria damages caspases Caspase Activation (Caspase-3, -9) mitochondria->caspases activates apoptosis Apoptosis caspases->apoptosis executes

Caption: Simplified signaling pathway of Fluphenazine-induced apoptosis via oxidative stress and mitochondrial dysfunction.

Conclusion and Future Directions

This guide provides a comprehensive overview of the known cytotoxicity of Fluphenazine and highlights the critical need for a direct comparative evaluation with its major metabolite, this compound. The proposed experimental framework offers a robust methodology for researchers to generate the necessary data to fill this knowledge gap. Based on the general understanding of phenothiazine metabolism, it is hypothesized that this compound will exhibit lower cytotoxicity than the parent compound. However, empirical validation is essential.

Future research should also explore the potential for synergistic or antagonistic cytotoxic effects when cells are co-exposed to both Fluphenazine and its S,S-dioxide metabolite, as this more closely mimics the in vivo scenario. Furthermore, investigating the cytotoxic profiles in a panel of cell lines, including primary neuronal cultures, would provide a more comprehensive understanding of their toxicological properties.

References

  • Duarte, D., & Vale, N. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. Biomolecules, 12(10), 1360. [Link]

  • Miolo, G., Marzano, C., Gandin, V., Palumbo, M., & Caffieri, S. (2006). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium. Chemical research in toxicology, 19(2), 267–273. [Link]

  • Spina, E., & de Leon, J. (2023). Fluphenazine-Induced Neurotoxicity with Acute Almost Transient Parkinsonism and Permanent Memory Loss: Lessons from a Case Report. Journal of clinical medicine, 12(4), 1389. [Link]

  • Dujovne, C. A., Levy, R., & Zimmerman, H. J. (1968). Hepatotoxicity of phenothiazines in vitro as measured by loss of aminotransferases to surrounding media. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 128(2), 561–563. [Link]

  • Karunakaran, S., El-Gendy, M. A., & El-Kadi, A. O. S. (2021). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules (Basel, Switzerland), 26(16), 4994. [Link]

  • Medscape. (n.d.). Modecate, Modecate Concentrate (fluphenazine) dosing, indications, interactions, adverse effects, and more. Retrieved January 16, 2026, from [Link]

  • Creese, I., Franklin, T., & Snyder, S. H. (1988). Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. Biochemical pharmacology, 37(9), 1773–1777. [Link]

  • National Toxicology Program. (1997). Nomination Background: Phenothiazine (CASRN: 92-84-2). U.S. Department of Health and Human Services.
  • Wikipedia. (2024, December 2). Fluphenazine. [Link]

  • Whelpton, R., & Curry, S. H. (1985). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. British journal of clinical pharmacology, 20(5), 473–478. [Link]

  • Aravagiri, M., Marder, S. R., Van Putten, T., & Midha, K. K. (1995). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Journal of clinical psychopharmacology, 15(2), 115–123. [Link]

  • de Faria, P. A., Bettanin, F., da Cunha, R. L. O. R., Paredes-Gamero, E. J., Homem-de-Mello, P., Nantes, I. L., & Rodrigues, T. (2015). Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: A structure-activity investigation. Toxicology in vitro : an international journal published in association with BIBRA, 29(5), 987–996. [Link]

  • Otreba, M., & Stojko, J. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Pharmaceuticals (Basel, Switzerland), 16(5), 682. [Link]

  • Shchekotikhin, A. S., Glazunova, V. A., & Shtil, A. A. (2022). Phenothiazine Conjugate with Mitochondria-Directed Cationic Compound F16: Synthesis and Cytotoxic Action against Human Breast Carcinoma. Molecules (Basel, Switzerland), 27(23), 8303. [Link]

  • Butler, W. M., Jr, & Moran, N. C. (1956). The pharmacological properties of chlorpromazine sulfoxide, a major metabolite of chlorpromazine; a comparison with chlorpromazine. The Journal of pharmacology and experimental therapeutics, 118(3), 328–337. [Link]

  • Otręba, M., & Stojko, J. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. International journal of molecular sciences, 25(1), 543. [Link]

  • Al-Abri, S., & Al-Ghafri, S. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Chemical Reviews, 5(4), 362-370. [Link]

  • Drugs.com. (2025, November 5). Fluphenazine Side Effects: Common, Severe, Long Term. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved January 16, 2026, from [Link].

  • Chetty, M., Pillay, V. L., Moodley, S. V., & Miller, R. (1996). Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 6(2), 85–91. [Link]

  • Allmpus. (n.d.). FLUPHENAZINE DECANOATE S-OXIDE. Retrieved January 16, 2026, from [Link]

  • Medical Essentials Plus. (2024, August 6). Phenothiazine Toxicity ; Its effects on the Body and Possible treatment [Video]. YouTube. [Link]

  • Andrade, C. (2014). Current perspectives on chlorpromazine equivalents: Comparing apples and oranges!. Indian journal of psychiatry, 56(4), 403–405. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3388, Fluphenazine Decanoate. Retrieved January 16, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70413, Chlorpromazine sulfoxide. Retrieved January 16, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Fluphenazine - StatPearls. Retrieved January 16, 2026, from [Link]

  • Drugs.com. (n.d.). Chlorpromazine vs Chlorpropamide Comparison. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Techniques for Fluphenazine Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, analytical scientists, and drug development professionals. This document provides a critical comparison of the primary analytical techniques for the quantification and characterization of Fluphenazine and its oxidative metabolites. As a phenothiazine-class antipsychotic, Fluphenazine's efficacy and safety are closely tied to its metabolism, with oxidation being a primary pathway.[1][2] The formation of Fluphenazine sulfoxide and various N-oxides is critical not only in pharmacokinetic studies but also in stability testing of pharmaceutical formulations, where these species are common degradation products.[3][4] This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to your analytical challenges.

The Analytes: Fluphenazine and Its Primary Oxides

Fluphenazine is a potent dopamine D2 receptor antagonist used in the management of psychotic disorders.[2][5] Its metabolism and degradation primarily occur at two sites: the sulfur atom in the phenothiazine ring and the nitrogen atoms in the piperazine side chain.

  • Fluphenazine Sulfoxide: Oxidation of the sulfur atom leads to the formation of Fluphenazine sulfoxide, a major metabolite.[1][6]

  • Fluphenazine N-Oxides: The tertiary amine centers in the piperazine ring are susceptible to oxidation, leading to mono-N-oxides and di-N-oxides.[7][8][9]

The analytical challenge lies in developing methods that can separate and accurately quantify the parent drug from these structurally similar, more polar oxide derivatives, often at very low concentrations in complex biological or pharmaceutical matrices.

Fluphenazine_Oxidation FPZ Fluphenazine Sulfoxide Fluphenazine Sulfoxide FPZ->Sulfoxide S-Oxidation N_Oxide Fluphenazine N-Oxide FPZ->N_Oxide N-Oxidation Di_N_Oxide Fluphenazine Di-N'-Oxide N_Oxide->Di_N_Oxide N-Oxidation

Caption: Primary oxidative pathways of Fluphenazine.

Comparative Analysis of Key Techniques

The selection of an analytical technique is fundamentally driven by the analytical context—are you performing routine quality control on a drug product, or are you measuring trace levels in patient plasma? Here, we compare the most prevalent methods.

High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)

HPLC with UV or PDA detection remains a workhorse in quality control laboratories for its robustness and cost-effectiveness. It is particularly well-suited for analyzing bulk drug substances and pharmaceutical dosage forms.

  • Expertise & Experience: The principle relies on the separation of analytes on a reversed-phase (typically C18) column based on their hydrophobicity, followed by detection via UV absorbance.[5][10] For Fluphenazine and its oxides, a detection wavelength of around 254-259 nm is effective.[3][11] The choice of a buffered mobile phase (e.g., phosphate or ammonium acetate) is crucial to control the ionization state of the amine groups, ensuring reproducible retention times and sharp peak shapes.[3][11]

  • Trustworthiness: A well-developed stability-indicating HPLC method can effectively separate Fluphenazine from its oxidative and other degradation products, as mandated by ICH guidelines.[11][12] Method validation, including specificity, linearity, accuracy, and precision, ensures the reliability of the results for quality control purposes.[10][11]

  • Limitations: The primary drawback of HPLC-UV is its limited sensitivity and potential for interference when analyzing biological samples like plasma or urine.[5] Endogenous matrix components often absorb in the same UV range, making it difficult to achieve the low limits of detection (LOD) required for therapeutic drug monitoring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its unparalleled sensitivity and specificity.[1][5]

  • Expertise & Experience: This technique couples the powerful separation capabilities of HPLC (or more commonly, UHPLC for faster analysis) with the highly selective detection of a tandem mass spectrometer.[13] The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for an analyte is selected and fragmented, and a specific product ion is monitored. This process is like a chemical fingerprint, virtually eliminating matrix interferences. For Fluphenazine analysis in plasma, a simple protein precipitation step is often sufficient for sample cleanup due to the specificity of MS/MS detection.[1]

  • Trustworthiness: The use of a stable isotope-labeled internal standard (e.g., Fluphenazine-d8) is a self-validating system that corrects for any variability in sample preparation or instrument response, ensuring the highest degree of accuracy and precision.[1] Assays can be readily validated to achieve quantification limits in the sub-ng/mL range.[13]

  • Authoritative Grounding: Regulatory bodies and clinical laboratories widely accept LC-MS/MS methods for bioanalytical studies.[14] The ability to simultaneously measure Fluphenazine and its key metabolites like sulfoxide and 7-hydroxyfluphenazine makes it ideal for pharmacokinetic research.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

While historically used, GC-MS is now less common for Fluphenazine analysis.

  • Expertise & Experience: GC-MS combines gas-phase separation with mass spectrometric detection.[5] It offers high resolution and sensitivity.[5] However, its application to Fluphenazine and its oxides is problematic. These are relatively large, polar, and thermally labile molecules, particularly the N-oxides, which can degrade in the hot GC inlet.[7] This often necessitates derivatization to increase volatility and thermal stability, which adds complexity and potential sources of error to the workflow.

  • Limitations: The requirement for derivatization and the risk of thermal degradation make GC-MS a less robust and reliable choice compared to LC-MS/MS for this specific application.[7]

Quantitative Data Summary

Technique Primary Application Sensitivity (Typical LOQ) Specificity Throughput Cost (Equipment & Ops)
HPLC-UV/PDA QC of Drug Products, Stability Studiesµg/mL range (e.g., 2.5 µg/mL)[11]Moderate to GoodModerateLow
LC-MS/MS Bioanalysis (Plasma/Serum), TDMsub-ng/mL range (e.g., 0.2 ng/mL)[13]ExcellentHigh (with UPLC)High
GC-MS Historical Bioanalysisng/mL rangeGood to ExcellentModerateModerate
TLC Qualitative Screeningng to µg per spotLow to ModerateHighVery Low

Experimental Workflows & Protocols

Visualizing the workflow is key to understanding the practical differences between these techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Dissolution & Dilution HPLC HPLC Separation (C18 Column) Prep->HPLC UV UV/PDA Detection (~254 nm) HPLC->UV Data Chromatogram Integration & Quant. UV->Data

Caption: Typical workflow for HPLC-UV analysis of pharmaceutical forms.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Std (d8) PP Protein Precipitation (Acetonitrile) Plasma->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (HSS T3 Column) Supernatant->UPLC MS Tandem MS Detection (ESI+, MRM) UPLC->MS Quant Quantification vs. Calibration Curve MS->Quant

Caption: High-throughput workflow for LC-MS/MS bioanalysis.

Protocol 1: Stability-Indicating RP-HPLC Method for Fluphenazine Tablets

This protocol is adapted from validated methods for the quality control and stability analysis of solid dosage forms.[11][12]

  • Mobile Phase Preparation: Prepare a solution of 0.02 M phosphate buffer. Mix the buffer, methanol, and acetonitrile in a ratio of 500:300:200 (v/v/v). Adjust the final pH to 3.0 with orthophosphoric acid. Filter and degas the solution.[11]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Fluphenazine HCl reference standard in methanol in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.[3]

  • Working Standard & Calibration Curve: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2.5 to 120 µg/mL.[11]

  • Sample Preparation: Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to 10 mg of Fluphenazine HCl into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: Ambient or controlled at 30°C.[10]

    • Detection: UV at 254 nm.[11]

  • System Suitability & Analysis: Inject the standard solutions to generate a calibration curve. The system is deemed suitable if theoretical plates, tailing factor, and reproducibility are within specified limits. Inject the sample solutions to determine the content of Fluphenazine. For stability studies, degradation products should be well-resolved from the parent peak.

Protocol 2: High-Throughput LC-MS/MS Analysis of Fluphenazine in Human Plasma

This protocol is based on established methods for high-throughput bioanalysis, suitable for pharmacokinetic studies or therapeutic drug monitoring.[1][13]

  • Reagent Preparation:

    • Precipitation Solvent: Acetonitrile containing the internal standard (e.g., Fluphenazine-d8).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solutions: Prepare separate stock solutions of Fluphenazine, Fluphenazine sulfoxide, and Fluphenazine-d8 in methanol.

  • Calibration & QC Sample Preparation: Spike drug-free human plasma with appropriate volumes of the stock solutions to prepare calibration standards (e.g., 0.2 to 12.0 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[13]

  • Sample Preparation (Protein Precipitation): [1]

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the cold precipitation solvent (containing internal standard).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 1-5 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • UPLC-MS/MS Conditions:

    • Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.[13]

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5-10 µL.[13]

    • Gradient Elution: A rapid gradient from ~5-10% Mobile Phase B to 95% B over 1-2 minutes.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor > product ion transitions for each analyte and the internal standard (e.g., Fluphenazine: 438.3 > 171.1).[13]

  • Data Analysis: Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard against the calibration curve using appropriate software.

References

  • Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS. Benchchem.
  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications.
  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. PubMed.
  • A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry.
  • Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. ResearchGate.
  • A Review on Fluphenazine Pharmacology and its Analytical Methods. Preprints.org.
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health (NIH).
  • Stability‐Indicating RP‐HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. ResearchGate.
  • Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed.
  • Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
  • STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online.
  • Fluphenazine Di N'-Oxide. SynZeal.
  • (PDF) Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate.
  • FLUPHENAZINE N-OXIDE 1 / MONO OXIDE. Allmpus.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of Fluphenazine S,S-Dioxide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of Fluphenazine S,S-dioxide, a primary metabolite of the potent antipsychotic drug Fluphenazine. In the realms of therapeutic drug monitoring (TDM), pharmacokinetics, and toxicokinetics, the ability to reliably and consistently measure this analyte across different laboratories is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the described protocols are inherently self-validating and grounded in authoritative standards.

The Imperative for Validated Bioanalysis

Fluphenazine is a phenothiazine class antipsychotic primarily used in the management of schizophrenia.[1][2] Its clinical efficacy and side-effect profile, which can include severe extrapyramidal symptoms, necessitate careful monitoring.[1] The primary metabolic pathway for fluphenazine is sulfoxidation, leading to the formation of this compound (sulfoxide).[3] Accurate quantification of this metabolite is crucial for understanding the drug's disposition and for correlating plasma concentrations with therapeutic and adverse effects.

Inter-laboratory validation ensures that an analytical method is reproducible, reliable, and transferable, yielding equivalent results regardless of the testing site. This is the bedrock of modern clinical and nonclinical studies, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) providing stringent guidelines to ensure data integrity.[4][5][6][7] The objective of validating a bioanalytical method is to unequivocally demonstrate its suitability for its intended purpose.[6]

Regulatory Framework: The Pillars of Validation

Any bioanalytical method intended for regulatory submission must be validated according to established guidelines. The FDA and EMA offer comprehensive frameworks that, while similar, have minor differences in emphasis.[4] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations.[5][6] A full validation process rigorously assesses the following key parameters:

  • Accuracy: The closeness of measured values to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Linearity & Range: The concentration range over which the method is accurate and precise.

  • Reproducibility: Assessed through inter-laboratory trials.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.

Comparative Analysis of Quantification Methodologies

Historically, various techniques have been employed for fluphenazine analysis. However, for the sensitivity and specificity required in bioanalysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their interaction with a stationary phase, followed by detection, commonly with Ultraviolet (UV) or electrochemical detectors.

  • HPLC with UV Detection: This is a robust and widely available technique. However, its sensitivity may be limited for low-concentration metabolites in complex biological matrices like plasma. Method development often focuses on optimizing the mobile phase to achieve separation from endogenous interferences.[8][9]

  • HPLC with Coulometric Detection: For enhanced sensitivity, coulometric detection can be employed. This technique measures the charge generated from the oxidation or reduction of the analyte, offering lower detection limits than UV.[10] One study successfully developed an HPLC method with coulometric detection to simultaneously measure fluphenazine and its decanoate form, achieving a limit of quantitation (LOQ) of 0.25 ng/mL.[10][11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard.

    • Add 5 mL of an organic solvent mixture (e.g., n-pentane containing 5% ethyl acetate).[11]

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[11]

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate), pH adjusted.[9]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector set at an appropriate wavelength (e.g., 256 nm).[8]

    • Injection Volume: 20-90 µL.[8][11]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction Plasma->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Inject Sample Column C18 Column Separation Inject->Column Detect UV Detection Column->Detect Data Data Acquisition & Quantification Detect->Data

General workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[2][12] It couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for the detection of specific precursor-to-product ion transitions, virtually eliminating matrix interference.[13][14]

  • Sample Preparation: A simple protein precipitation is often sufficient for LC-MS/MS because the detector's specificity compensates for a less clean sample.[3] This involves adding a solvent like acetonitrile to the plasma, which denatures and precipitates proteins, leaving the analyte in the supernatant. This high-throughput approach is ideal for clinical studies.[3]

  • Internal Standard: A stable isotope-labeled internal standard (e.g., Fluphenazine-d8) is crucial.[3] It behaves almost identically to the analyte during extraction and ionization but is distinguished by its mass, correcting for any sample loss or matrix effects and ensuring the highest accuracy and precision.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used, as it efficiently ionizes nitrogen-containing compounds like fluphenazine and its metabolites.[14]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard (e.g., Fluphenazine-d8).[3]

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 1-5 minutes.[3]

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • UPLC-MS/MS Conditions:

    • Column: A high-efficiency column such as a Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) is often used for rapid separation.[13][14]

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to aid in protonation and improve peak shape.[13][14]

    • Flow Rate: Typically 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.[14]

    • Mass Spectrometry: Operated in positive ion ESI mode with MRM. Specific transitions for this compound and the internal standard would be optimized. For fluphenazine itself, a common transition is m/z 438.27 > 171.11.[13][14]

LCMS_Workflow cluster_prep High-Throughput Sample Prep cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample + IS (Fluphenazine-d8) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Cent Centrifugation PPT->Cent Super Transfer Supernatant Cent->Super Inject UPLC Injection Super->Inject Analyze Extract Sep Gradient Separation Inject->Sep Ion ESI+ Ionization Sep->Ion MSMS Tandem MS (MRM Detection) Ion->MSMS Quant Quantification MSMS->Quant

Workflow for LC-MS/MS analysis.

Performance Data Comparison

The choice of method for an inter-laboratory study hinges on its performance characteristics. The following tables summarize typical validation parameters reported in the literature for different methods.

Table 1: Comparison of HPLC Method Performance for Fluphenazine

Parameter HPLC with Coulometric Detection HPLC with UV Detection
Analyte(s) Fluphenazine, Fluphenazine Decanoate Fluphenazine HCl
Matrix Plasma Pharmaceutical Dosage Form
Linearity Range 0.25 - 10 ng/mL 4 - 18 µg/mL
Limit of Detection (LOD) 0.1 ng/mL ~0.8 µg/mL[9]
Limit of Quantitation (LOQ) 0.25 ng/mL[10][11] ~1.5 µg/mL[9]
Precision (%RSD) < 10%[10][11] Intraday: 0.2%[9]
Accuracy (% Recovery) Not explicitly stated, but stable 99 - 100%[9]

| Reference | Luo JP, et al. (1997)[10][11] | Kagga B, et al. (2024)[8][9] |

Table 2: Comparison of LC-MS/MS Method Performance for Fluphenazine

Parameter Method 1 Method 2
Analyte(s) Fluphenazine, Perphenazine, etc. Fluphenazine
Matrix Serum, Plasma Serum
Linearity Range 0.2 - 12.0 ng/mL[13][14] Not specified
Limit of Detection (LOD) Not specified 0.05 ng/mL[15]
Limit of Quantitation (LOQ) 0.2 ng/mL[13][14] 0.5 ng/mL[15]
Precision (%CV) < 15% (Intra- & Inter-assay)[13][14] Not specified
Accuracy (% Bias) Not specified Not specified

| Reference | Slawson MH, et al. (2013)[13] | TBC (2018)[15] |

Analysis: The data clearly demonstrates the superior sensitivity of LC-MS/MS methods, with LOQs reaching the sub-ng/mL level required for pharmacokinetic studies in plasma.[13][14][15] While HPLC methods are accurate for higher concentrations found in pharmaceutical formulations, they lack the sensitivity needed for biological monitoring of fluphenazine and its metabolites.[8][9]

Ensuring Trustworthiness: The Self-Validating System

To ensure the integrity of results in an inter-laboratory setting, the analytical protocol must function as a self-validating system.

  • System Suitability: Before any run, the LC-MS/MS system is checked by injecting a standard solution to verify parameters like retention time, peak shape, and detector response.[8] This confirms the system is performing correctly before committing study samples.

  • Use of Quality Controls (QCs): Every analytical batch must include QC samples at a minimum of three concentration levels (low, medium, and high). These are prepared from a separate stock solution than the calibration standards. The run is only considered valid if the QC results are within a pre-defined acceptance criteria (e.g., ±15% of the nominal value).

  • Internal Standard Monitoring: The response of the internal standard is monitored across all samples in a run. A significant deviation can indicate a problem with extraction or ionization for that specific sample, allowing it to be flagged for re-analysis.

  • Confirmatory Ion Ratios: For absolute certainty in analyte identification, a secondary MRM transition can be monitored. The ratio of the primary to secondary transition should be constant between the standards and the unknown samples, providing an additional layer of confirmation.[12][16]

Conclusion and Recommendation

For the inter-laboratory validation of this compound quantification in biological matrices, the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is unequivocally the superior choice. Its performance is unmatched in sensitivity, specificity, and robustness, which are critical attributes for generating reliable and reproducible data across different sites. The ability to use simple, high-throughput protein precipitation for sample preparation further solidifies its suitability for large-scale clinical and nonclinical studies.

While HPLC methods have their place in quality control for pharmaceutical products, they do not provide the necessary sensitivity for bioanalysis of fluphenazine metabolites. The successful transfer and validation of an LC-MS/MS method, grounded in the principles of regulatory guidelines from the FDA, EMA, and ICH, will ensure data of the highest integrity for critical drug development decisions.

References

  • De Bèvre, S., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS.
  • European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Various Authors. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry.
  • Luo, J. P., Hubbard, J. W., & Midha, K. K. (1997). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 303-308.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • TBC. (2018). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS.
  • Various Authors. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry.
  • Slawson, M. H., & Johnson-Davis, K. L. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed.
  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline.
  • Singh, S., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health.
  • Luo, J. P., Hubbard, J. W., & Midha, K. K. (1997). Sensitive Method for the Simultaneous Measurement of Fluphenazine Decanoate and Fluphenazine in Plasma by High-Performance Liquid Chromatography With Coulometric Detection. PubMed.
  • Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications.
  • Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. ResearchGate.
  • Slawson, M. H., & Johnson-Davis, K. L. (2013). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. ResearchGate.
  • Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
  • Bhavyasri K, et al. (2021). Method development, validation and forced degradation. IJBPAS.
  • Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments.

Sources

A Comparative Guide to Investigating the Antipsychotic Potential of Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluphenazine is a well-established first-generation (typical) antipsychotic agent effective in the management of psychosis, primarily through its potent antagonism of dopamine D2 receptors.[1][2] Its metabolism in vivo leads to various derivatives, including oxidized forms of the phenothiazine sulfur atom.[1][3][4] One such derivative of significant interest, yet of unknown pharmacological profile, is Fluphenazine S,S-dioxide. To date, there is a notable absence of experimental data in the public domain concerning the antipsychotic activity of this specific molecule. This guide, therefore, serves a dual purpose: to summarize the existing, albeit conflicting, knowledge on related metabolites such as fluphenazine sulfoxide, and to provide a comprehensive, actionable framework for the systematic evaluation of this compound's antipsychotic potential. We will delineate a series of comparative in vitro and in vivo studies, benchmarking against the parent compound, fluphenazine, as well as standard typical (haloperidol) and atypical (risperidone, clozapine) antipsychotics.

Introduction: The Rationale for Investigating this compound

Fluphenazine, a member of the phenothiazine class, exerts its antipsychotic effects by blocking postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2] The metabolism of fluphenazine is extensive, with sulfoxidation being a primary route.[1][3][4] This leads to the formation of metabolites like fluphenazine sulfoxide.[1][5]

The existing literature on the activity of fluphenazine sulfoxide is inconsistent. While one source suggests it may retain antipsychotic-like activity by interacting with dopamine receptors and blocking dopamine pathways, a more detailed study indicates that fluphenazine sulfoxide possesses a significantly diminished affinity for D1 and D2 receptors—only 1% to 3% of the parent compound's affinity—rendering its contribution to the overall pharmacological effect of fluphenazine negligible.[6]

This discrepancy underscores the critical need for direct experimental evaluation of oxidized fluphenazine metabolites. This compound, representing a further state of oxidation, may possess a unique pharmacological profile. Its altered physicochemical properties could influence its ability to cross the blood-brain barrier, its receptor binding affinity and selectivity, and consequently, its therapeutic and side-effect profile. A thorough investigation is therefore warranted to determine if this compound retains, loses, or modifies the antipsychotic activity of its parent compound.

Proposed Experimental Investigation: A Phased Approach

To definitively characterize the antipsychotic potential of this compound, a multi-tiered experimental approach is proposed. This will begin with in vitro receptor binding assays to establish its primary pharmacological target engagement, followed by in vivo behavioral models to assess its functional antipsychotic-like effects.

Phase 1: In Vitro Characterization - Dopamine D2 Receptor Affinity

The hallmark of typical antipsychotic action is high-affinity antagonism of the dopamine D2 receptor. Therefore, the initial and most critical in vitro experiment is a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the D2 receptor.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol is adapted from standard methodologies for D2 receptor binding assays using [3H]-spiperone, a high-affinity D2 antagonist radioligand.[7][8][9]

Materials:

  • Test Compounds: this compound, Fluphenazine, Haloperidol, Risperidone, Clozapine.

  • Radioligand: [3H]-spiperone.

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Tris-HCl buffer containing physiological concentrations of ions.

  • Non-specific Binding Determiner: A high concentration of a non-labeled D2 antagonist (e.g., unlabeled spiperone or haloperidol).

  • Instrumentation: Scintillation counter, 96-well filter plates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of all test compounds and serially dilute them to obtain a range of concentrations for the competition assay.

  • Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-spiperone (typically at or near its Kd value), and varying concentrations of the test compounds.

  • Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-labeled D2 antagonist is added.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: After drying the filter plates, add scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Presentation:

The binding affinities (Ki) of this compound and the comparator compounds for the dopamine D2 receptor will be determined and presented in the following table.

CompoundClassExpected Dopamine D2 Receptor Binding Affinity (Ki) (nM)
This compoundTest CompoundTo be determined
FluphenazineTypical Antipsychotic (Parent)~0.7[10]
HaloperidolTypical Antipsychotic~0.89[11]
RisperidoneAtypical Antipsychotic~3-6[12][13]
ClozapineAtypical Antipsychotic~120-250[14][15]

Interpretation of Potential Outcomes:

  • High Affinity (Low Ki): A low nanomolar Ki value would suggest that this compound retains potent D2 receptor binding, a primary characteristic of antipsychotic drugs.

  • Moderate to Low Affinity (Higher Ki): A significantly higher Ki compared to fluphenazine would indicate a loss of potency at the D2 receptor, potentially reducing its antipsychotic efficacy and typical side effects.

  • No Affinity: If no significant binding is observed, it would suggest that the S,S-dioxide modification abolishes D2 receptor interaction.

Diagram: In Vitro Dopamine D2 Receptor Binding Assay Workflow

G cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare serial dilutions of This compound & Comparators mix Combine membranes, [3H]-spiperone, and test compounds in 96-well plate prep_compounds->mix prep_radio Prepare [3H]-spiperone solution prep_radio->mix prep_membranes Prepare cell membrane suspension (D2R) prep_membranes->mix incubate Incubate to reach equilibrium mix->incubate filter Terminate by vacuum filtration incubate->filter wash Wash to remove unbound radioligand filter->wash count Quantify radioactivity (Scintillation counting) wash->count calculate Calculate Ki values (Cheng-Prusoff) count->calculate

Caption: Workflow for the in vitro dopamine D2 receptor binding assay.

Phase 2: In Vivo Behavioral Assessment

Positive results from the in vitro binding assays would necessitate progression to in vivo models to assess the functional antipsychotic-like activity of this compound.

The CAR model is a robust and highly predictive preclinical screen for antipsychotic efficacy.[16][17] Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[18]

Experimental Protocol: Rat Conditioned Avoidance Response

Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the foot shock.

Step-by-Step Methodology:

  • Acquisition Training: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS. Failure to move results in the delivery of the US, from which the rat can escape by moving to the other compartment. Training continues until a stable baseline of avoidance responding is achieved.

  • Drug Administration: Once trained, rats are divided into groups and administered this compound, fluphenazine, haloperidol, risperidone, or vehicle control at various doses.

  • Testing: Following a pre-treatment period, the rats are placed back in the shuttle box, and the number of avoidance and escape responses are recorded over a set number of trials.

  • Data Analysis: The percentage of avoidance responses and the latency to escape are calculated for each group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Comparative Data Presentation:

The effects of this compound and comparator drugs on conditioned avoidance responding would be summarized as follows:

CompoundDose RangeEffect on Avoidance ResponseEffect on Escape Response
Vehicle-No significant changeNo significant change
This compoundTo be determinedTo be determinedTo be determined
Fluphenazine0.05-0.2 mg/kgDose-dependent decreaseNo significant change at effective doses
Haloperidol0.05-0.2 mg/kgDose-dependent decreaseNo significant change at effective doses
Risperidone0.1-0.5 mg/kgDose-dependent decreaseNo significant change at effective doses

Diagram: Conditioned Avoidance Response Experimental Workflow

G cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis train Train rats to associate CS (light/tone) with US (foot shock) and avoid US baseline Establish stable baseline of avoidance responding train->baseline group Group animals and administer Test Compound/Comparators/Vehicle baseline->group test Place rats in shuttle box and record avoidance/escape responses group->test analyze Analyze % avoidance and escape latency test->analyze interpret Determine antipsychotic-like efficacy analyze->interpret

Sources

A Comparative Analysis of Dopamine Receptor Binding: Fluphenazine and Its Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of antipsychotic pharmacology, a nuanced understanding of a drug's interaction with its molecular targets is paramount for both elucidating its therapeutic mechanism and anticipating its side-effect profile. Fluphenazine, a potent phenothiazine antipsychotic, has long been a cornerstone in the management of schizophrenia.[1] Its clinical efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 receptors, a key node in the pathophysiology of psychosis.[1][2] However, like all xenobiotics, fluphenazine undergoes extensive metabolism, giving rise to various derivatives. This guide provides a detailed comparative analysis of the dopamine receptor binding affinities of fluphenazine and its principal oxidative metabolites, fluphenazine sulfoxide and fluphenazine-N-oxide, offering critical insights for researchers in neuropharmacology and drug development.

The Rationale for Comparison: Beyond the Parent Compound

While the pharmacological activity of a parent drug is often the primary focus, its metabolites can also exert significant physiological effects. The metabolic fate of fluphenazine is crucial, as the resulting oxides could potentially contribute to the overall therapeutic window or, conversely, to off-target effects. Therefore, a direct comparison of the dopamine receptor binding affinities of fluphenazine and its oxides is essential to fully comprehend the drug's in vivo activity. This guide will dissect the subtle yet significant differences in their molecular interactions with dopamine D1 and D2 receptors, providing a data-driven framework for future research and development.

Comparative Dopamine Receptor Binding Affinity: A Quantitative Overview

The cornerstone of this analysis lies in the quantitative comparison of binding affinities, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value signifies a higher binding affinity. The following table summarizes the available experimental data for fluphenazine and its oxidative metabolites.

CompoundDopamine D1 Receptor Affinity (Ki/Kd, nM)Dopamine D2 Receptor Affinity (Ki/Kd, nM)Relative Affinity to Fluphenazine (D2)
Fluphenazine ~3.2[3]~0.7[3]100%
Fluphenazine Sulfoxide Significantly Reduced (~1-3% of Fluphenazine)[4]Significantly Reduced (~1-3% of Fluphenazine)[4]~1-3%
Fluphenazine-N-oxide Significantly Reduced (~1-3% of Fluphenazine)[4]Significantly Reduced (~1-3% of Fluphenazine)[4]~1-3%

Key Insight: The data unequivocally demonstrates that the oxidation of fluphenazine to its sulfoxide and N-oxide forms results in a dramatic reduction in binding affinity for both dopamine D1 and D2 receptors.[4] These metabolites possess only a fraction of the parent compound's affinity, suggesting they are unlikely to contribute significantly to the direct antipsychotic effects mediated by dopamine receptor blockade.[4]

Unveiling the "Why": A Mechanistic and Pharmacological Perspective

The profound difference in receptor affinity can be attributed to alterations in the molecular structure of fluphenazine upon oxidation. The addition of an oxygen atom to the sulfur or nitrogen atom in the phenothiazine ring system likely disrupts the precise three-dimensional conformation required for optimal interaction with the binding pockets of the D1 and D2 receptors.

From a pharmacological standpoint, the low affinity of fluphenazine sulfoxide and N-oxide for dopamine receptors implies that these metabolites are largely inactive at the primary therapeutic target.[4] This has important implications for understanding fluphenazine's overall clinical profile. The therapeutic and extrapyramidal side effects are predominantly driven by the parent drug, fluphenazine. The metabolic conversion to the oxides can be viewed as a detoxification pathway, leading to compounds with diminished central nervous system activity at dopamine receptors.

Fluphenazine Metabolism Pathway

Fluphenazine Fluphenazine Sulfoxide Fluphenazine Sulfoxide Fluphenazine->Sulfoxide Oxidation (Sulfoxidation) N_oxide Fluphenazine-N-oxide Fluphenazine->N_oxide Oxidation (N-oxidation)

Caption: Metabolic oxidation of Fluphenazine to its primary oxides.

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptor Affinity

To ensure the trustworthiness and reproducibility of the binding affinity data, a robust experimental methodology is crucial. The following is a detailed, step-by-step protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of unlabelled compounds.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue Homogenization centrifuge1 Centrifugation tissue->centrifuge1 resuspend Resuspension & Protein Quantification centrifuge1->resuspend incubation Incubation: Membranes + Radioligand + Competitor resuspend->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation curve Competition Curve Generation scintillation->curve ki Ki Value Calculation curve->ki

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Rationale: To isolate the cell membranes containing the dopamine receptors of interest from other cellular components.

    • Procedure:

      • Homogenize brain tissue (e.g., striatum, known for high dopamine receptor density) in a cold buffer solution.

      • Centrifuge the homogenate to pellet the membranes.

      • Wash the pellet by resuspension and re-centrifugation to remove endogenous substances that might interfere with binding.

      • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • Rationale: To measure the ability of the test compounds (fluphenazine and its oxides) to displace a radiolabeled ligand with known high affinity for the target receptor.

    • Procedure:

      • In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compounds.

      • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known D2 antagonist).

      • Incubate the mixture at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rationale: To isolate the radioligand that is bound to the receptors from the unbound radioligand in the solution.

    • Procedure:

      • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

      • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Rationale: To determine the amount of bound radioactivity and calculate the binding affinity of the test compounds.

    • Procedure:

      • Place the filters in scintillation vials with scintillation fluid.

      • Measure the radioactivity in each vial using a scintillation counter.

      • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

      • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

      • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

      • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion: Implications for Drug Development and Clinical Practice

This comparative guide underscores the critical importance of evaluating the pharmacological activity of drug metabolites. In the case of fluphenazine, the oxidative metabolites, fluphenazine sulfoxide and fluphenazine-N-oxide, exhibit a dramatically lower affinity for dopamine D1 and D2 receptors compared to the parent compound.[4] This finding solidifies the understanding that fluphenazine itself is the primary driver of its therapeutic effects and dopamine-related side effects.

For drug development professionals, this knowledge reinforces the necessity of early metabolite profiling to identify potentially active or inactive metabolic pathways. For researchers and clinicians, it provides a clearer picture of fluphenazine's in vivo pharmacology, suggesting that monitoring plasma levels of the parent drug is likely sufficient for therapeutic drug monitoring, as the major oxides are unlikely to contribute significantly to the clinical response.[4] Future research could explore the potential for these metabolites to interact with other receptor systems, further refining our understanding of the complete pharmacological profile of fluphenazine.

References

  • Aravagiri M, Marder SR, Yuwiler A, Midha KK, Kula NS, Baldessarini RJ. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology. 1995;13(3):235-247. [Link]

  • Edelman, et al. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Eur J Pharmacol. 1986;121(1):145-8. [Link]

  • Seeman P. Brain dopamine receptors. Pharmacol Rev. 1980;32(3):229-313. [Link]

  • A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Withrock, R. J., et al. [3H]Fluphenazine Binding to Brain Membranes: Simultaneous Measurement of D-1 and D-2 Receptor Sites. Mol Pharmacol. 1989;35(5):626-33. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Structural Verification in Metabolite Synthesis

Fluphenazine, a potent phenothiazine-class antipsychotic, undergoes extensive metabolism in vivo, leading to various derivatives, including the S,S-dioxide.[1][2] The synthesis of these metabolites is paramount for comprehensive pharmacological and toxicological profiling. However, the introduction of two oxygen atoms to the sulfur atom of the phenothiazine ring system dramatically alters the molecule's electronic and steric properties. Therefore, unambiguous confirmation of the S,S-dioxide structure is a critical quality control step, ensuring that the correct isomer has been synthesized and is free from process-related impurities.

This guide provides a comparative analysis of the essential spectroscopic techniques used to confirm the structure of synthesized Fluphenazine S,S-dioxide. We will delve into the "why" behind the chosen analytical methods, offering insights from a senior application scientist's perspective to ensure robust and reliable structural elucidation.

Synthesis of this compound: A Deliberate Oxidation

The synthesis of this compound is achieved through the controlled oxidation of fluphenazine. A common and effective method involves the use of hydrogen peroxide in an acidic medium, such as acetic acid. This approach ensures the complete oxidation of the sulfur atom to the sulfone (S,S-dioxide) state.

Experimental Protocol: Synthesis of this compound

A modified and improved method for the synthesis of 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride involves the hydrogen peroxide oxidation of the corresponding phenothiazine-5-oxide.[3]

  • Starting Material: 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride (0.018 mol).

  • Reaction Medium: Acetic acid (60 mL).

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) (0.037 mol).

  • Procedure: The reactants are stirred in a round-bottom flask at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of Acetone:Chloroform:Methanol (1:1:1).

  • Work-up: Upon completion (approximately 30 hours), the reaction mixture is transferred to a beaker, and water is added. The solution is then basified with sodium carbonate.

  • Extraction: The product is extracted with dichloromethane.

  • Purification: Further purification can be achieved through column chromatography or recrystallization to yield the desired this compound.

An alternative approach involves electrochemical synthesis, which allows for controlled, current-dialed formation of S-oxide and S,S-dioxide metabolites on a multi-milligram scale.[4]

Synthesis_Workflow Fluphenazine Fluphenazine Oxidation Oxidation (e.g., H₂O₂ / Acetic Acid) Fluphenazine->Oxidation Step 1 Purification Purification (Chromatography/Recrystallization) Oxidation->Purification Step 2 SS_Dioxide This compound Purification->SS_Dioxide Step 3 NMR_Logic cluster_fluphenazine Fluphenazine cluster_sso2 This compound F_Aromatic_H Aromatic Protons (δ 6.8-7.5) Oxidation Oxidation of Sulfur to Sulfone (-SO₂-) F_Aromatic_H->Oxidation F_Aromatic_C Aromatic Carbons (δ 115-145) F_Aromatic_C->Oxidation SSO2_Aromatic_H Aromatic Protons (δ 7.5-8.5) SSO2_Aromatic_C Aromatic Carbons (δ 120-150) Deshielding Increased Electron Withdrawal & Deshielding Oxidation->Deshielding Downfield Downfield Shift (Higher ppm) Deshielding->Downfield Downfield->SSO2_Aromatic_H Downfield->SSO2_Aromatic_C

Caption: The logical relationship between sulfur oxidation and NMR chemical shifts.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the synthesized compound, a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

The addition of two oxygen atoms to Fluphenazine (C₂₂H₂₆F₃N₃OS, M.W. 437.53) to form this compound (C₂₂H₂₆F₃N₃O₃S) results in a predictable mass increase of 32 atomic mass units. The fragmentation pattern will also be altered, with the potential for characteristic losses of SO₂ (64 Da) or SO (48 Da) from the molecular ion.

Parameter Fluphenazine This compound
Molecular Formula C₂₂H₂₆F₃N₃OSC₂₂H₂₆F₃N₃O₃S
Exact Mass 437.1749469.1647
[M+H]⁺ 438.1827470.1725
Key Fragments (m/z) 280, 113, 70Expected fragments from the side chain (e.g., 113, 70) and potentially fragments showing loss of SO₂ (M+H-64) or SO (M+H-48).

Table 2: Predicted Mass Spectrometry Data Comparison. The mass spectrum of fluphenazine hydrochloride and its oxidative degradation product can be used as a reference. [5][6]

MS_Fragmentation M_H [M+H]⁺ (m/z 470) Loss_SO2 Loss of SO₂ (-64 Da) M_H->Loss_SO2 Side_Chain_Cleavage Side Chain Cleavage M_H->Side_Chain_Cleavage Fragment1 Fragment (m/z 406) Loss_SO2->Fragment1 Fragment2 Fragment (m/z 113) Side_Chain_Cleavage->Fragment2

Caption: A potential fragmentation pathway for this compound in MS/MS.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the overall three-dimensional conformation.

The oxidation of the sulfur atom significantly alters the geometry of the phenothiazine ring. X-ray crystallography can precisely measure these changes, providing definitive proof of the S,S-dioxide structure. The non-planar, butterfly-like conformation of the phenothiazine ring is expected to be more pronounced in the S,S-dioxide due to the steric bulk of the sulfone group. [7][8]

While a specific crystal structure for this compound is not readily available in public databases, analysis of related phenothiazine sulfones reveals key structural features. [9][10]

Structural Feature Phenothiazine Phenothiazine S,S-dioxide (Expected)
C-S-C Bond Angle ~99° Expected to be larger due to the sp³ hybridization of the sulfur atom.
Dihedral Angle (Folding of the Ring) ~140-160° Expected to be smaller (more folded) to accommodate the steric bulk of the two oxygen atoms.

| S-O Bond Lengths | N/A | ~1.43 - 1.45 Å, typical for a sulfone group. |

Table 3: Expected X-ray Crystallographic Parameter Comparison.

Conclusion: A Triad of Techniques for Unwavering Confidence

The structural confirmation of synthesized this compound relies on a synergistic approach utilizing NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the expected changes in the spectral and structural data upon oxidation, researchers can confidently verify the identity and purity of their synthesized metabolite, ensuring the integrity of subsequent pharmacological and toxicological studies. This multi-faceted analytical workflow represents a robust, self-validating system that is essential for scientific rigor in drug development.

References

  • Benci, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

  • PubChem. (n.d.). Fluphenazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Chemical and X-ray crystal structures of phenothiazine... Retrieved from [Link]

  • ResearchGate. (n.d.). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds. Retrieved from [Link]

  • Asra, R., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. ChemRxiv. [Link]

  • Asra, R., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(10), 3038. [Link]

  • NIST. (n.d.). Fluphenazine. National Institute of Standards and Technology. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSRPHR, 10(9), 55-63. [Link]

  • MDPI. (2023). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2023(1), M1573. [Link]

  • ResearchGate. (n.d.). a) Chemical structure of phenothiazine derivatives. b) Single‐crystal... Retrieved from [Link]

  • ResearchGate. (n.d.). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSRPHR, 10(9), 55-63. [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSRPHR, 10(9), 55-63. [Link]

  • ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

  • MDPI. (2023). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2023(1), M1573. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Fluphenazine S,S-dioxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the proper and safe disposal of Fluphenazine S,S-dioxide, designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, a metabolite of Fluphenazine, this guidance is synthesized from the toxicological and ecotoxicological profile of the parent compound, Fluphenazine, and related phenothiazines. The procedures outlined below are grounded in a risk-assessment framework and adhere to established best practices for the management of hazardous pharmaceutical waste in a laboratory environment.

The foundational principle of this guide is to treat this compound with a high degree of caution, assuming it possesses hazards similar to or greater than its parent compound. Fluphenazine is a potent antipsychotic agent with significant biological activity. Its hydrochloride salt is classified as toxic if swallowed, fatal if inhaled, a suspected reproductive toxin, and causes damage to organs through prolonged or repeated exposure.[1][2] Furthermore, the core chemical structure, phenothiazine, is known to be very toxic to aquatic life with long-lasting effects.[3][4] Therefore, meticulous adherence to these disposal protocols is essential for ensuring personnel safety and environmental protection.

Inferred Hazard Profile and Immediate Safety Precautions

Given the lack of specific data for this compound, its hazard profile is extrapolated from its parent compounds. All handling and disposal procedures must be conducted based on the assumption that it carries similar risks.

Hazard ClassificationAssociated Risks & Rationale (Based on Fluphenazine & Phenothiazine)Recommended Handling and PPEFirst Aid Measures
Acute Toxicity (Oral, Inhalation) The parent compound, Fluphenazine HCl, is classified as H301 (Toxic if swallowed) and H330 (Fatal if inhaled).[1] Assume a high degree of toxicity.Handle only in a well-ventilated area or chemical fume hood. Avoid generating dust or aerosols. Wear nitrile gloves, a properly fitted lab coat, and chemical safety goggles.If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or physician.[1][2] If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Reproductive & Organ Toxicity Fluphenazine HCl is classified as H360-H362 (May damage fertility or the unborn child. May cause harm to breast-fed children) and H372 (Causes damage to organs through prolonged or repeated exposure).[1]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][6]If Exposed or Concerned: Get immediate medical advice/attention.[2]
Skin & Eye Irritation/Sensitization Phenothiazine may cause an allergic skin reaction.[3][4] Fluphenazine HCl is classified as H318 (Causes serious eye damage).[1]Avoid all skin and eye contact. Wear appropriate protective gloves and safety goggles.Skin Contact: Immediately wash skin with plenty of soap and water for 15-20 minutes. Remove contaminated clothing.[5] Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, separating eyelids. Get immediate medical attention.[1][5]
Aquatic Toxicity The parent structure, phenothiazine, is very toxic to aquatic life with long-lasting effects.[4]Prevent any release to the environment. All waste must be collected for proper disposal. Never discard down the drain.In case of an accidental environmental release, contain the spill immediately and follow institutional spill cleanup protocols.

Core Disposal Principle: Regulatory Compliance

The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (i.e., flushing down a drain or toilet) of hazardous waste pharmaceuticals.[7][8][9] This is a critical measure to prevent the contamination of water systems, as wastewater treatment facilities are not designed to remove complex pharmaceutical compounds.[10] All waste streams containing this compound must be managed as regulated hazardous waste.

Step-by-Step Laboratory Disposal Protocol

The following protocol provides a systematic approach to ensure the safe containment and disposal of this compound waste from the point of generation to its final disposition.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in a compliant waste management program.

  • Designated Waste Container: All solid and liquid waste containing this compound, including residual amounts in weighing boats, contaminated gloves, pipette tips, and paper towels, must be collected in a dedicated hazardous waste container.[3][11]

  • Compatibility: The container must be constructed of a material chemically compatible with the waste and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.

  • No Mixing: Do not mix this compound waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[3][11] Incompatible materials can lead to dangerous chemical reactions.

Step 2: Hazardous Waste Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Immediate Labeling: As soon as the first item of waste is placed inside, the container must be labeled.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate description of the contents (e.g., "Solid waste with trace contamination," "Aqueous solution <1%")

    • The date accumulation began.

    • Relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).[2]

Step 3: Waste Accumulation and Storage

Safe storage prevents accidental exposure and environmental release.

  • Secure Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[7][11] This area should be secure and accessible only to trained personnel.

  • Ventilation: The storage area must be well-ventilated.[3]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[3]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.

Step 4: Final Disposal Coordination

Final disposal must be handled by certified professionals to ensure regulatory compliance.

  • EHS Coordination: Contact your institution's EHS department to schedule a pickup for the waste container.[3][11] They are responsible for coordinating with a licensed hazardous waste disposal contractor.

  • Recommended Disposal Method: The preferred and most environmentally sound method for disposing of this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[11][12] This process destroys the active chemical compound.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately in coordination with your EHS department.

G cluster_0 Waste Generation Point cluster_1 On-Site Management Protocol cluster_2 Final Disposition gen Generation of Waste (e.g., contaminated gloves, glassware, solutions) collect Step 1: Segregate & Collect Into a dedicated, compatible container. gen->collect label_node Step 2: Label Container 'Hazardous Waste', Chemical Name, Hazards, Date. collect->label_node store Step 3: Store Securely In designated area with secondary containment. label_node->store contact_ehs Step 4: Contact EHS To schedule a waste pickup. store->contact_ehs disposal Licensed Contractor Disposal (High-Temperature Incineration) contact_ehs->disposal

Caption: Workflow for the compliant disposal of this compound waste.

Decontamination and Spill Management

Accidents can happen, and a clear, pre-defined response plan is crucial.

Decontamination of Empty Containers

Empty containers that once held pure this compound must be decontaminated before being discarded or repurposed.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[11]

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[11]

  • Deface Label: After decontamination, completely remove or deface the original product label before recycling or discarding the container.

Emergency Spill Protocol

In the event of a spill, prioritize safety and containment.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if dealing with a significant amount of powder, a respirator.

  • Contain Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[6][13] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.[12][14]

  • Clean Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

G spill Spill Occurs evacuate Evacuate & Alert Personnel spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Absorbent for liquid, damp wipe for solid) ppe->contain collect Collect Material Into Hazardous Waste Container contain->collect clean Decontaminate Spill Area collect->clean report Report to Supervisor/EHS clean->report

Caption: Decision workflow for managing a this compound spill.

References

  • Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide. Benchchem. [URL not available]
  • Fluphenazine Decanoate Injection, USP - SAFETY D
  • Fluphenazine (hydrochloride)
  • Safety Data Sheet: Fluphenazine hydrochloride. Chemos GmbH&Co.KG.
  • Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one. Benchchem.
  • Laboratory Waste Management: The New Regul
  • SAFETY D
  • EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • SAFETY D
  • PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY D
  • SAFETY D
  • Fluphenazine Dihydrochloride. Santa Cruz Biotechnology.
  • How to Dispose of Medicines Properly. U.S. Environmental Protection Agency.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Fluphenazine S,S-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Fluphenazine S,S-dioxide. Given that this is a derivative of a potent pharmaceutical compound, and specific toxicological data is limited, a cautious approach grounded in the principles of handling hazardous drugs is paramount. This document synthesizes information from established safety guidelines for phenothiazines, sulfones, and potent compounds to ensure the highest level of protection for laboratory personnel.

Hazard Assessment: Understanding the Risks

  • Fluphenazine and Phenothiazines: These compounds are known to be potent, with potential for acute oral toxicity, skin sensitization, and reproductive toxicity[1][2]. Fluphenazine Dihydrochloride, for instance, is classified as toxic if swallowed and may damage fertility or the unborn child.

  • Sulfones: The sulfone group (S,S-dioxide) is generally stable. However, the overall toxicity of the molecule is dictated by the phenothiazine core.

  • Unknown Potency: The SDS for the related Fluphenazine decanoate S-oxide states it is a "Pharmaceutical related compound of unknown potency"[3]. In line with guidelines from the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs, any new or uncharacterized compound related to a known hazardous drug should be handled with maximum precaution[4][5][6].

Based on this analysis, this compound must be treated as a potent compound with potential for causing systemic effects, skin sensitization, and reproductive harm. The primary routes of exposure to be controlled are inhalation of airborne particles and direct skin or eye contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is crucial for selecting appropriate PPE. The level of protection must correspond to the type of procedure being performed. Engineering controls, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), are the first line of defense and are mandatory when handling the solid form of this compound.

Core PPE Requirements (Minimum for all handling operations)
  • Hand Protection: Double gloving is required. Wear two pairs of chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard[7]. The outer glove should be removed and disposed of immediately upon leaving the containment area or after any suspected contamination. The inner glove is removed just before exiting the lab. Always inspect gloves for tears or punctures before use[1].

  • Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required[7]. This provides protection against splashes and particulate contamination. Lab coats made of standard cotton are not sufficient.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement[3]. When there is a risk of splashes or handling larger quantities, a full face shield worn over safety glasses is mandatory[1].

Task-Specific PPE Recommendations

The following table outlines the necessary PPE based on the specific laboratory task.

Task Engineering Control Gloves Gown Eye/Face Protection Respiratory Protection
Weighing/Handling Powder Chemical Fume Hood or CVEDouble Nitrile (ASTM D6978)Disposable, low-permeabilitySafety Goggles & Face ShieldN95 or higher respirator
Preparing Stock Solutions Chemical Fume HoodDouble Nitrile (ASTM D6978)Disposable, low-permeabilitySafety GogglesRecommended, based on risk assessment
Handling Dilute Solutions Well-ventilated areaSingle NitrileLab Coat (over street clothes)Safety GlassesNot typically required
Accidental Spill Cleanup N/ADouble Nitrile (ASTM D6978)Disposable, low-permeabilitySafety Goggles & Face ShieldN95 or higher respirator

*A risk assessment should be performed to determine the appropriate level of respiratory protection. For nuisance dust exposures, an N95 respirator may be sufficient. For higher-risk activities, a respirator with P100 cartridges is recommended[1]. A formal respiratory protection program, including fit testing, is required by OSHA.

Procedural Guidance: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure
  • Gown: Put on the disposable gown, ensuring it is fully closed in the back.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Respiratory Protection: If required, put on your respirator. Perform a seal check.

  • Eye/Face Protection: Put on safety goggles and a face shield, if needed.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

Doffing Procedure (performed in the containment area)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you peel them off. Dispose of them in the designated hazardous waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.

  • Exit Containment Area

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Below is a workflow diagram illustrating the PPE selection process.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_solid Solid Handling Protocol cluster_liquid Liquid Handling Protocol Start Start: Handling this compound AssessForm Assess Physical Form (Solid or Liquid?) Start->AssessForm Solid Solid Form (Powder) AssessForm->Solid Solid Liquid Liquid Form (Solution) AssessForm->Liquid Liquid EngControlSolid Mandatory: Chemical Fume Hood or CVE Solid->EngControlSolid PPESolid Required PPE: - Double Nitrile Gloves (ASTM D6978) - Disposable Gown - Goggles & Face Shield - N95/P100 Respirator EngControlSolid->PPESolid End Proceed with Caution & Follow Protocol PPESolid->End AssessConc Assess Concentration (Concentrated or Dilute?) Liquid->AssessConc ConcSol Concentrated Stock Solution AssessConc->ConcSol High DiluteSol Dilute Solution AssessConc->DiluteSol Low EngControlLiquid Recommended: Chemical Fume Hood ConcSol->EngControlLiquid PPEDilute Minimum PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses DiluteSol->PPEDilute PPEConc Required PPE: - Double Nitrile Gloves - Disposable Gown - Goggles EngControlLiquid->PPEConc PPEConc->End PPEDilute->End caption PPE Selection Workflow for this compound

Caption: PPE Selection Workflow for this compound

Operational and Disposal Plans

A clear plan for storage, handling, and disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Storage and Handling
  • Store this compound in a cool, dry, well-ventilated, and securely locked area[1].

  • Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.

  • Use dedicated equipment (spatulas, glassware) for handling this compound. If not possible, decontaminate equipment thoroughly after use.

Spill Management

In case of a spill:

  • Evacuate the immediate area and alert others.

  • Ensure you are wearing the appropriate PPE as outlined for spill cleanup.

  • For solid spills, gently cover with a damp paper towel to avoid raising dust. Do not sweep dry powder[1][8].

  • Collect the material using absorbent pads or by carefully scooping it into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Waste Segregation: Collect all contaminated materials, including gloves, gowns, weighing papers, and rinsate, in a dedicated, sealed, and clearly labeled hazardous waste container[9]. The label must include "Hazardous Waste," the full chemical name, and any relevant hazard symbols.

  • Container Management: Use chemically resistant containers (e.g., high-density polyethylene) with secure lids. Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated[9][10].

  • Final Disposal: Never dispose of this material down the drain or in the regular trash[1][10]. All disposal must be coordinated through your institution's EHS department, which will arrange for pickup by a licensed chemical waste disposal company[9][10]. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste[9].

By adhering to these stringent protocols, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and scientific integrity.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Fluphenazine Decanoate S-Oxide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine. Retrieved from [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Redox. (2022, March 3). Safety Data Sheet Phenothiazine. Retrieved from [Link]

  • National Center for Biotechnology Information, PubChem. (n.d.). Phenothiazine. Retrieved from [Link]

  • Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25-S28. Retrieved from [Link]

  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Fluphenazine hydrochloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.